Product packaging for 4-Hydroxy Atorvastatin Lactone(Cat. No.:CAS No. 265989-49-9)

4-Hydroxy Atorvastatin Lactone

Cat. No.: B602579
CAS No.: 265989-49-9
M. Wt: 561.67
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Description

para-Hydroxy Atorvastatin-d5 Lactone is a labelled metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H28FN2O5D5 B602579 4-Hydroxy Atorvastatin Lactone CAS No. 265989-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
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URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
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URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Hydroxy Atorvastatin Lactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, an inhibitor of HMG-CoA reductase.[1][2] It is formed through the metabolic processes in the body following the administration of Atorvastatin.[2] The lactone form exists in equilibrium with its corresponding open-chain carboxylic acid form, 4-Hydroxy Atorvastatin.[2]

Below is a summary of its key chemical properties:

PropertyValue
IUPAC Name 5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[2][3][4]
Synonyms p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[2][4]
CAS Number 163217-70-7[1][2][3][4]
Molecular Formula C₃₃H₃₃FN₂O₅[1][3][4]
Molecular Weight 556.62 g/mol [1][4]
Melting Point 103-106° C[5] or 136 °C
Boiling Point ~711.5° C at 760 mmHg (Predicted)[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide; Slightly soluble in Methanol and Ethyl Acetate (B1210297).[2][5]
Storage Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage.[4]

Metabolic Signaling Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8] This process leads to the formation of active ortho- and para-hydroxylated metabolites.[8][9] Specifically, 4-Hydroxy Atorvastatin is the para-hydroxylated metabolite.[7] Atorvastatin and its hydroxylated metabolites can undergo a pH-dependent, reversible intramolecular esterification to form their corresponding lactone derivatives.[10] Therefore, 4-Hydroxy Atorvastatin can be converted to this compound.[2] This lactonization can also be mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[11]

G cluster_0 Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization (pH-dependent, UGTs) p_Hydroxy_Atorvastatin para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Atorvastatin->p_Hydroxy_Atorvastatin CYP3A4 p_Hydroxy_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone (this compound) Atorvastatin_Lactone->p_Hydroxy_Atorvastatin_Lactone CYP3A4 p_Hydroxy_Atorvastatin->p_Hydroxy_Atorvastatin_Lactone Lactonization (pH-dependent)

Metabolic conversion of Atorvastatin to this compound.

Experimental Protocols

1. Synthesis of Atorvastatin Lactone

A concise synthesis of Atorvastatin Lactone can be achieved under high-speed vibration milling conditions.[12]

  • Reaction Type : Hantzsch-type sequential three-component reaction.[12]

  • Reactants :

    • 4-methyl-3-oxo-N-phenylpentanamide

    • tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

    • 1-(4-fluorophenyl)-2-iodo-2-phenylethanone[12]

  • Catalysts/Reagents : Ytterbium triflate and silver nitrate.[12]

  • Procedure : The reactants are subjected to high-speed vibration milling. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin Lactone.[12]

  • Overall Yield : 38%[12]

2. Quantification in Human Serum by LC-MS/MS

A method for the simultaneous quantification of the acid and lactone forms of Atorvastatin and its 2-hydroxy and 4-hydroxy metabolites in human serum has been developed and validated.[13]

  • Instrumentation : High-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS).[13]

  • Internal Standards : Deuterium-labeled analogs for each of the six analytes.[13]

  • Sample Preparation :

    • Keep serum samples at 4°C to stabilize the lactone compounds.[13]

    • Add the internal standard to 0.5 mL of the serum sample.[13]

    • Acidify the samples with sodium acetate buffer (pH 5.0).[13]

    • Extract with methyl tert-butyl ether.[13]

  • Detection : Positive ion electrospray tandem mass spectrometry using selected reaction monitoring.[13]

  • Lower Limit of Quantification (LLQ) : 0.5 ng/mL for each analyte.[13]

  • Stability Note : Lactone compounds are unstable in human serum at room temperature and rapidly hydrolyze to their acid forms. Stabilization can be achieved by lowering the temperature to 4°C or adjusting the serum pH to 6.0.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Atorvastatin and its metabolites, including this compound, in rat plasma using LC-MS/MS.

G cluster_1 Pharmacokinetic Study Workflow Dosing Administer Atorvastatin to Rats Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Prep Prepare Plasma from Blood Samples Sampling->Plasma_Prep SPE Solid-Phase Extraction of Plasma Plasma_Prep->SPE Isolate Analytes LC_MS_Analysis LC-MS/MS Analysis SPE->LC_MS_Analysis Inject Extract Data_Analysis Data Acquisition and Pharmacokinetic Modeling LC_MS_Analysis->Data_Analysis Generate Concentration-Time Data

Workflow for a preclinical pharmacokinetic study of Atorvastatin metabolites.

References

4-Hydroxy Atorvastatin Lactone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy Atorvastatin (B1662188) Lactone, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document consolidates key chemical data, analytical methodologies, and relevant biological pathways to support research and development activities.

Core Compound Data

Quantitative information for 4-Hydroxy Atorvastatin Lactone is summarized below, providing a clear reference for its fundamental chemical properties.

ParameterValueSource(s)
CAS Number 163217-70-7Not Applicable
Molecular Formula C₃₃H₃₃FN₂O₅Not Applicable
Molecular Weight 556.62 g/mol Not Applicable

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for accurate and reproducible research. The following section outlines a generalized protocol for the quantification of this metabolite in biological matrices, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of this compound.

1. Sample Preparation:

  • Objective: To extract this compound and an internal standard (IS) from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of Atorvastatin).[1]

    • Precipitate proteins by adding 1 mL of acetonitrile (B52724). Vortex the mixture for 30 seconds.[1]

    • Centrifuge the samples at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 120 µL of a mobile phase-compatible solution (e.g., 30% methanol/0.2% formic acid).[1]

    • Centrifuge the reconstituted sample to remove any remaining particulates before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity using tandem mass spectrometry.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is typically used (e.g., Agilent Zorbax Extend C18).[1]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[1][2]

    • Flow Rate: A flow rate in the range of 400 µL/minute is often employed.[1][2]

    • Injection Volume: A typical injection volume is 20 µL.[1]

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI) is generally used.[3]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[1]

    • Example Transition: For para-hydroxy atorvastatin lactone, a transition of m/z 557.3 → 448.3 has been reported.[3]

3. Data Analysis:

  • Objective: To construct a calibration curve and determine the concentration of this compound in the plasma samples.

  • Procedure:

    • Prepare a series of calibration standards with known concentrations of this compound in blank plasma.

    • Process and analyze the calibration standards along with the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to calculate the concentration of this compound in the unknown samples.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

Atorvastatin Metabolism Pathway

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of active metabolites, including 4-Hydroxy Atorvastatin.

Atorvastatin_Metabolism Atorvastatin Atorvastatin Lactone Atorvastatin Lactone Atorvastatin->Lactone Lactonization CYP3A4_5 CYP3A4/5 Atorvastatin->CYP3A4_5 Metabolism Glucuronidation Glucuronidation (UGT Enzymes) Atorvastatin->Glucuronidation Ortho_Hydroxy ortho-Hydroxy Atorvastatin Ortho_Hydroxy->Glucuronidation Para_Hydroxy para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Para_Lactone 4-Hydroxy Atorvastatin Lactone Para_Hydroxy->Para_Lactone Lactonization Para_Hydroxy->Glucuronidation CYP3A4_5->Ortho_Hydroxy CYP3A4_5->Para_Hydroxy Excretion Biliary Excretion Glucuronidation->Excretion HMG_CoA_Reductase_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Increased_LDL_Receptors Increased Hepatic LDL Receptors Cholesterol->Increased_LDL_Receptors Feedback Mechanism HMG_CoA_Reductase->Mevalonate Atorvastatin Atorvastatin Atorvastatin->Inhibition Inhibition->HMG_CoA_Reductase Reduced_LDL_C Reduced Plasma LDL-Cholesterol Increased_LDL_Receptors->Reduced_LDL_C PPAR_Signaling_Pathway Atorvastatin Atorvastatin PPARa PPARα Atorvastatin->PPARa Upregulates Expression PPARg PPARγ Atorvastatin->PPARg Activates NF_kB NF-κB Activation Atorvastatin->NF_kB Inhibits Gene_Expression Target Gene Expression PPARa->Gene_Expression PPARg->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Inflammation NF_kB->Inflammation

References

Synthesis of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxy Atorvastatin (B1662188) Lactone is a primary active metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. The in vivo biotransformation of Atorvastatin is a complex process primarily mediated by the cytochrome P450 enzyme system. While this metabolic pathway is the natural route to 4-Hydroxy Atorvastatin, understanding its chemical synthesis is crucial for producing analytical standards, studying metabolite activity, and developing prodrug strategies. This technical guide provides a comprehensive overview of the formation of 4-Hydroxy Atorvastatin Lactone, detailing its biological synthesis pathway and outlining a viable, multi-step chemical synthesis route starting from Atorvastatin. Detailed experimental protocols, structured data tables, and process visualizations are provided to support research and development efforts.

Introduction

Atorvastatin is metabolized in the liver into two principal active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][2][3] These hydroxylated forms contribute significantly to the therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1] Concurrently, Atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their respective inactive lactone derivatives. The this compound is therefore a key molecular entity in the pharmacokinetic profile of Atorvastatin.

This document details the pathways leading to the formation of this compound, focusing on both the well-documented metabolic route and a proposed chemical synthesis strategy for its in vitro preparation.

Biological Synthesis: The Metabolic Pathway

The primary route for the formation of this compound in vivo is through hepatic metabolism. This biotransformation is a multi-step process involving oxidation and lactonization.

The hydroxylation of the parent Atorvastatin molecule is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP3A5.[1][2][4][5] This enzymatic oxidation occurs on the N-phenyl group of the pyrrole (B145914) core, yielding both ortho- and para-hydroxy atorvastatin.

Following hydroxylation, the resulting 4-hydroxy atorvastatin (acid form) can undergo intramolecular cyclization to form the corresponding lactone. Alternatively, Atorvastatin acid can first be converted to Atorvastatin lactone, which is then hydroxylated by CYP3A4 to produce this compound.[6]

Metabolic Pathway of Atorvastatin cluster_legend Legend atorvastatin_acid Atorvastatin (Acid) p_hydroxy_acid 4-Hydroxy Atorvastatin (Acid) atorvastatin_acid->p_hydroxy_acid CYP3A4 atorvastatin_lactone Atorvastatin Lactone atorvastatin_acid->atorvastatin_lactone o_hydroxy_acid 2-Hydroxy Atorvastatin (Acid) atorvastatin_acid->o_hydroxy_acid CYP3A4 p_hydroxy_lactone 4-Hydroxy Atorvastatin Lactone p_hydroxy_acid->p_hydroxy_lactone atorvastatin_lactone->p_hydroxy_lactone CYP3A4 key1 Enzymatic Oxidation key2 Intramolecular Cyclization

Caption: Metabolic conversion of Atorvastatin to its hydroxylated and lactone forms.

Proposed Chemical Synthesis Route

While this compound is readily available as a metabolite, a direct, published chemical synthesis protocol starting from Atorvastatin is not prevalent in the literature. Therefore, a logical two-step approach is proposed, leveraging well-established organic chemistry transformations. This route involves an initial acid-catalyzed lactonization of the Atorvastatin parent drug, followed by a regioselective aromatic hydroxylation.

Chemical Synthesis Workflow start Atorvastatin (Acid Form) step1 Step 1: Lactonization start->step1 intermediate Atorvastatin Lactone step1->intermediate Acid Catalyst (e.g., HCl) Azeotropic Reflux step2 Step 2: Aromatic Hydroxylation intermediate->step2 product This compound step2->product Hydroxylating Agent (e.g., Fenton's Reagent)

Caption: Proposed two-step chemical synthesis of this compound.

Data Presentation

The key compounds involved in the synthesis have distinct physicochemical properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Form
Atorvastatin (Acid)C₃₃H₃₅FN₂O₅558.64Acid
Atorvastatin LactoneC₃₃H₃₃FN₂O₄540.63Lactone
This compoundC₃₃H₃₃FN₂O₅556.63Lactone

Experimental Protocols

The following protocols describe the proposed two-step synthesis.

Step 1: Synthesis of Atorvastatin Lactone via Acid-Catalyzed Cyclization

This procedure converts Atorvastatin from its active dihydroxy acid form to its corresponding lactone through an intramolecular esterification.

Materials:

  • Atorvastatin Calcium Trihydrate

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (B1210297)

  • Toluene (B28343)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Separatory funnel

Procedure:

  • Salt Conversion: Dissolve Atorvastatin Calcium Trihydrate in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer to a pH of ~4.0 with 1M HCl to convert the calcium salt to the free acid.

  • Extraction: Extract the free acid into the ethyl acetate layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude Atorvastatin free acid as an amorphous solid.

  • Lactonization: Transfer the crude acid to a round-bottom flask. Add toluene to the flask.

  • Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the lactonization reaction to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The resulting crude Atorvastatin Lactone can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield a white solid.

Step 2: Synthesis of this compound via Aromatic Hydroxylation

This representative protocol describes the regioselective hydroxylation of the N-phenyl ring of Atorvastatin Lactone. Directing effects of the amide group favor substitution at the ortho and para positions. Steric hindrance from the bulky pyrrole core is expected to favor hydroxylation at the less hindered para position.

Materials:

  • Atorvastatin Lactone (from Step 1)

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (MeCN) or other suitable polar aprotic solvent

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Fenton's Reagent Method):

  • Dissolution: In a round-bottom flask protected from light, dissolve Atorvastatin Lactone in acetonitrile.

  • Catalyst Addition: Add an aqueous solution of Iron(II) Sulfate (approx. 0.1-0.2 equivalents) to the flask. Stir the mixture vigorously.

  • Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (1.0-1.5 equivalents) dropwise over 30-60 minutes. Maintain the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the product and consumption of the starting material by TLC or HPLC-MS.

  • Quenching: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid and decompose any remaining peroxide.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of starting material, para-hydroxylated product, and potentially some ortho-isomer. Purify the desired this compound using column chromatography on silica (B1680970) gel.

Conclusion

The synthesis of this compound can be understood through two distinct lenses: the biological metabolic pathway and a proposed chemical synthesis route. The metabolic pathway, driven by CYP3A4, is the natural and efficient means of production in vivo. For laboratory-scale production of this critical metabolite for analytical and research purposes, a two-step chemical synthesis starting from Atorvastatin is a viable and logical strategy. This involves a robust acid-catalyzed lactonization followed by a regioselective aromatic hydroxylation. The protocols and data provided herein serve as a foundational guide for professionals in the field of drug development and medicinal chemistry.

References

The In Vivo Formation of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of formation of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the biotransformation of atorvastatin is critical for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This document provides a detailed overview of the metabolic pathways, enzymatic kinetics, and relevant experimental protocols.

Introduction

Atorvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is administered as an active hydroxy acid. In vivo, it undergoes extensive metabolism, primarily in the liver, leading to the formation of pharmacologically active hydroxylated metabolites and inactive lactone derivatives. One of the key metabolic pathways involves the formation of para-hydroxy atorvastatin (p-OH-atorvastatin), which subsequently undergoes lactonization to form 4-hydroxy atorvastatin lactone. This lactonization process can occur through both enzymatic and non-enzymatic routes.

Metabolic Pathways

The formation of this compound is a multi-step process involving initial hydroxylation of the parent compound, atorvastatin, followed by an intramolecular cyclization to form the lactone ring.

Hydroxylation of Atorvastatin

The primary step in the formation of 4-hydroxy atorvastatin is the para-hydroxylation of the atorvastatin molecule. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, and to a lesser extent by CYP3A5, in the liver.[1][2] This enzymatic oxidation introduces a hydroxyl group at the para-position of the phenyl ring of atorvastatin. Concurrently, CYP3A4 also catalyzes the formation of ortho-hydroxy atorvastatin (o-OH-atorvastatin).[1][2] Both of these hydroxylated metabolites are pharmacologically active.[3]

Lactonization of p-Hydroxy Atorvastatin

The conversion of p-hydroxy atorvastatin acid to its corresponding lactone, this compound, can proceed via two main mechanisms:

  • Enzymatic Lactonization: This pathway is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being the primary isoforms involved.[4] The process involves the formation of an unstable acyl glucuronide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form the more stable this compound, with the release of the glucuronic acid moiety.

  • pH-Dependent (Non-Enzymatic) Lactonization: The interconversion between the hydroxy acid and lactone forms of statins is pH-dependent. Under acidic conditions, such as those found in the stomach, the equilibrium can favor the formation of the lactone. This suggests that some lactonization may occur pre-systemically.

The overall metabolic cascade leading to this compound is depicted in the following signaling pathway.

cluster_atorvastatin Atorvastatin Metabolism cluster_lactone Lactone Formation cluster_enzymes Enzymes Atorvastatin Atorvastatin Acid pOH_Atorvastatin para-Hydroxy Atorvastatin Acid Atorvastatin->pOH_Atorvastatin Hydroxylation oOH_Atorvastatin ortho-Hydroxy Atorvastatin Acid Atorvastatin->oOH_Atorvastatin Hydroxylation Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Atorvastatin_Lactone Lactonization pOH_Atorvastatin_Lactone This compound (Inactive) pOH_Atorvastatin->pOH_Atorvastatin_Lactone Lactonization CYP3A4 CYP3A4 / CYP3A5 Atorvastatin_pOH_edge UGT1A3 UGT1A3 / UGT1A1 Atorvastatin_Lactone_edge Atorvastatin_pOH_edge->pOH_Atorvastatin Atorvastatin_pOH_edge->oOH_Atorvastatin Atorvastatin_Lactone_edge->pOH_Atorvastatin_Lactone Atorvastatin_Lactone_edge->Atorvastatin_Lactone

Figure 1: Atorvastatin metabolic pathway to this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions involved in the formation of this compound can be described by their kinetic parameters. The following table summarizes the key kinetic data for the primary enzymes involved in atorvastatin metabolism.

SubstrateEnzymeMetaboliteKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Atorvastatin AcidCYP3A4p-OH-Atorvastatin34.81048-[5]
Atorvastatin AcidCYP3A4o-OH-Atorvastatin331353-[5]
Atorvastatin LactoneCYP3A4p-OH-Atorvastatin Lactone1.414312-[6]
Atorvastatin LactoneCYP3A4o-OH-Atorvastatin Lactone3.94235-[6]
Atorvastatin AcidUGT1A3Atorvastatin Acyl Glucuronide (leading to Lactone)42280-[6]
Atorvastatin AcidUGT2B7Atorvastatin Acyl Glucuronide (leading to Lactone)20120-[6]
Atorvastatin AcidHuman Liver Microsomes (Lactonization)Atorvastatin Lactone1274-[7]

Note: The intrinsic clearance (CLint) for CYP3A4-mediated metabolism of atorvastatin lactone is reported to be significantly higher than for atorvastatin acid, with ratios of lactone/acid of 20.2 for ortho-hydroxylation and 83.1 for para-hydroxylation.[6]

Experimental Protocols

In Vitro Metabolism of Atorvastatin using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of atorvastatin in vitro to determine kinetic parameters.

Objective: To determine the rates of formation of p-hydroxy atorvastatin and atorvastatin lactone from atorvastatin using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Atorvastatin

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO).

    • In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and varying concentrations of atorvastatin.

    • For studying lactonization, include UDPGA (e.g., 2 mM final concentration) in the incubation mixture.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding a cold solution of acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each substrate concentration.

    • Plot the rate of formation versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of Atorvastatin and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of atorvastatin and its metabolites in biological matrices.

Objective: To quantify the concentrations of atorvastatin, p-hydroxy atorvastatin, and this compound in plasma or microsomal incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atorvastatin: e.g., m/z 559.3 -> 440.2

    • p-Hydroxy Atorvastatin: e.g., m/z 575.3 -> 440.2

    • This compound: e.g., m/z 557.3 -> 466.2

  • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Sample Preparation (from plasma):

  • Protein Precipitation: To a plasma sample, add 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis:

  • Construct a calibration curve using known concentrations of the analytes.

  • Determine the concentrations of the analytes in the unknown samples by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

cluster_pathway Detailed Lactonization Pathway pOH_Atorvastatin p-Hydroxy Atorvastatin Acid Acyl_Glucuronide Acyl Glucuronide Intermediate pOH_Atorvastatin->Acyl_Glucuronide UDPGA pOH_Atorvastatin_Lactone This compound Acyl_Glucuronide->pOH_Atorvastatin_Lactone Spontaneous Cyclization UGT1A3 UGT1A3 pOH_Atorvastatin_Acyl_Glucuronide_edge pOH_Atorvastatin_Acyl_Glucuronide_edge->Acyl_Glucuronide

Figure 2: Enzymatic lactonization of p-hydroxy atorvastatin via an acyl glucuronide intermediate.

cluster_workflow Experimental Workflow for In Vitro Metabolism Start Start Prepare_Incubations Prepare Incubation Mixtures (HLMs, Atorvastatin, Buffer) Start->Prepare_Incubations Pre_Incubate Pre-incubate at 37°C Prepare_Incubations->Pre_Incubate Initiate_Reaction Initiate with NADPH (and UDPGA for Lactonization) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with Acetonitrile + Internal Standard Incubate->Terminate_Reaction Process_Sample Centrifuge and Collect Supernatant Terminate_Reaction->Process_Sample Analyze LC-MS/MS Analysis Process_Sample->Analyze Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Analyze->Data_Analysis End End Data_Analysis->End

Figure 3: A typical experimental workflow for studying in vitro atorvastatin metabolism.

Conclusion

The in vivo formation of this compound is a complex process involving CYP3A4-mediated hydroxylation and subsequent UGT-mediated or pH-dependent lactonization. The kinetic parameters of these enzymatic steps highlight the efficiency of these metabolic conversions. A thorough understanding of these pathways and the application of robust experimental protocols are essential for the continued development and safe and effective use of atorvastatin in clinical practice. This guide provides a foundational resource for professionals engaged in drug metabolism research and development.

References

The Central Role of Cytochrome P450 3A4 in the Metabolic Fate of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering agent, Atorvastatin. Understanding this metabolic pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction to Atorvastatin Metabolism

Atorvastatin, an inhibitor of HMG-CoA reductase, is administered in its active acid form.[1] It undergoes extensive first-pass metabolism, primarily in the liver, mediated largely by the CYP3A4 isozyme.[1][2][3][4][5] This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), also known as 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, respectively.[6][7][8][9] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the systemic HMG-CoA reductase inhibitory activity.[10]

A crucial aspect of atorvastatin's pharmacology is the pH-dependent equilibrium between the parent drug and its metabolites in their hydroxy acid forms and their corresponding inactive lactone forms.[11][12] 4-Hydroxy Atorvastatin can thus be converted to 4-Hydroxy Atorvastatin Lactone.[11][13] The lactone forms themselves are also substrates for CYP3A4, creating a complex metabolic network.[11][14]

Metabolic Pathways Involving CYP3A4

CYP3A4 is the principal enzyme responsible for the hydroxylation of atorvastatin.[6][7][15] The formation of this compound can occur through two primary routes involving CYP3A4:

  • Hydroxylation followed by Lactonization: Atorvastatin acid is first metabolized by CYP3A4 to form 4-Hydroxy Atorvastatin acid. This active metabolite can then undergo lactonization to form the inactive this compound.[11][16] While this conversion can occur non-enzymatically, it is also catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3.[17][18][19]

  • Lactonization followed by Hydroxylation: Atorvastatin acid can first be converted to its inactive lactone form, Atorvastatin Lactone. This lactone is a high-affinity substrate for CYP3A4 and is efficiently metabolized directly to this compound.[11][14] In fact, in vitro studies suggest that the metabolic clearance of the lactone form by CYP3A4 is significantly higher than that of the acid form, indicating this may be a dominant pathway for atorvastatin elimination.[14]

These interconnected pathways highlight the central and multifaceted role of CYP3A4 in determining the concentrations of both active hydroxylated acids and inactive lactones.

Atorvastatin_Metabolism cluster_path1 Pathway 1 cluster_path2 Pathway 2 ATV_Acid1 Atorvastatin Acid (Active) pOH_ATV_Acid 4-Hydroxy Atorvastatin Acid (Active) ATV_Acid1->pOH_ATV_Acid CYP3A4 pOH_ATV_Lactone1 This compound (Inactive) pOH_ATV_Acid->pOH_ATV_Lactone1 UGT1A3 / Spontaneous pOH_ATV_Acid->pOH_ATV_Lactone1 ATV_Acid2 Atorvastatin Acid (Active) ATV_Lactone Atorvastatin Lactone (Inactive) ATV_Acid2->ATV_Lactone UGT1A3 / Spontaneous ATV_Acid2->ATV_Lactone pOH_ATV_Lactone2 This compound (Inactive) ATV_Lactone->pOH_ATV_Lactone2 CYP3A4

Caption: Metabolic pathways to this compound.

Quantitative Analysis of CYP3A4-Mediated Metabolism

Quantitative data from in vitro studies underscore the significance of CYP3A4 in atorvastatin metabolism and reveal the high efficiency with which it processes the lactone form.

Table 1: Comparative Intrinsic Clearance (CLint) of Atorvastatin Metabolism by CYP3A4 vs. CYP3A5

Metabolite Formed CYP3A4 CLint (µL/min/pmol P450) CYP3A5 CLint (µL/min/pmol P450) Fold Difference (CYP3A4/CYP3A5) Reference
para-Hydroxyatorvastatin 0.86 0.36 2.4 [6]
ortho-Hydroxyatorvastatin 1.85 0.37 5.0 [6]

This data indicates that CYP3A4 is the major P450 isoform responsible for atorvastatin hydroxylation.[6][7]

Table 2: Kinetic Parameters for CYP3A4-Mediated Metabolism of Atorvastatin Acid vs. Lactone

Substrate Metabolite Km (µM) Formation CLint (Vmax/Km) (µL/min/mg) Fold Difference (Lactone/Acid) Reference
Atorvastatin Acid para-Hydroxy Atorvastatin 25.6 ± 5.0 35.5 ± 48.1 - [14]
Atorvastatin Lactone para-Hydroxy Atorvastatin Lactone 1.4 ± 0.2 2949 ± 3511 83 [14]
Atorvastatin Acid ortho-Hydroxy Atorvastatin 29.7 ± 9.4 45.8 ± 59.1 - [14]
Atorvastatin Lactone ortho-Hydroxy Atorvastatin Lactone 3.9 ± 0.2 923 ± 965 20 [14]

These findings demonstrate that Atorvastatin Lactone has a significantly higher binding affinity (lower Km) and is metabolized much more efficiently by CYP3A4 compared to the parent acid form.[14]

Table 3: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes

Compound (10 µM) Median Fold Induction (vs. control) Range of Induction Reference
Rifampin (Control) 8.6 4.7–16.3 [20]
Atorvastatin 6.5 3.1–12.7 [20]
Atorvastatin Lactone 7.1 3.9–12.3 [20]
ortho-Hydroxy Atorvastatin 7.9 1.8–12.7 [20]
para-Hydroxy Atorvastatin 2.5 0.4–4.4 [20]

Atorvastatin and several of its metabolites, including the lactone, can induce the expression of the very enzyme that metabolizes them.[20][21][22] This auto-induction can have significant clinical implications for long-term therapy.

Experimental Protocols

This protocol is designed to determine the kinetic parameters of this compound formation from Atorvastatin Lactone by CYP3A4.

  • Objective: To measure the Km and Vmax for the CYP3A4-mediated hydroxylation of Atorvastatin Lactone.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Atorvastatin Lactone (substrate)

    • Recombinant human CYP3A4 (for specific activity measurement)

    • NADPH regenerating system (cofactor)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for quenching reaction)

    • Internal standard for LC-MS/MS analysis

  • Methodology:

    • Preparation: Prepare a series of Atorvastatin Lactone concentrations (e.g., 0.1 µM to 50 µM) in phosphate buffer.

    • Pre-incubation: Pre-incubate HLMs (e.g., 0.2 mg/mL protein) with the substrate concentrations at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

    • Quantification: Analyze the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24]

    • Data Analysis: Plot the reaction velocity (metabolite formation rate) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In_Vitro_Metabolism_Workflow sub Substrate Preparation (Atorvastatin Lactone dilutions) preinc Pre-incubation (HLMs + Substrate @ 37°C) sub->preinc init Initiate Reaction (Add NADPH) preinc->init inc Incubation (@ 37°C, 10 min) init->inc term Terminate Reaction (Cold Acetonitrile + IS) inc->term proc Sample Processing (Centrifuge) term->proc quant LC-MS/MS Analysis proc->quant analysis Data Analysis (Michaelis-Menten kinetics) quant->analysis

Caption: Workflow for an in vitro metabolism experiment.

This protocol assesses the potential of atorvastatin metabolites to induce CYP3A4 gene expression.

  • Objective: To quantify the change in CYP3A4 mRNA levels in response to treatment with atorvastatin metabolites.

  • Materials:

    • Cryopreserved primary human hepatocytes

    • Hepatocyte culture medium

    • Atorvastatin, Atorvastatin Lactone, 4-Hydroxy Atorvastatin (test articles)

    • Rifampin (positive control)

    • DMSO (vehicle control)

    • RNA extraction kit

    • qRT-PCR reagents (reverse transcriptase, primers/probes for CYP3A4 and a housekeeping gene)

  • Methodology:

    • Cell Culture: Plate and culture primary human hepatocytes according to the supplier's protocol until they form a confluent monolayer.

    • Treatment: Treat the cells with the test articles (e.g., 10 µM), positive control, and vehicle control for a specified period (e.g., 48-72 hours).

    • Cell Lysis & RNA Extraction: At the end of the treatment period, wash the cells and lyse them. Extract total RNA using a commercial kit.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for CYP3A4 and a stable housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative change in CYP3A4 mRNA expression using the ΔΔCt method, comparing the treated samples to the vehicle control.

Induction_Assay_Workflow culture Culture Primary Human Hepatocytes treat Treat Cells (48-72h) (Metabolites, Controls) culture->treat extract RNA Extraction treat->extract cdna cDNA Synthesis (Reverse Transcription) extract->cdna qpcr qPCR for CYP3A4 & Housekeeping Gene cdna->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: Workflow for a CYP3A4 gene induction assay.

Clinical Significance and Conclusion

The dominant role of CYP3A4 in the metabolism of atorvastatin and its lactone form has profound clinical implications.

  • Drug-Drug Interactions: Co-administration of atorvastatin with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, grapefruit juice) can significantly increase plasma concentrations of atorvastatin and its active metabolites, elevating the risk of adverse effects like myopathy.[10][25] Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease atorvastatin's efficacy.[15]

  • Inter-individual Variability: Genetic polymorphisms in the CYP3A4 gene, although less common than in CYP3A5, can contribute to the wide inter-patient variability observed in atorvastatin response and disposition.[8]

  • Metabolite-Mediated Effects: The high affinity and rapid metabolism of Atorvastatin Lactone by CYP3A4 suggest that lactonization is a critical step in the overall disposition of the drug.[14] Furthermore, the ability of atorvastatin and its metabolites to induce CYP3A4 expression can alter its own metabolism and that of other co-administered drugs over time.[20]

References

The Enigmatic Metabolite: A Deep Dive into the Biological Activity of 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive technical guide released today sheds new light on the biological activities of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the metabolite's interaction with key biological targets, including HMG-CoA reductase and the pregnane (B1235032) X receptor (PXR), providing a critical resource for understanding its role in both therapeutic efficacy and potential drug-drug interactions.

4-Hydroxy atorvastatin lactone is one of the main metabolites of atorvastatin, formed in the body through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] While atorvastatin is administered in its active hydroxy acid form to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol production, it can be converted in the body to its lactone form and subsequently hydroxylated to form this compound.[2] This lactone metabolite exists in equilibrium with its corresponding active acid form, 4-hydroxy atorvastatin.

HMG-CoA Reductase Inhibition: A Muted Role

A primary mechanism of action for statins is the inhibition of HMG-CoA reductase. While the direct inhibitory activity of this compound on this enzyme is not extensively reported in publicly available literature, studies on its corresponding acid form, 4-hydroxy atorvastatin, indicate that it is a considerably less active inhibitor of HMG-CoA reductase compared to the parent drug, atorvastatin, and another major metabolite, 2-hydroxy atorvastatin.[3] This suggests that the contribution of the 4-hydroxy metabolite to the direct cholesterol-lowering effect of atorvastatin is likely minimal.

Interaction with Pregnane X Receptor (PXR): A Key to Understanding Drug Interactions

A significant aspect of the biological activity of atorvastatin and its metabolites lies in their ability to activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[1] Research has shown that atorvastatin metabolites, including the lactone forms, are ligands for PXR.[1]

Activation of PXR by atorvastatin lactone has been observed, although a precise EC50 value for this compound is not specified in the reviewed literature. For the parent atorvastatin lactone, the EC50 value for PXR activation was determined to be greater than 8 µM.[1] PXR activation leads to the increased expression of genes such as CYP3A4, the very enzyme responsible for atorvastatin's metabolism. This creates a potential for auto-induction and interactions with other drugs metabolized by CYP3A4.

Studies in primary human hepatocytes have demonstrated that atorvastatin and its ortho-hydroxy metabolite induce CYP3A4 mRNA expression to a similar extent as the parent drug. In contrast, the para-hydroxy (4-hydroxy) metabolite showed a significantly reduced capacity to induce CYP3A4 expression.[1]

Quantitative Data Summary

CompoundTargetParameterValueReference
Atorvastatin LactoneHuman Pregnane X Receptor (PXR)EC50 (Activation)>8 µM[1]
Rifampin (Control)Human Pregnane X Receptor (PXR)EC50 (Activation)1.8 µM[1]
AtorvastatinCYP3A4 mRNA Induction (Primary Human Hepatocytes)Median Fold Induction6.5[1]
Atorvastatin LactoneCYP3A4 mRNA Induction (Primary Human Hepatocytes)Median Fold Induction7.1[1]
ortho-hydroxy AtorvastatinCYP3A4 mRNA Induction (Primary Human Hepatocytes)Median Fold Induction7.9[1]
para-hydroxy Atorvastatin (4-hydroxy Atorvastatin)CYP3A4 mRNA Induction (Primary Human Hepatocytes)Median Fold Induction2.5[1]

Signaling and Metabolic Pathways

The metabolism of atorvastatin to this compound and its subsequent biological effects involve a series of enzymatic reactions and signaling cascades.

Atorvastatin_Metabolism Atorvastatin_acid Atorvastatin (Acid) Atorvastatin_lactone Atorvastatin Lactone Atorvastatin_acid->Atorvastatin_lactone UGTs p_OH_Atorvastatin_acid 4-Hydroxy Atorvastatin (Acid) Atorvastatin_acid->p_OH_Atorvastatin_acid CYP3A4 Atorvastatin_lactone->Atorvastatin_acid Esterases p_OH_Atorvastatin_lactone This compound Atorvastatin_lactone->p_OH_Atorvastatin_lactone CYP3A4 p_OH_Atorvastatin_acid->p_OH_Atorvastatin_lactone UGTs p_OH_Atorvastatin_lactone->p_OH_Atorvastatin_acid Esterases

Atorvastatin Metabolic Pathway

The activation of PXR by atorvastatin metabolites initiates a signaling cascade leading to the transcription of target genes.

PXR_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus PXR_RXR PXR-RXR Heterodimer XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4_gene CYP3A4 Gene XRE->CYP3A4_gene Regulates Transcription Transcription CYP3A4_gene->Transcription CYP3A4_mRNA CYP3A4 mRNA Transcription->CYP3A4_mRNA Metabolite 4-Hydroxy Atorvastatin Lactone PXR PXR Metabolite->PXR Activates PXR->PXR_RXR RXR RXR RXR->PXR_RXR CYP3A4_protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_protein Translation

References

4-Hydroxy Atorvastatin Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Atorvastatin (B1662188) Metabolite

This technical guide provides a comprehensive overview of 4-hydroxy atorvastatin lactone, a significant metabolite of the widely prescribed HMG-CoA reductase inhibitor, atorvastatin. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, metabolic formation, pharmacokinetic profile, and the experimental methodologies used for its study.

Introduction

Atorvastatin is a leading therapeutic agent for the management of hypercholesterolemia and the prevention of cardiovascular events.[1] Administered in its active hydroxy acid form, atorvastatin undergoes extensive metabolism, primarily in the liver, leading to the formation of several derivatives.[2][3][4] Among these, the hydroxylated metabolites, including ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin), are pharmacologically active and contribute significantly to the drug's overall therapeutic effect.[1][3][5] These active acid forms exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[6][7][8] this compound is one such key metabolite, serving as a circulating reservoir that can be converted back to its active acid counterpart. Understanding the dynamics of this metabolite is crucial for a complete picture of atorvastatin's pharmacology and for investigating potential drug-drug interactions.

Chemical and Physical Properties

This compound is a complex organic molecule derived from atorvastatin. Its key properties are summarized in the table below.

PropertyValue
Chemical Name 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[6][9][10]
Synonyms p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[6][9]
CAS Number 163217-70-7[6]
Molecular Formula C₃₃H₃₃FN₂O₅[6][9]
Molecular Weight 556.62 g/mol [6][9]
Appearance Solid[6]
Solubility Soluble in DMSO, slightly soluble in Methanol[6]
Storage Recommended storage at -20°C[6]

Metabolic Pathway and Formation

Atorvastatin's journey through the body is marked by extensive metabolic conversion, primarily orchestrated by the cytochrome P450 system in the liver.

Primary Metabolism

The principal enzyme responsible for atorvastatin metabolism is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5.[3][5][11][12] This enzymatic action results in the hydroxylation of the parent compound to form two primary active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[1][3][5][12] These hydroxylated metabolites are equipotent to atorvastatin in their ability to inhibit HMG-CoA reductase.[4] In fact, approximately 70% of the circulating inhibitory activity is attributed to these active metabolites.[3][5]

Lactonization

Both atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their corresponding lactone derivatives. This conversion from the active hydroxy acid form to the inactive lactone form is a reversible, pH-dependent process.[7] While the lactone forms themselves are not active inhibitors of HMG-CoA reductase, they can hydrolyze back to the active acid forms, thus acting as a circulating reservoir.[13] Atorvastatin can be lactonized first to atorvastatin lactone, which is then metabolized by CYP3A4 to directly form 2-hydroxy and this compound.[6]

Atorvastatin_Metabolism Atorvastatin_Acid Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone pH-dependent interconversion CYP3A4 CYP3A4 Atorvastatin_Acid->CYP3A4 CYP3A4_Lactone CYP3A4 Atorvastatin_Lactone->CYP3A4_Lactone o_OH_Atorvastatin_Acid ortho-Hydroxy Atorvastatin (Acid) (Active) o_OH_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone (Inactive) o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone pH-dependent interconversion p_OH_Atorvastatin_Acid para-Hydroxy Atorvastatin (Acid) (Active) p_OH_Atorvastatin_Lactone This compound (Inactive) p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone pH-dependent interconversion CYP3A4->o_OH_Atorvastatin_Acid CYP3A4->p_OH_Atorvastatin_Acid CYP3A4_Lactone->o_OH_Atorvastatin_Lactone CYP3A4_Lactone->p_OH_Atorvastatin_Lactone

Metabolic pathway of Atorvastatin.

Pharmacokinetics and Biological Activity

The disposition of atorvastatin and its metabolites is governed by a complex interplay of metabolic enzymes and drug transporters.

Pharmacokinetic Parameters

Following oral administration, atorvastatin is rapidly absorbed, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[14] The pharmacokinetic parameters for atorvastatin and its key metabolites can vary, but representative data from studies are crucial for understanding their disposition.

AnalyteCmax (ng/mL)Tmax (hr)Half-life (hr)
Atorvastatin Acid 20-701-2~14
Atorvastatin Lactone 20-70~2-4Not well-defined
o-OH-Atorvastatin Varies~2-4~20-30 (activity)
4-OH-Atorvastatin <10% of total active species~2-4Not well-defined

Note: Values are approximate and can vary significantly based on dose, patient population, and study design. Cmax values shown are illustrative ranges from a study in hemodialysis patients receiving 40-80mg doses.[4] The half-life of inhibitory activity (20-30 hours) is longer than the parent drug's half-life due to the active metabolites.[5]

Role of Transporters and Drug Interactions

Besides CYP3A4, drug transporters play a critical role. Hepatic uptake is mediated by organic anion-transporting polypeptides (OATP1B1 and OATP1B3), while efflux is handled by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][5] Co-administration of drugs that inhibit CYP3A4 (e.g., itraconazole, protease inhibitors) or these transporters (e.g., cyclosporine, gemfibrozil) can significantly increase plasma concentrations of atorvastatin and its active metabolites, raising the risk of adverse effects like myopathy.[5]

Atorvastatin and its metabolites, particularly the lactone form, can also act as ligands for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including CYP3A4 itself.[15] This suggests a potential for auto-induction and complex drug interaction profiles.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical methods, typically involving sophisticated sample preparation and detection techniques.

Synthesis of Atorvastatin Lactone
Extraction from Human Plasma

Accurate quantification begins with efficient extraction from complex biological matrices like plasma. Solid-Phase Extraction (SPE) is a robust and commonly used method.

Protocol: Solid-Phase Extraction (SPE) of Atorvastatin and Metabolites

  • Sample Pre-treatment: To 0.1 mL of heparinized human plasma, add 50 µL of an internal standard working solution (e.g., d5-labeled atorvastatin) and 0.4 mL of 100mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5). Vortex the mixture.[17]

  • SPE Cartridge Conditioning: Pre-treat an Oasis HLB SPE column (30 mg) by washing with 0.4 mL of methanol (B129727), followed by equilibration with 0.8 mL of 100 mmol/L ammonium acetate buffer (pH 4.6).[17]

  • Sample Loading: Load the pre-treated plasma mixture onto the conditioned SPE column.[17]

  • Washing: Wash the column sequentially with 0.5 mL of 100 mmol/L ammonium acetate buffer (pH 4.6) and then with 0.9 mL of a methanol-water solution (20:80, v/v) to remove interfering substances.[17]

  • Elution: Elute the analytes (atorvastatin and its metabolites) from the column using an appropriate organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

Note: To prevent the interconversion of acid and lactone forms, plasma samples should be kept cold (e.g., 4°C or on an ice bath) during processing.[17][18]

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of atorvastatin and its various metabolites due to its high sensitivity and selectivity.

Protocol: Typical LC-MS/MS Method

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or an Acquity UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm), is typically used.[19][20]

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 0.05% formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[19][20][21]

    • Flow Rate: A flow rate in the range of 0.3-0.4 mL/min is common.[19][21]

    • Run Time: Modern UPLC methods can achieve separation of all major metabolites within 4-7 minutes.[19][20]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+) mode is used.[18][20]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • MRM Transitions (m/z):

      • Atorvastatin: 559.4 → 440.1[20]

      • Atorvastatin Lactone: 541.3 → 448.3[20]

      • o-OH Atorvastatin: 575.4 → 466.2[20]

      • p-OH Atorvastatin: 575.5 → 440.5[20]

      • p-OH Atorvastatin Lactone: 557.3 → 448.3[20]

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations. The concentration of analytes in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for these assays is typically from 0.05 or 0.2 ng/mL up to 40-100 ng/mL.[19][20][21]

Experimental_Workflow Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (UPLC/HPLC) Evap->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

Typical workflow for plasma sample analysis.

Conclusion

This compound is a critical component in the metabolic profile of atorvastatin. Although pharmacologically inactive, its reversible conversion to the active 4-hydroxy atorvastatin acid form positions it as an important circulating reservoir that contributes to the prolonged therapeutic effect of the parent drug. A thorough understanding of its formation via CYP3A4, its pharmacokinetic behavior, and the interplay with drug transporters is essential for predicting drug efficacy, variability in patient response, and the potential for drug-drug interactions. The sophisticated analytical techniques outlined in this guide, particularly LC-MS/MS, are indispensable tools for researchers seeking to further elucidate the complex pharmacology of atorvastatin and its metabolites.

References

The Genesis of Active Metabolites: A Technical Guide to the Discovery and Initial Characterization of Atorvastatin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of atorvastatin's metabolites. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic pathways and workflows.

Introduction: The Metabolic Journey of Atorvastatin (B1662188)

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver, a process critical to its overall therapeutic effect and pharmacokinetic profile.[1][2] The initial characterization of its metabolic fate revealed the formation of several key metabolites, most notably the pharmacologically active ortho- and para-hydroxylated derivatives.[2][3] These metabolites contribute significantly to the drug's efficacy, with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase attributed to them. This guide delves into the pivotal experiments and analytical techniques that first elucidated these metabolic pathways.

Primary Metabolic Pathways of Atorvastatin

The metabolism of atorvastatin is a multi-step process involving oxidation, lactonization, and glucuronidation.[1][2] The initial and most clinically significant pathway is the oxidation mediated by the cytochrome P450 system.

Cytochrome P450-Mediated Hydroxylation

The primary route of atorvastatin metabolism involves hydroxylation at the ortho and para positions of the phenyl ring, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[3][4]

  • Key Enzymes: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for this transformation.[4][5] Cytochrome P450 3A5 (CYP3A5) also contributes to a lesser extent.[4] Studies have shown that the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, establishing CYP3A4 as the major contributor to its metabolism.[4]

dot

Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxyatorvastatin (Active) Atorvastatin->o_OH_Atorvastatin p_OH_Atorvastatin para-hydroxyatorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 CYP3A4 CYP3A4->Atorvastatin CYP3A5 CYP3A5 (minor) CYP3A5->Atorvastatin

Caption: Atorvastatin hydroxylation pathway.

Lactonization and Glucuronidation

In addition to hydroxylation, atorvastatin and its hydroxylated metabolites can undergo intramolecular esterification to form inactive lactone derivatives.[3] Furthermore, both the parent drug and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3, to form water-soluble glucuronides that are readily excreted.[1][6]

dot

cluster_0 Oxidation Products cluster_1 Lactonization cluster_2 Glucuronidation Atorvastatin_Acid Atorvastatin Acid (Active) Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin_Acid->Atorvastatin_Lactone Intramolecular esterification Atorvastatin_Glucuronide Atorvastatin Glucuronide Atorvastatin_Acid->Atorvastatin_Glucuronide o_OH_Atorvastatin_Acid o-OH-Atorvastatin Acid (Active) o_OH_Atorvastatin_Lactone o-OH-Atorvastatin Lactone (Inactive) o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone Metabolite_Glucuronides Metabolite Glucuronides o_OH_Atorvastatin_Acid->Metabolite_Glucuronides p_OH_Atorvastatin_Acid p-OH-Atorvastatin Acid (Active) p_OH_Atorvastatin_Lactone p-OH-Atorvastatin Lactone (Inactive) p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone p_OH_Atorvastatin_Acid->Metabolite_Glucuronides UGTs UGT1A1, UGT1A3 UGTs->Atorvastatin_Glucuronide UGTs->Metabolite_Glucuronides

Caption: Lactonization and glucuronidation pathways.

Experimental Protocols for Metabolite Characterization

The initial identification and characterization of atorvastatin metabolites relied on a combination of in vitro metabolism studies and advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach simulates the metabolic environment of the liver to identify potential metabolites.

Objective: To generate and identify metabolites of atorvastatin formed by hepatic enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Atorvastatin

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for quantitative analysis)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the atorvastatin stock solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH-generating system to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_HLM Thaw Human Liver Microsomes (HLMs) on ice Combine Combine Buffer, HLMs, and Atorvastatin Thaw_HLM->Combine Prep_Atorvastatin Prepare Atorvastatin Stock Solution Prep_Atorvastatin->Combine Pre_incubate Pre-incubate at 37°C Combine->Pre_incubate Add_NADPH Add NADPH-generating system (Initiate) Pre_incubate->Add_NADPH Incubate Incubate at 37°C (e.g., 30-60 min) Add_NADPH->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: In vitro metabolism workflow.

Analytical Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation, identification, and quantification of drug metabolites.

Objective: To separate, identify, and quantify atorvastatin and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 4 µm).[7]

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Injection Volume: 15 µL.[7]

Typical Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions:

    • Atorvastatin: m/z 559.4 → 440.1[8]

    • o-OH-Atorvastatin: m/z 575.4 → 466.2[8]

    • p-OH-Atorvastatin: m/z 575.5 → 440.5[8]

    • Atorvastatin Lactone: m/z 541.3 → 448.3[8]

    • o-OH-Atorvastatin Lactone: m/z 557.3 → 448.3[8]

    • p-OH-Atorvastatin Lactone: m/z 557.3 → 448.3[8]

Quantitative Data on Atorvastatin and its Metabolites

The following tables summarize key quantitative data from initial characterization studies.

Table 1: Pharmacokinetic Parameters of Atorvastatin and its Major Metabolites in Humans

ParameterAtorvastatino-OH-Atorvastatinp-OH-AtorvastatinReference
Tmax (h) ~1-2~2-4~2-4[3]
t1/2 (h) ~14~20-30~20-30[2]
Oral Bioavailability (%) ~14--[1]
Protein Binding (%) >98>98>98[1]

Table 2: In Vitro Enzyme Kinetics of Atorvastatin Hydroxylation

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (CLint, µL/min/pmol P450)Reference
CYP3A4 p-OH-Atorvastatin34.319.60.57[9]
o-OH-Atorvastatin---
CYP3A5 p-OH-Atorvastatin42.610.40.24[9]
o-OH-Atorvastatin---
Note: Complete kinetic data for o-OH-atorvastatin was not readily available in the initial search results.

Table 3: HMG-CoA Reductase Inhibitory Potency of Atorvastatin and its Active Metabolites

CompoundIC50 (nM)Reference
Atorvastatin 3.71[10]
o-OH-Atorvastatin 5.54[10]
p-OH-Atorvastatin 3.29[10]

Conclusion

The discovery and initial characterization of atorvastatin's metabolites were pivotal in understanding its pharmacological profile. Through a combination of in vitro metabolism studies and sophisticated analytical techniques like LC-MS/MS, researchers identified the key metabolic pathways, primarily CYP3A4-mediated hydroxylation, leading to the formation of active metabolites. The quantitative data on the pharmacokinetics and enzyme kinetics of these metabolites have been instrumental in optimizing the clinical use of atorvastatin and predicting potential drug-drug interactions. This foundational knowledge continues to be essential for the ongoing development and safe and effective use of this important therapeutic agent.

References

4-Hydroxy Atorvastatin Lactone solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Hydroxy Atorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. Understanding the solubility of this metabolite is crucial for its analysis in biological matrices and for comprehending its pharmacokinetic and pharmacodynamic profiles.

Quantitative Solubility Data

Qualitative Solubility of this compound:

SolventSolubility Description
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble[1]
Ethyl AcetateSoluble
MethanolSlightly soluble[1]

Quantitative Solubility of Related Atorvastatin Compounds:

To provide a quantitative perspective, the following table summarizes the solubility of Atorvastatin Lactone and 4-Hydroxy Atorvastatin (calcium salt). It is important to note that these values are for related compounds and may not directly reflect the solubility of this compound.

CompoundSolventSolubility (mg/mL)
Atorvastatin Lactone DMF25[2]
DMSO15[2]
Ethanol10[2]
4-Hydroxy Atorvastatin (calcium salt) DMF25[3]
DMSO15[3]
Ethanol0.5[3]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form active hydroxylated metabolites, which can then be converted to their corresponding lactone forms.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-Hydroxy Atorvastatin Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Atorvastatin->p_OH_Atorvastatin CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone Lactonization p_OH_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone (this compound) p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Lactonization Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone CYP3A4 Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4

Metabolic pathway of Atorvastatin.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of a compound like this compound.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess amount of This compound to a known volume of the solvent B Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium A->B C Separate the undissolved solid from the saturated solution (e.g., centrifugation or filtration) B->C D Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC) C->D

Workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Preparation: An excess amount of the solid this compound is added to a vial containing a known volume of the desired solvent.

  • Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, the suspension is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

A general HPLC method for the quantification of Atorvastatin and its metabolites can be adapted for this compound.

Typical HPLC Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 250 nm for similar structures).

  • Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration in the experimental samples is then determined by interpolating from this curve.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative reports and data from closely related compounds. The metabolic pathway illustrates its formation from the parent drug, Atorvastatin. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to determine the solubility of this and other similar pharmaceutical compounds in their own laboratories. Further studies are warranted to establish precise quantitative solubility values for this compound in a range of pharmaceutically relevant solvents.

References

In Vitro Metabolism of Atorvastatin: A Technical Guide to Hydroxylated Metabolite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188), with a specific focus on its conversion to active hydroxylated metabolites. This document details the core enzymatic processes, offers structured quantitative data, and presents detailed experimental protocols and visualizations to support research and development in drug metabolism.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive hepatic metabolism, which is crucial for its therapeutic efficacy and clearance. The primary metabolic pathway involves the hydroxylation of the parent compound to form two major active metabolites: ortho-hydroxy atorvastatin (o-ATV) and para-hydroxy atorvastatin (p-ATV).[1] These metabolites contribute significantly to the overall cholesterol-lowering effect of the drug. Understanding the in vitro kinetics and the enzymes responsible for this biotransformation is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding the development of new chemical entities.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the oxidative metabolism of atorvastatin.[1] In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes are essential tools for characterizing these metabolic pathways. This guide will delve into the specifics of these experimental systems.

Key Enzymes in Atorvastatin Hydroxylation

The hydroxylation of atorvastatin is predominantly mediated by CYP3A4, with a minor contribution from CYP3A5.[1] Both the active acid form of atorvastatin and its inactive lactone form can serve as substrates for these enzymes. However, in vitro studies have shown that the CYP3A4-mediated oxidation is more pronounced for the lactone form.[2][3]

The metabolic conversion results in the formation of o-ATV and p-ATV. These hydroxylated metabolites are pharmacologically active and contribute to the overall therapeutic effect of atorvastatin.

Quantitative Analysis of Metabolite Formation

The kinetics of the formation of hydroxylated atorvastatin metabolites can be described by the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the substrate concentration. The key parameters are the Michaelis constant (Km), which represents the substrate concentration at half of the maximum reaction velocity, and the maximum reaction velocity (Vmax).

Enzyme Kinetic Parameters for Atorvastatin Hydroxylation

The following tables summarize the key quantitative data for the in vitro metabolism of atorvastatin to its hydroxylated metabolites.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Hydroxylated Metabolites from Atorvastatin Lactone by CYP3A4

MetaboliteKm (µM)Vmax (pmol/min/mg protein)Source
ortho-hydroxy atorvastatin3.94235[2][3]
para-hydroxy atorvastatin1.414312[2][3]

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of Hydroxylated Metabolites from Atorvastatin Acid by CYP3A4

MetaboliteKm (µM)Vmax (µL/min/mg)Source
ortho-hydroxy atorvastatin331353[4]
para-hydroxy atorvastatin34.81048[4]

Experimental Methodologies

This section provides detailed protocols for conducting in vitro metabolism studies of atorvastatin using human liver microsomes.

In Vitro Incubation for Atorvastatin Metabolism

Objective: To determine the rate of formation of ortho- and para-hydroxy atorvastatin from atorvastatin in the presence of human liver microsomes.

Materials:

  • Atorvastatin (acid or lactone form)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO). The final organic solvent concentration in the incubation mixture should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.2-1.0 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the microsomal suspension and atorvastatin solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final incubation volume is typically 200 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The sample may be further diluted if necessary.

Analytical Method: LC-MS/MS Quantification

Objective: To quantify the concentrations of ortho- and para-hydroxy atorvastatin in the incubation supernatant.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the parent drug and its metabolites.

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin, as well as an internal standard.

Sample Analysis:

  • Prepare a calibration curve by spiking known concentrations of authentic standards of ortho- and para-hydroxy atorvastatin into a blank incubation matrix (terminated reaction mixture without atorvastatin).

  • Analyze the calibration standards and the experimental samples by LC-MS/MS.

  • Quantify the concentration of each metabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Atorvastatin_Metabolism_Pathway Atorvastatin_Acid Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin (Lactone) Atorvastatin_Acid->Atorvastatin_Lactone Lactonization CYP3A4 CYP3A4 Atorvastatin_Acid->CYP3A4 CYP3A5 CYP3A5 (minor) Atorvastatin_Acid->CYP3A5 Atorvastatin_Lactone->CYP3A4 Atorvastatin_Lactone->CYP3A5 o_ATV ortho-hydroxy Atorvastatin p_ATV para-hydroxy Atorvastatin CYP3A4->o_ATV Hydroxylation CYP3A4->p_ATV Hydroxylation CYP3A5->o_ATV CYP3A5->p_ATV

Atorvastatin Metabolic Pathway

In_Vitro_Metabolism_Workflow Start Start: Prepare Reagents (Atorvastatin, HLM, NADPH System) PreIncubate Pre-incubation (Atorvastatin + HLM at 37°C) Start->PreIncubate Initiate Initiate Reaction (Add NADPH System) PreIncubate->Initiate Incubate Incubation (Metabolism at 37°C) Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Centrifuge Centrifugation (Pellet Proteins) Terminate->Centrifuge Analyze LC-MS/MS Analysis (Quantify Metabolites) Centrifuge->Analyze Data Data Analysis (Determine Kinetic Parameters) Analyze->Data

Experimental Workflow

References

4-Hydroxy Atorvastatin Lactone: A Technical Guide to its Role in Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism to form several active and inactive metabolites. Among these, 4-hydroxy atorvastatin and its corresponding lactone form are significant circulating metabolites. Understanding the potential of these metabolites to perpetrate drug-drug interactions (DDIs) is critical for predicting the safety and efficacy of co-administered therapies. This technical guide provides an in-depth analysis of the role of 4-hydroxy atorvastatin lactone in DDIs, with a focus on its interactions with key drug-metabolizing enzymes and transporters.

Metabolic Pathway of Atorvastatin

Atorvastatin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its ortho- and para-hydroxylated metabolites. These metabolites can exist in equilibrium with their corresponding lactone forms. The lactone metabolites are generally more lipophilic than their open-acid counterparts.

Atorvastatin Metabolism Metabolic Pathway of Atorvastatin Atorvastatin_Acid Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Acid 2-Hydroxy Atorvastatin (Acid) Atorvastatin_Acid->o_OH_Atorvastatin_Acid CYP3A4 p_OH_Atorvastatin_Acid 4-Hydroxy Atorvastatin (Acid) Atorvastatin_Acid->p_OH_Atorvastatin_Acid CYP3A4 o_OH_Atorvastatin_Lactone 2-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone CYP3A4 p_OH_Atorvastatin_Lactone This compound Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4 o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone Lactonization p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone Lactonization

Figure 1: Atorvastatin Metabolism

Interaction with Cytochrome P450 Enzymes

Induction of CYP3A4

This compound, along with other atorvastatin metabolites, has been shown to be a ligand for the Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor that regulates the expression of CYP3A4.[1] Activation of PXR leads to increased transcription of the CYP3A4 gene, potentially causing an induction of CYP3A4 enzyme activity. This can result in accelerated metabolism of co-administered drugs that are substrates of CYP3A4, leading to reduced efficacy.

The following table summarizes the induction of CYP3A4 mRNA in primary human hepatocytes by atorvastatin and its metabolites.

CompoundConcentrationFold Induction of CYP3A4 mRNA (Median)Reference
Atorvastatin30 µM6.5[2]
Atorvastatin Lactone30 µM7.1[2]
ortho-hydroxy atorvastatin30 µM7.9[2]
para-hydroxy atorvastatin 30 µM 2.5 [2]
Rifampin (Positive Control)10 µM8.6[2]

Note: Data for this compound was not specifically reported in this study, but data for the para-hydroxy atorvastatin acid form is provided. It is important to consider that the lactone form may have different induction potential.

The induction of CYP3A4 by this compound is mediated through the PXR signaling pathway.

PXR Signaling Pathway PXR/RXR Signaling Pathway for CYP3A4 Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_OH_Atorvastatin_Lactone This compound PXR PXR 4_OH_Atorvastatin_Lactone->PXR Binds to HSP90 HSP90 PXR->HSP90 Dissociates from PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Heterodimerizes with RXR RXR RXR RXR->PXR_RXR_Complex Coactivators Coactivators PXR_RXR_Complex->Coactivators Recruits XREM XREM on CYP3A4 Gene PXR_RXR_Complex->XREM Binds to CYP3A4_mRNA CYP3A4 mRNA XREM->CYP3A4_mRNA Initiates Transcription CYP3A4 Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4 Protein Translation

Figure 2: PXR Signaling Pathway

Interaction with Drug Transporters

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein (P-gp, MDR1) is an efflux transporter that plays a significant role in drug absorption and distribution. Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs, potentially causing toxicity. Atorvastatin and its lactone metabolites have been identified as inhibitors of P-gp.[3]

CompoundIC50 (µM)Reference
Atorvastatin Acid30.1[3]
Atorvastatin Lactone 5.2 [3]

Note: Specific IC50 value for this compound is not available, but the data for the parent atorvastatin lactone suggests a higher inhibitory potential than the acid form.

Inhibition of Organic Anion Transporting Polypeptides (OATPs)

OATP1B1 is a hepatic uptake transporter responsible for the influx of many drugs, including statins, from the blood into the liver. Inhibition of OATP1B1 can decrease the hepatic clearance of co-administered drugs, leading to increased systemic exposure and potential for adverse effects. While specific inhibitory data for this compound on OATP1B1 is limited, studies on the parent compound, atorvastatin acid, indicate its role as an OATP1B1 substrate.[4] Inhibition of OATP1B1 by other drugs can significantly increase the plasma concentrations of atorvastatin and its metabolites.[4]

Experimental Protocols

CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol outlines a general method for assessing the induction of CYP3A4 mRNA in primary human hepatocytes.

CYP3A4 Induction Assay Workflow Workflow for CYP3A4 Induction Assay start Plate Primary Human Hepatocytes culture Culture for 24-48h start->culture treat Treat with this compound (and controls) for 48-72h culture->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction rt_pcr Reverse Transcription & qPCR (Target: CYP3A4, Housekeeping Gene) rna_extraction->rt_pcr analysis Data Analysis (ΔΔCt method) Calculate Fold Induction rt_pcr->analysis end Report Results analysis->end

Figure 3: CYP3A4 Induction Assay Workflow

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in appropriate culture medium.

  • Treatment: After a stabilization period, the cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control inducer (e.g., rifampicin).

  • Incubation: The cells are incubated for a period of 48 to 72 hours, with media and treatment compounds being refreshed daily.

  • RNA Isolation: Total RNA is isolated from the hepatocytes using a suitable commercial kit.

  • Reverse Transcription and qPCR: The isolated RNA is reverse transcribed to cDNA, which is then used as a template for quantitative real-time PCR (qPCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

  • Data Analysis: The relative expression of CYP3A4 mRNA is calculated using the ΔΔCt method, and the fold induction is determined by comparing the expression in treated cells to that in vehicle-treated cells.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This protocol describes a common method to assess P-gp inhibition.

Methodology:

  • Cell Culture: A cell line overexpressing P-gp (e.g., MDCK-MDR1) is cultured to confluence in a 96-well plate.

  • Pre-incubation: The cells are pre-incubated with various concentrations of this compound or a positive control inhibitor (e.g., verapamil).

  • Substrate Addition: The fluorescent P-gp substrate, Calcein-AM, is added to the wells. Calcein-AM is non-fluorescent but is converted to the fluorescent calcein (B42510) by intracellular esterases.

  • Efflux: P-gp actively transports the non-fluorescent Calcein-AM out of the cells. In the presence of a P-gp inhibitor, this efflux is reduced, leading to intracellular accumulation of calcein and an increase in fluorescence.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value for P-gp inhibition is calculated by plotting the fluorescence intensity against the concentration of the inhibitor.

OATP1B1 Inhibition Assay

This protocol outlines a method for determining the inhibitory potential of a compound on OATP1B1-mediated transport.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with the OATP1B1 transporter (and mock-transfected control cells) are cultured in 24-well plates.[5]

  • Incubation: The cells are incubated with a probe substrate for OATP1B1 (e.g., atorvastatin at 1 µM) along with increasing concentrations of the potential inhibitor (this compound) for a short period (e.g., 2 minutes) at 37°C.[5]

  • Washing: The incubation is stopped by adding ice-cold buffer, followed by several washing steps to remove extracellular substrate.

  • Cell Lysis and Analysis: The cells are lysed, and the intracellular concentration of the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The uptake in mock-transfected cells (passive diffusion) is subtracted from the uptake in OATP1B1-expressing cells to determine the transporter-mediated uptake. The percentage of inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[5]

Conclusion

This compound demonstrates the potential to engage in clinically significant drug-drug interactions. Its ability to induce CYP3A4 via PXR activation and inhibit the efflux transporter P-gp are key mechanisms of concern. While more specific quantitative data for this compound, particularly regarding OATP1B1 inhibition and precise CYP3A4 induction parameters (EC50, Emax), would further refine risk assessment, the available evidence underscores the importance of considering the metabolic profile of atorvastatin when evaluating potential DDIs. Drug development professionals should carefully evaluate the impact of co-administering drugs that are substrates or modulators of CYP3A4 and P-gp in patients receiving atorvastatin therapy.

References

Understanding the Lactonization of Atorvastatin Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lactonization of atorvastatin (B1662188) metabolites, a critical aspect of the drug's metabolism and disposition. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, leading to the formation of active hydroxylated metabolites and their corresponding inactive lactone forms. The interconversion between the pharmacologically active carboxylic acid forms and the inactive lactone forms is a key determinant of the drug's efficacy and potential for drug-drug interactions. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols, and provides visual representations of the metabolic processes to aid researchers in this field.

Atorvastatin Metabolism: An Overview

Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, to form two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin)[1][2]. These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase[3].

A crucial subsequent step in the metabolism of atorvastatin and its hydroxylated metabolites is lactonization, the intramolecular esterification of the carboxylic acid group to form a stable, inactive lactone ring. This process can occur non-enzymatically under acidic conditions (pH < 6) and is also catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver[3][4]. The reverse reaction, hydrolysis of the lactone back to the active acid form, can also occur, creating a dynamic equilibrium between the two forms[4].

Enzymatic Pathways of Lactonization

The enzymatic lactonization of atorvastatin and its metabolites is primarily mediated by UGTs. The proposed mechanism involves the formation of an acyl-glucuronide conjugate of the atorvastatin acid, which then undergoes intramolecular cyclization to the lactone with the elimination of the glucuronic acid moiety[3][5]. The key UGT isoforms implicated in atorvastatin lactonization are UGT1A1 and UGT1A3, with UGT1A3 showing significantly higher activity[6][7].

The lactone forms of atorvastatin and its hydroxylated metabolites can also be further metabolized by CYP3A4. In fact, studies have shown that the lactone forms are often better substrates for CYP3A4 than the corresponding acid forms[1][8].

Quantitative Data on Atorvastatin Metabolism and Lactonization

The following tables summarize the key quantitative data related to the metabolism and lactonization of atorvastatin and its metabolites.

Table 1: Michaelis-Menten Kinetic Parameters for CYP3A4-Mediated Hydroxylation of Atorvastatin Acid and Atorvastatin Lactone in Human Liver Microsomes

SubstrateMetaboliteKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)Reference
Atorvastatin Acidortho-hydroxyatorvastatin29.7 ± 9.4-45.8 ± 59.1[1][8]
Atorvastatin Acidpara-hydroxyatorvastatin25.6 ± 5.0-35.5 ± 48.1[1][8]
Atorvastatin Lactoneortho-hydroxyatorvastatin Lactone3.9 ± 0.24235923 ± 965[1][3][8]
Atorvastatin Lactonepara-hydroxyatorvastatin Lactone1.4 ± 0.2143122949 ± 3511[1][3][8]

Table 2: Kinetic Parameters for UGT-Mediated Lactonization of Atorvastatin in Human Liver Microsomes

SubstrateEnzymeKm (μM)Vmax (pmol/min/mg protein)Reference
Atorvastatin AcidUGTs (pooled HLM)1274[5]
Atorvastatin AcidUGT1A342280[3]
Atorvastatin AcidUGT2B720120[3]

Table 3: In Vitro Intrinsic Clearance for Atorvastatin Acid Lactonization in Human Liver Microsomes

ParameterValueReference
Intrinsic Clearance (CLint)6.2 μL/min/mg protein[9]

Experimental Protocols

In Vitro Metabolism of Atorvastatin in Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of atorvastatin and its metabolites using human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Atorvastatin, atorvastatin lactone, hydroxylated metabolites (as substrates)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH

  • UDPGA (for UGT-mediated reactions)

  • Alamethicin (B1591596) (to activate UGTs)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the substrate (atorvastatin or its metabolites) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), and MgCl₂ (if required).

    • For UGT-mediated lactonization studies, add UDPGA (e.g., 2-5 mM final concentration) and alamethicin (e.g., 25 µg/mg microsomal protein).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the substrate to the pre-warmed incubation mixture.

    • For CYP-mediated reactions, add the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing an appropriate internal standard.

  • Sample Processing:

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Method for the Quantification of Atorvastatin and its Metabolites

This protocol provides a general framework for the simultaneous quantification of atorvastatin, its hydroxylated metabolites, and their corresponding lactones in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)[10].

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol)[10].

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25-40°C.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

  • MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. Examples of m/z transitions are provided in Table 4.

Table 4: Example MRM Transitions for Atorvastatin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Atorvastatin559.3440.2[10]
ortho-hydroxyatorvastatin575.1440.3[10]
para-hydroxyatorvastatin575.1440.3[10]
Atorvastatin Lactone541.3448.2[10]
ortho-hydroxyatorvastatin Lactone557.2448.2[10]
para-hydroxyatorvastatin Lactone557.2448.2[10]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

Atorvastatin_Metabolism Atorvastatin_Acid Atorvastatin (Acid) o_OH_Atorvastatin ortho-Hydroxy Atorvastatin Atorvastatin_Acid->o_OH_Atorvastatin CYP3A4/5 p_OH_Atorvastatin para-Hydroxy Atorvastatin Atorvastatin_Acid->p_OH_Atorvastatin CYP3A4/5 Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone UGTs (pH < 6) o_OH_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone UGTs p_OH_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone UGTs Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone CYP3A4/5 Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4/5

Caption: Metabolic pathways of atorvastatin, including hydroxylation and lactonization.

Experimental_Workflow Start Start: In Vitro Incubation Incubation Human Liver Microsomes + Substrate + Cofactors (37°C) Start->Incubation Termination Reaction Termination (Acetonitrile + Internal Std) Incubation->Termination Processing Protein Precipitation & Centrifugation Termination->Processing Analysis LC-MS/MS Analysis of Supernatant Processing->Analysis Data Data Acquisition & Quantification Analysis->Data End End: Kinetic Parameter Determination Data->End

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

The lactonization of atorvastatin and its hydroxylated metabolites is a complex process involving both enzymatic and non-enzymatic pathways. Understanding the kinetics and mechanisms of this interconversion is crucial for predicting drug disposition, potential drug-drug interactions, and ultimately, the therapeutic efficacy of atorvastatin. This guide provides a foundational understanding and practical methodologies for researchers in the field of drug metabolism and pharmacokinetics. Further research is warranted to fully elucidate the quantitative contribution of each UGT isoform to the lactonization of the individual hydroxylated metabolites and to explore the clinical implications of this metabolic pathway.

References

Methodological & Application

Application Note: Quantification of 4-Hydroxy Atorvastatin Lactone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188) is a widely prescribed statin medication used to lower cholesterol and prevent cardiovascular disease.[1][2] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form active ortho- and para-hydroxylated metabolites.[1][3][4][5] These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin Lactone is one such metabolite. Accurate quantification of this lactone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of atorvastatin. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Atorvastatin Metabolism and the Role of this compound

Atorvastatin is administered as an active acid form. In the liver, it is metabolized by CYP3A4 and CYP3A5 to two primary active metabolites: 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin).[2][4][5] These hydroxylated metabolites are pharmacologically active and contribute to the cholesterol-lowering effect of the drug.[1] The acid forms of atorvastatin and its hydroxylated metabolites can undergo intramolecular esterification to form their respective inactive lactone derivatives, including this compound.[4] This conversion is a reversible, pH-dependent process. The quantification of both the acid and lactone forms is important for a comprehensive understanding of atorvastatin's pharmacokinetics.

Atorvastatin_Metabolism Atorvastatin Atorvastatin (Active Acid) Metabolites Active Hydroxylated Metabolites (2-OH & 4-OH Atorvastatin) Atorvastatin->Metabolites CYP3A4/5 Lactones Inactive Lactone Forms (e.g., this compound) Metabolites->Lactones Lactonization (reversible) LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (C18 Column) Evap->LC MS Tandem Mass Spectrometry (ESI+, SRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

References

Application Note: Solid-Phase Extraction of 4-Hydroxy Atorvastatin Lactone from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin (B1662188), a widely prescribed medication for lowering cholesterol, is metabolized in the body into active acid and inactive lactone forms.[1] The quantification of these metabolites, including 4-hydroxy atorvastatin lactone, is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a robust and selective method for the isolation and concentration of these analytes from complex biological matrices such as plasma.[2][3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lactone forms of atorvastatin and its metabolites are known to be unstable in plasma at room temperature, readily hydrolyzing to their corresponding acid forms.[5] Therefore, sample handling at low temperatures is critical to ensure the integrity of the lactone form during the extraction process.[5][6]

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_analysis Analysis plasma Plasma Sample (0.5 mL) is Add Internal Standard plasma->is buffer Add Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.6) is->buffer vortex Vortex & Centrifuge buffer->vortex load Load Sample Supernatant vortex->load condition Condition Cartridge (Acetonitrile, then Water) condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 5% Acetonitrile (B52724) in Water wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes (Acetonitrile/Buffer 95:5) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-phase extraction and analysis workflow for this compound.

Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) 1 mL cartridges[7][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and water[7][9]

  • Reagents: Ammonium acetate, glacial acetic acid, formic acid[7][9]

  • Internal Standard (IS): Rosuvastatin or a deuterium-labeled analog of atorvastatin[5][7][8]

  • Biological Matrix: Drug-free plasma for calibration standards and quality controls[7][8]

Experimental Protocol

1. Preparation of Solutions

  • Ammonium Acetate Buffer (0.1 M, pH 4.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water and adjust the pH to 4.6 with glacial acetic acid.[8]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL Rosuvastatin) in the ammonium acetate buffer.[8]

  • Calibration Standards and Quality Controls (QC): Spike drug-free plasma with known concentrations of this compound and the internal standard. It is recommended to keep all samples and solutions on ice to minimize the interconversion between lactone and acid forms.[8]

2. Sample Pre-treatment

  • To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.[7][8]

  • Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 4.6) to the plasma mixture.[7][8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 1600 x g for 5 minutes to pellet any precipitated proteins.[7][8]

3. Solid-Phase Extraction

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of acetonitrile followed by 2 mL of water.[7][8]

  • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.[8]

    • Wash the cartridge with 1 mL of 5% acetonitrile in water (v/v).[8]

  • Drying: Dry the cartridge under vacuum for a few minutes to remove any residual wash solution.

  • Elution: Elute the analytes with 1 mL of a solution containing 95% acetonitrile and 5% ammonium acetate buffer (0.1 M, pH 4.6) (v/v).[8]

4. Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1][6]

5. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column, such as a ZORBAX Eclipse C18 (4.6 x 100 mm, 3.5 µm), is suitable for the separation.[7][8]

  • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is commonly used.[2][4][7]

  • Flow Rate: A typical flow rate is 400 µL/min.[7][8]

  • Detection: Detection is achieved using a triple quadrupole mass spectrometer in the positive ion mode with selected reaction monitoring (SRM).[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of atorvastatin and its metabolites, including the lactone forms, using SPE followed by LC-MS/MS.

ParameterAtorvastatinAtorvastatin Lactoneo-Hydroxyatorvastatinp-HydroxyatorvastatinReference
Linearity Range (ng/mL) 0.1 - 200.1 - 200.5 - 200.5 - 20[7][8][10]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.10.50.5[11]
Limit of Detection (LOD) (ng/mL) 0.050.050.10.13[7][8][10]
Recovery (%) > 75Not explicitly stated> 75Not explicitly stated[11]
Intra-day Precision (% CV) < 15< 15< 15< 15[5]
Inter-day Precision (% CV) < 15< 15< 15< 15[5]
Accuracy (% Deviation) ± 15± 15± 15± 15[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from plasma samples. The use of Oasis HLB SPE cartridges offers high recovery and clean extracts, which is essential for sensitive and reliable quantification by LC-MS/MS. Adherence to the described sample handling and extraction procedures is critical for obtaining accurate and reproducible results, particularly in minimizing the interconversion of the lactone metabolite to its acid form.

References

Application Notes and Protocols for High-Throughput Screening Assays for 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed medication for the management of hypercholesterolemia, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process results in the formation of several metabolites, including the pharmacologically active ortho- and para-hydroxylated forms. The para-hydroxy atorvastatin can further undergo lactonization to form 4-Hydroxy Atorvastatin Lactone.[2] The formation of these metabolites is crucial as they contribute to the overall therapeutic effect and can be involved in drug-drug interactions.[3] Monitoring the formation of this compound is therefore of significant interest in drug discovery and development to identify compounds that may alter the metabolic profile of atorvastatin, potentially impacting its efficacy and safety.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify modulators of this compound formation. The described methods include both indirect assays monitoring CYP3A4 activity and a direct approach utilizing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Atorvastatin Metabolism and Signaling Pathway

Atorvastatin is metabolized by CYP3A4 to its hydroxylated derivatives, 4-hydroxy atorvastatin and 2-hydroxy atorvastatin. These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin and its lactone metabolite have been shown to be ligands for the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[3] Activation of PXR can lead to the induction of genes such as CYP3A4, potentially altering the metabolism of atorvastatin and other co-administered drugs.

Atorvastatin Atorvastatin Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Atorvastatin_Lactone->Atorvastatin Hydrolysis Atorvastatin_Lactone->CYP3A4 Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin Hydroxy_Atorvastatin_Lactone 4-Hydroxy Atorvastatin Lactone Hydroxy_Atorvastatin->Hydroxy_Atorvastatin_Lactone Lactonization Hydroxy_Atorvastatin_Lactone->Hydroxy_Atorvastatin Hydrolysis PXR PXR Hydroxy_Atorvastatin_Lactone->PXR Ligand Binding CYP3A4->Hydroxy_Atorvastatin CYP3A4->Hydroxy_Atorvastatin_Lactone Gene_Induction Induction of CYP3A4 & Transporters PXR->Gene_Induction

Atorvastatin Metabolism and PXR Signaling Pathway.

High-Throughput Screening (HTS) Experimental Workflow

The general workflow for screening compound libraries for their effect on this compound formation involves several key stages, from primary screening to hit confirmation and characterization.

cluster_Primary_Screen Primary Screen cluster_Hit_Confirmation Hit Confirmation & Dose-Response cluster_Secondary_Assay Secondary Assay (Orthogonal Method) cluster_Lead_Optimization Lead Optimization Primary_HTS High-Throughput Screen (e.g., Fluorescence, Luminescence) Hit_Identification Initial Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 LC_MS_Assay High-Throughput LC-MS/MS (Direct Metabolite Quantification) IC50_EC50->LC_MS_Assay Hit_Validation Hit Validation LC_MS_Assay->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies

High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for CYP3A4 Activity

This assay indirectly measures the formation of this compound by quantifying the overall activity of CYP3A4 using a fluorogenic probe substrate. A change in fluorescence in the presence of a test compound indicates potential modulation of CYP3A4, which would in turn affect atorvastatin metabolism.

Materials:

  • Recombinant human CYP3A4 enzyme (e.g., in microsomes)

  • CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and vehicle) into the microplate wells.

  • Enzyme-Substrate Mix Preparation: Prepare a master mix containing the CYP3A4 enzyme and the BFC substrate in potassium phosphate buffer.

  • Dispensing Enzyme-Substrate Mix: Add the enzyme-substrate mix to each well of the microplate.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the NADPH regenerating system to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 405/530 nm for the product of BFC) at regular intervals for a defined period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition or activation for each test compound relative to the vehicle control.

Data Presentation:

ParameterValueReference
Substrate (BFC) Km~10-50 µM[4]
Positive Control (Ketoconazole) IC50~20-100 nM[4]
Z'-factor> 0.5-
Protocol 2: Luminescence-Based HTS Assay for CYP3A4 Activity (P450-Glo™ Assay)

This protocol offers a highly sensitive alternative to fluorescence-based assays and is less prone to interference from fluorescent compounds. It measures CYP3A4 activity by the conversion of a proluciferin substrate into luciferin (B1168401), which then generates a luminescent signal.

Materials:

  • P450-Glo™ CYP3A4 Assay System (containing recombinant human CYP3A4, luminogenic substrate, NADPH regeneration system, and luciferin detection reagent)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

  • White, opaque 96- or 384-well microplates

  • Luminometer or luminescence-capable microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Enzyme/Substrate/NADPH Mix Preparation: Prepare a master mix containing the CYP3A4 enzyme, the luminogenic substrate, and the NADPH regeneration system according to the manufacturer's instructions.

  • Reaction Incubation: Add the master mix to each well, mix, and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Signal Generation: Add the luciferin detection reagent to each well to stop the CYP3A4 reaction and initiate the luminescent signal.

  • Luminescence Reading: Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the luminescent signal, then read the luminescence in a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation for each test compound relative to the vehicle control.

Data Presentation:

ParameterValueReference
Substrate (Luciferin-PFBE) Km~5-20 µM[5]
Positive Control (Ketoconazole) IC50~5-50 nM[5]
Z'-factor> 0.6-
Protocol 3: High-Throughput LC-MS/MS Assay for Direct Quantification of this compound

This method provides the most direct and specific measurement of this compound formation. It is ideal for hit confirmation and for screening smaller, focused compound libraries.

Materials:

  • Human liver microsomes (HLMs) or recombinant CYP3A4

  • Atorvastatin or Atorvastatin Lactone (substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Internal Standard (IS) (e.g., deuterated this compound)

  • Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)

  • 96-well deep-well plates for incubation and sample preparation

Procedure:

  • Incubation: In a 96-well plate, combine HLMs or recombinant CYP3A4, potassium phosphate buffer, test compound, and substrate (Atorvastatin or Atorvastatin Lactone). Pre-incubate at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Protein Precipitation: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifugation: Seal the plate and centrifuge to pellet the precipitated proteins.

  • Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Monitor the specific mass transitions for this compound and the internal standard in positive ion mode using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Determine the amount of this compound formed and calculate the percent inhibition or activation relative to the vehicle control.

Data Presentation:

ParameterValueReference(s)
Substrate Concentration1-10 µM-
Incubation Time30-60 minutes-
MRM Transition (4-OH Atorvastatin Lactone)m/z 557.3 -> 448.3[6]
Lower Limit of Quantification (LLOQ)0.05 - 0.5 ng/mL[7][8]
Linearity (R²)≥ 0.99[7]
Accuracy85-115%[7]
Precision (%CV)≤ 15%[7]

Conclusion

The selection of a high-throughput screening assay for this compound will depend on the specific goals of the screening campaign. For large-scale primary screens of diverse compound libraries, the indirect fluorescence or luminescence-based assays for CYP3A4 activity offer high throughput and cost-effectiveness. For hit confirmation, dose-response studies, and the screening of smaller, more focused libraries, the high-throughput LC-MS/MS method provides direct and highly specific quantification of the metabolite of interest. The protocols and data presented in these application notes provide a robust starting point for establishing these assays in a drug discovery and development setting.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Atorvastatin (B1662188) Lactone is a key metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[1] While the acidic form of statins is primarily responsible for the lipid-lowering effects, the lactone metabolites, including 4-Hydroxy Atorvastatin Lactone, exhibit distinct biological activities and metabolic profiles.[2][3] These metabolites are formed in vivo through metabolism by cytochrome P450 enzymes, primarily CYP3A4, followed by a pH-dependent interconversion between the hydroxy acid and lactone forms.[1][4]

These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological effects of this compound. The assays focus on its potential roles in cytotoxicity, modulation of drug-metabolizing enzymes, and its pleiotropic anti-inflammatory and endothelial-protective effects.

Data Presentation

The following tables summarize key quantitative data for Atorvastatin and its metabolites from in vitro studies. It is important to note that specific data for this compound is limited in the current literature.

Table 1: HMG-CoA Reductase Inhibition

CompoundIC50 (nM)Source Organism for EnzymeNotes
Atorvastatin3-20Not SpecifiedMost statins inhibit HMG-CoA reductase in this range.[2]
Atorvastatin Lactone7Rat LiverActive metabolite.[4]
4-Hydroxy Atorvastatin (Acid form)Considerably less active than AtorvastatinNot Specified[2]
This compound Data Not Available -Expected to be less active than Atorvastatin Lactone.

Table 2: Cytotoxicity of Atorvastatin and its Lactone Form

CompoundCell TypeIC50 (µM)AssayNotes
AtorvastatinHepG2>100MTTAtorvastatin showed significant suppression of HepG2 cell viability at concentrations of 10-100 µM.[5]
Atorvastatin LactonePrimary Human Skeletal Muscle Cells14-fold more potent than Atorvastatin acidFluorescence StainingLactone forms of statins are generally more myotoxic.[3]
This compound Data Not Available --Expected to exhibit higher cytotoxicity than its acid form.

Table 3: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes

Treatment (30 µM)Median Fold Induction of CYP3A4 mRNANotes
Rifampin (prototypical PXR ligand)8.6Positive Control.[6]
Atorvastatin6.5[6]
Atorvastatin Lactone7.1[6]
ortho-hydroxy Atorvastatin7.9[6]
para-hydroxy Atorvastatin (acid form of this compound)2.5Significantly reduced induction compared to other metabolites.[6]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay directly measures the inhibitory effect of this compound on its primary pharmacological target.

Protocol: HMG-CoA Reductase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 0.1 nM to 100 µM).

    • Use a commercially available HMG-CoA Reductase Assay Kit and prepare the assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH solutions according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add the assay buffer.

    • Add 2 µL of the this compound dilutions or vehicle control (DMSO).

    • Add 5 µL of the HMG-CoA Reductase enzyme solution to all wells except the blank.

    • Initiate the reaction by adding the HMG-CoA substrate and NADPH solution.

    • Immediately measure the absorbance at 340 nm (for NADPH consumption) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

HMG_CoA_Reductase_Inhibition_Workflow reagent_prep Reagent Preparation (Compound Dilutions, Assay Kit Components) plate_setup Plate Setup (Buffer, Compound/Vehicle) reagent_prep->plate_setup enzyme_add Add HMG-CoA Reductase Enzyme plate_setup->enzyme_add reaction_start Initiate Reaction (Add Substrate & NADPH) enzyme_add->reaction_start read_absorbance Kinetic Absorbance Reading (340 nm) reaction_start->read_absorbance data_analysis Data Analysis (Calculate Inhibition, Determine IC50) read_absorbance->data_analysis

Workflow for HMG-CoA Reductase Inhibition Assay.
Cell Viability (Cytotoxicity) Assay

This protocol determines the effect of this compound on the viability of a relevant cell line, such as the human hepatoma cell line HepG2.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate cell_attachment Incubate for 24h (Cell Attachment) cell_seeding->cell_attachment compound_treatment Treat with this compound cell_attachment->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Calculate Cell Viability and IC50 absorbance_reading->data_analysis

Workflow for MTT Cell Viability Assay.
Pregnane X Receptor (PXR) Activation Assay

This assay investigates the potential of this compound to activate the nuclear receptor PXR, which regulates the expression of drug-metabolizing enzymes like CYP3A4.

Protocol: PXR-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2, that is stably or transiently co-transfected with a PXR expression vector and a luciferase reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter).

  • Compound Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM).

    • Include a known PXR agonist like rifampin as a positive control and a vehicle control (DMSO).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

PXR_Signaling_Pathway cluster_cell Hepatocyte ATL 4-Hydroxy Atorvastatin Lactone PXR PXR ATL->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (PXR Response Element) PXR_RXR->DNA Binds to Promoter CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Gene Transcription CYP3A4_protein CYP3A4 Protein (Drug Metabolism) CYP3A4_mRNA->CYP3A4_protein Translation

PXR Signaling Pathway Activation.
Anti-Inflammatory Activity Assay

This assay assesses the potential of this compound to modulate the inflammatory response in vitro.

Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) in appropriate medium.

  • Compound Pre-treatment and Stimulation:

    • Seed the cells in a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Endothelial Cell Migration Assay

This assay evaluates the effect of this compound on the migration of endothelial cells, which is a crucial process in angiogenesis and vascular repair.

Protocol: Transwell Migration (Boyden Chamber) Assay

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.

  • Assay Setup:

    • Place Transwell inserts (with a porous membrane, e.g., 8 µm pore size) into a 24-well plate.

    • Add endothelial growth medium containing a chemoattractant (e.g., VEGF or serum) to the lower chamber.

    • In the upper chamber, seed serum-starved HUVECs in serum-free medium containing different concentrations of this compound or vehicle control.

  • Incubation and Staining:

    • Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

  • Quantification:

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

    • Calculate the fold change in migration relative to the vehicle control.

Endothelial_Migration_Workflow setup_transwell Setup Transwell Chambers (Chemoattractant in Lower Chamber) seed_cells Seed HUVECs in Upper Chamber with this compound setup_transwell->seed_cells incubation Incubate for 4-6h (Allow Migration) seed_cells->incubation remove_nonmigrated Remove Non-Migrated Cells incubation->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify_migration Quantify Migration (Cell Counting or Absorbance) fix_stain->quantify_migration

Workflow for Endothelial Cell Migration Assay.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the experimental conditions for their specific cell lines and reagents. It is crucial to consult the relevant scientific literature and safety data sheets for all chemicals and biological materials used.

References

Application Notes and Protocols for the Analytical Separation of Atorvastatin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of atorvastatin (B1662188) and its active and inactive metabolites. The information is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.

Overview of Analytical Techniques

The simultaneous determination of atorvastatin and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. Chiral chromatography is also essential for separating the diastereomers of atorvastatin.

Metabolic Pathway of Atorvastatin

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA). These metabolites are responsible for a significant portion of the therapeutic effect. Atorvastatin and its hydroxylated metabolites can also undergo lactonization to form inactive lactone derivatives.

Atorvastatin_Metabolism Atorvastatin Atorvastatin oHA ortho-Hydroxyatorvastatin (Active) Atorvastatin->oHA CYP3A4 pHA para-Hydroxyatorvastatin (Active) Atorvastatin->pHA CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Atorvastatin_Lactone Lactonization oHA_Lactone ortho-Hydroxyatorvastatin Lactone (Inactive) oHA->oHA_Lactone Lactonization pHA_Lactone para-Hydroxyatorvastatin Lactone (Inactive) pHA->pHA_Lactone Lactonization

Caption: Metabolic Pathway of Atorvastatin.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of atorvastatin and its metabolites.

Table 1: UPLC-MS/MS Method Parameters
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Mass Transition (m/z)
Atorvastatin0.2 - 400.23.3 - 8.55.4 - 9.8559.4 → 440.1[1]
o-Hydroxyatorvastatin0.2 - 400.24.1 - 10.26.1 - 11.5575.4 → 466.2[1]
p-Hydroxyatorvastatin0.2 - 400.23.8 - 9.75.8 - 10.9575.5 → 440.5[1]
Atorvastatin Lactone0.2 - 400.25.2 - 12.17.2 - 13.2541.3 → 448.3[1]
o-Hydroxyatorvastatin Lactone0.2 - 400.26.3 - 13.98.3 - 14.5557.3 → 448.3[1]
p-Hydroxyatorvastatin Lactone0.2 - 400.25.9 - 13.57.9 - 14.1557.3 → 448.3[1]
Table 2: HPLC-UV Method Parameters
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Wavelength (nm)
Atorvastatin15.62 - 200010.45< 2.0< 2.0248[1]
Table 3: Chiral HPLC Method Parameters for Atorvastatin Diastereomers
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)
Chiralcel® OD-RHn-hexane:2-propanol (95:5 v/v)1.03.23, 3.851.2
Chiralpak® AD-Hn-hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v/v)1.0~6.6, ~7.6> 2.5

Experimental Protocols

UPLC-MS/MS Method for Atorvastatin and its Metabolites in Human Plasma

This protocol describes a rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of atorvastatin and its five major metabolites in human plasma.[1]

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC System Recon->Inject Separation Chromatographic Separation Inject->Separation Detection MS/MS Detection Separation->Detection

Caption: UPLC-MS/MS Experimental Workflow.
  • Atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, o-hydroxyatorvastatin lactone, and p-hydroxyatorvastatin lactone reference standards

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Human plasma

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • UPLC system: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)

  • Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm).

    • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Refer to Table 1 for specific mass transitions.

HPLC-UV Method for Atorvastatin in Rat Plasma

This protocol outlines a simple and validated HPLC-UV method for the quantification of atorvastatin in rat plasma.[1]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Rat Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Ice-cold Acetonitrile) IS->Precipitation Centrifuge Centrifuge Precipitation->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection Separation->Detection

Caption: HPLC-UV Experimental Workflow.
  • Atorvastatin reference standard

  • Internal Standard (IS) (e.g., diclofenac)

  • Rat plasma

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Ultrapure water

  • HPLC system with a UV detector

  • Column: LiChrospher RP C-18 (250 × 4.6 mm, 5 μm)

  • Sample Preparation (Protein Precipitation):

    • To a volume of rat plasma, add the internal standard.

    • Add ice-cold acetonitrile to precipitate the proteins.

    • Vortex and then centrifuge the mixture.

    • Collect the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: LiChrospher RP C-18 (250 × 4.6 mm, 5 μm).

    • Mobile Phase: Methanol:water (containing 0.05% glacial acetic acid) (70:30, v/v), pH 3.0.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 20 µL.

Chiral HPLC Method for Atorvastatin Diastereomers

This protocol describes a method for the separation of atorvastatin's diastereomers using a chiral stationary phase.

  • Atorvastatin reference standard (containing diastereomers)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-RH or Chiralpak® AD-H)

  • Sample Preparation:

    • Dissolve the atorvastatin sample in a suitable solvent (e.g., mobile phase or a compatible solvent).

  • Chromatographic Conditions (Example using Chiralpak® AD-H):

    • Column: Chiralpak® AD-H (250 x 4.6 mm).

    • Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 246 nm.

    • Column Temperature: 30°C.

Conclusion

The choice of analytical technique for the separation of atorvastatin and its metabolites depends on the specific requirements of the study, such as the required sensitivity, the complexity of the matrix, and the need for chiral separation. LC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies in biological matrices. HPLC-UV methods, while less sensitive, can be a cost-effective alternative for the analysis of pharmaceutical formulations. Chiral HPLC methods are indispensable for the quality control of atorvastatin drug substance and formulated products to ensure the correct stereoisomeric purity. The protocols and data presented here provide a solid foundation for the development and implementation of robust analytical methods for atorvastatin and its metabolites.

References

Application Note: A Validated Bioanalytical Method for the Quantification of 4-Hydroxy Atorvastatin Lactone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188) is a widely prescribed synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, used for the treatment of hypercholesterolemia.[1][2] Following administration, atorvastatin undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), to form active and inactive metabolites.[3][4] One of these metabolites is 4-hydroxy atorvastatin, which exists in equilibrium with its corresponding lactone form, 4-hydroxy atorvastatin lactone.[1][5] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies to fully understand the disposition and efficacy of atorvastatin.

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6][7][8][9]

Atorvastatin Metabolism

Atorvastatin is metabolized in the liver to two primary active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, through the action of CYP3A4.[2][3] These hydroxy metabolites can then undergo lactonization to form their corresponding lactone derivatives.[3] this compound is a metabolite of atorvastatin.[5]

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxy Atorvastatin Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxy Atorvastatin Atorvastatin->p_OH_Atorvastatin CYP3A4 o_OH_Atorvastatin_Lactone ortho-hydroxy Atorvastatin Lactone o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone Lactonization p_OH_Atorvastatin_Lactone para-hydroxy Atorvastatin Lactone (this compound) p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Lactone->o_OH_Atorvastatin Hydrolysis p_OH_Atorvastatin_Lactone->p_OH_Atorvastatin Hydrolysis

Figure 1: Atorvastatin Metabolism Pathway

Bioanalytical Method Overview

The developed method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is employed to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: this compound, Atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and their respective stable isotope-labeled internal standards (e.g., Atorvastatin-d5).

  • Chemicals and Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), formic acid, and water.[10]

  • Biological Matrix: Drug-free human plasma with K2EDTA as the anticoagulant.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.[10]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in the same solvent.

Sample Preparation (Protein Precipitation)

The following protocol is a widely used and effective method for extracting statins and their metabolites from plasma.[11]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Start->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex (30s) & Centrifuge (12,000 rpm, 10 min, 4°C) Add_ACN->Vortex2 Transfer_Supernatant Transfer Supernatant Vortex2->Transfer_Supernatant Evaporate Evaporate to Dryness (40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Sample Preparation Workflow
LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
SRM Transitions To be optimized for this compound and internal standard. For example, for atorvastatin lactone, a transition of m/z 541.3 → 448.3 has been reported.[12]
Method Validation

The bioanalytical method should be fully validated according to FDA and/or EMA guidelines.[6][7] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources.

  • Linearity and Range: A linear range of 0.1 to 50 ng/mL is typically achievable for atorvastatin metabolites.[12][13] The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: Including freeze-thaw, bench-top, short-term, long-term, and stock solution stability. It is crucial to note that lactone compounds can be unstable in serum at room temperature, hydrolyzing to their acid forms.[14] Therefore, samples should be kept at 4°C or lower during processing.[14]

Data Presentation

The following tables summarize the expected performance characteristics of the validated method based on published literature.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 50≥ 0.99

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 2080 - 120≤ 2080 - 120
LQC0.3≤ 1585 - 115≤ 1585 - 115
MQC5≤ 1585 - 115≤ 1585 - 115
HQC40≤ 1585 - 115≤ 1585 - 115

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for use in pharmacokinetic and drug metabolism studies and can be validated to meet regulatory requirements. The provided experimental details and performance characteristics serve as a comprehensive guide for researchers in the field of drug development.

References

Application of 4-Hydroxy Atorvastatin Lactone in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Atorvastatin (B1662188) Lactone is a significant metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. The formation of this metabolite is a critical aspect of Atorvastatin's pharmacokinetics and has implications for drug-drug interactions and overall therapeutic efficacy. These application notes provide detailed protocols and data for utilizing 4-Hydroxy Atorvastatin Lactone in drug metabolism studies, focusing on its role as a product of CYP3A4-mediated metabolism and its function as an inducer of drug-metabolizing enzymes through the Pregnane (B1235032) X Receptor (PXR).

Metabolic Pathway and Significance

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to two active hydroxylated metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][2][3] These metabolites can exist in equilibrium with their corresponding lactone forms.[1] this compound is the lactone form of p-OH-atorvastatin. The formation of these metabolites is significant as they contribute to the overall therapeutic effect of Atorvastatin.[2]

The metabolic conversion is a key determinant of Atorvastatin's bioavailability and potential for drug-drug interactions.[2][4] Understanding the kinetics of this compound formation is crucial for predicting how co-administered drugs that inhibit or induce CYP3A4 may alter Atorvastatin's efficacy and safety profile.

Atorvastatin_Metabolism Atorvastatin Atorvastatin Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone UGTs p_OH_Atorvastatin para-Hydroxy Atorvastatin Atorvastatin->p_OH_Atorvastatin CYP3A4 o_OH_Atorvastatin ortho-Hydroxy Atorvastatin Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin_Lactone 4-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4 o_OH_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone CYP3A4 p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Equilibrium o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone Equilibrium p_OH_Atorvastatin_Lactone->p_OH_Atorvastatin Equilibrium o_OH_Atorvastatin_Lactone->o_OH_Atorvastatin Equilibrium

Atorvastatin Metabolic Pathway

Application 1: In Vitro Metabolism Studies

This compound can be generated in vitro using human liver microsomes or recombinant CYP3A4 enzymes to study the kinetics of its formation and to produce standards for analytical purposes.

Experimental Protocol: In Vitro Metabolism of Atorvastatin in Human Liver Microsomes

Objective: To determine the formation of 4-Hydroxy Atorvastatin and its lactone from Atorvastatin.

Materials:

  • Atorvastatin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of Atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

  • Add Atorvastatin to the mixture at various concentrations (e.g., 1-100 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of 4-Hydroxy Atorvastatin and its lactone using a validated LC-MS/MS method.

Quantitative Data: Enzyme Kinetics

The following table summarizes representative kinetic parameters for the formation of hydroxylated Atorvastatin metabolites by CYP3A4.

Parameterpara-hydroxyatorvastatinortho-hydroxyatorvastatinReference
Intrinsic Clearance (CLint) by CYP3A4 (µL/min/pmol CYP) 2.4-fold > CYP3A55.0-fold > CYP3A5[5]

Application 2: Induction of Drug-Metabolizing Enzymes

Atorvastatin and its metabolites, including the lactone forms, can induce the expression of drug-metabolizing enzymes such as CYP3A4 through the activation of the Pregnane X Receptor (PXR).[1][6] Studying the inductive potential of this compound is essential for understanding potential auto-induction and drug-drug interactions.

Experimental Protocol: PXR Activation Assay in HepG2 Cells

Objective: To assess the ability of this compound to activate the human PXR.

Materials:

  • HepG2 cells stably transfected with a PXR expression vector and a CYP3A4 promoter-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

Procedure:

  • Seed the transfected HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, Rifampicin, or DMSO for 24-48 hours.

  • After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay).

  • Calculate the fold induction relative to the vehicle control.

PXR_Activation_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis Seed_Cells Seed HepG2-PXR-Luciferase cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of This compound, Rifampicin (positive control), and DMSO (vehicle) Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_24_48h Incubate for 24-48 hours Add_Compounds->Incubate_24_48h Lyse_Cells Lyse cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Normalize_Data Normalize data (e.g., to cell viability) Measure_Luciferase->Normalize_Data Calculate_Fold_Induction Calculate fold induction vs. vehicle control Normalize_Data->Calculate_Fold_Induction

PXR Activation Assay Workflow
Quantitative Data: PXR Activation and Gene Induction

The following tables summarize the quantitative data related to the induction of PXR and CYP3A4 by Atorvastatin and its metabolites.

Table 1: PXR Activation in HepG2 Cells [1]

CompoundEC50 (µM)
Rifampicin (positive control)1.8
Atorvastatin Lactone>8

Table 2: Induction of CYP3A4 mRNA in Primary Human Hepatocytes [1]

Compound (30 µM)Median Fold Induction
Rifampicin8.6
Atorvastatin6.5
Atorvastatin Lactone7.1
ortho-hydroxy atorvastatin7.9

Application 3: Analytical Standard for Quantification

This compound is essential as an analytical standard for pharmacokinetic and drug metabolism studies. A robust and sensitive analytical method is crucial for its accurate quantification in biological matrices.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound certified reference standard

  • Deuterated this compound (internal standard)

  • Acetonitrile

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation (SPE):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the internal standard solution.

    • Precondition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Use a gradient elution to separate the analyte from matrix components.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve

LC-MS/MS Analytical Workflow
Quantitative Data: LC-MS/MS Method Parameters

The following table provides typical parameters for the quantification of Atorvastatin metabolites.

Table 3: LC-MS/MS Method Validation Parameters [7]

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)
Atorvastatin0.1 - 200.1
Atorvastatin Lactone0.1 - 200.1
ortho-hydroxyatorvastatin0.5 - 200.5
para-hydroxyatorvastatin0.5 - 200.5

Conclusion

This compound is a crucial metabolite in the study of Atorvastatin's drug metabolism profile. Its application extends from being a key analyte in pharmacokinetic studies to a tool for investigating the induction of drug-metabolizing enzymes. The protocols and data presented here provide a framework for researchers to effectively incorporate the study of this compound into their drug development programs, ultimately leading to a better understanding of Atorvastatin's disposition and potential for drug interactions.

References

Application Notes and Protocols for Studying CYP3A4 Inhibition using 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This process results in the formation of active hydroxylated metabolites and their corresponding inactive lactone forms.[3][4] Among these, 4-hydroxy atorvastatin lactone is a key metabolite formed from the lactonization of atorvastatin and subsequent hydroxylation by CYP3A4.[5] Understanding the interaction of atorvastatin and its metabolites with CYP3A4 is crucial for predicting and evaluating potential drug-drug interactions (DDIs).[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of CYP3A4 inhibition. The provided methodologies are intended to guide researchers in designing and executing robust in vitro experiments to characterize the inhibitory potential of test compounds against this critical drug-metabolizing enzyme.

Metabolic Pathway of Atorvastatin

Atorvastatin is administered in its active hydroxy acid form but can be converted to its inactive lactone form.[8][9] Both the acid and lactone forms are substrates for CYP3A4, leading to the formation of ortho- and para-hydroxylated metabolites.[2][7] Notably, the lactone form of atorvastatin exhibits a significantly higher affinity and metabolic clearance by CYP3A4 compared to the acid form.[7][10] The resulting hydroxylated metabolites can also exist in equilibrium with their corresponding lactone forms.[5]

Atorvastatin_Acid Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Acid ortho-Hydroxy Atorvastatin (Acid) Atorvastatin_Acid->o_OH_Atorvastatin_Acid Hydroxylation p_OH_Atorvastatin_Acid para-Hydroxy Atorvastatin (Acid) Atorvastatin_Acid->p_OH_Atorvastatin_Acid Hydroxylation CYP3A4 CYP3A4 Atorvastatin_Lactone->Atorvastatin_Acid Hydrolysis o_OH_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone Hydroxylation p_OH_Atorvastatin_Lactone This compound Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone Hydroxylation o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone Lactonization p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Lactone->o_OH_Atorvastatin_Acid Hydrolysis p_OH_Atorvastatin_Lactone->p_OH_Atorvastatin_Acid Hydrolysis

Caption: Metabolic pathway of Atorvastatin highlighting the role of CYP3A4.

Quantitative Data: Enzyme Kinetics

The following table summarizes key kinetic parameters for the metabolism of atorvastatin and its lactone form by CYP3A4. These values highlight the preferential metabolism of the lactone.

SubstrateMetaboliteK_m (μM)V_max (pmol/min/mg)Intrinsic Clearance (CL_int, μL/min/mg)Reference
Atorvastatin Acidpara-Hydroxy Atorvastatin25.6 ± 5.0-35.5 ± 48.1[7]
Atorvastatin Acidortho-Hydroxy Atorvastatin29.7 ± 9.4-45.8 ± 59.1[7]
Atorvastatin Lactonepara-Hydroxy Atorvastatin Lactone1.4 ± 0.2143122949 ± 3511[7][10]
Atorvastatin Lactoneortho-Hydroxy Atorvastatin Lactone3.9 ± 0.24235923 ± 965[7][10]

Experimental Protocols

Protocol 1: Determination of IC50 for a Test Compound using this compound Formation as a Probe

This protocol determines the concentration of a test compound that inhibits 50% of CYP3A4 activity, using the formation of this compound from atorvastatin lactone as the probe reaction.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound Stock Solutions Preincubation Pre-incubate HLM, Test Compound, and Atorvastatin Lactone Test_Compound->Preincubation Atorvastatin_Lactone Prepare Atorvastatin Lactone Stock Atorvastatin_Lactone->Preincubation Microsomes Prepare Human Liver Microsomes (HLM) Microsomes->Preincubation NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH NADPH->Start_Reaction Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify 4-Hydroxy Atorvastatin Lactone LCMS->Quantify IC50 Calculate IC50 Quantify->IC50 cluster_reaction Reaction Phase cluster_analysis Analysis Phase Condition1 Condition 1: HLM + Test Compound + NADPH (30 min) Add_Substrate Add Atorvastatin Lactone (Probe Substrate) Condition1->Add_Substrate Condition2 Condition 2: HLM + Test Compound - NADPH (30 min) Condition2->Add_Substrate Condition3 Condition 3: HLM + Test Compound (0 min) Condition3->Add_Substrate Incubate_Short Incubate (5-10 min) Add_Substrate->Incubate_Short Stop_and_Analyze Stop Reaction & LC-MS/MS Analysis Incubate_Short->Stop_and_Analyze Compare_IC50 Compare IC50 Values Stop_and_Analyze->Compare_IC50

References

Application Note & Protocol: Stability Assessment of 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy Atorvastatin (B1662188) Lactone is a key metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] The stability of this lactone ring is a critical parameter that can influence the overall pharmacokinetic and pharmacodynamic profile of the parent drug. The lactone form and its corresponding open-ring hydroxy acid form exist in a pH-dependent equilibrium.[2][3] Understanding the degradation pathways and kinetics of 4-Hydroxy Atorvastatin Lactone is essential for the development of robust formulations and for ensuring accurate bioanalytical measurements. This document provides a detailed experimental design for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4]

Key Stability Concerns

The primary stability concern for this compound, like other lactone-containing compounds, is its susceptibility to hydrolysis, which cleaves the cyclic ester bond to form the corresponding 4-hydroxy atorvastatin hydroxy acid.[5][6] This conversion is influenced by pH, temperature, and the presence of enzymes.[6][7] Additionally, like the parent atorvastatin molecule, it may be susceptible to degradation under acidic, oxidative, thermal, and photolytic stress conditions.[4][8][9]

Experimental Design & Protocols

This experimental design outlines a forced degradation study to identify potential degradation products and to determine the intrinsic stability of this compound.

1. Materials and Reagents

  • This compound reference standard

  • 4-Hydroxy Atorvastatin (hydroxy acid form) reference standard

  • Atorvastatin and its other relevant metabolites (for specificity testing)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or trifluoroacetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

2. Analytical Method: HPLC-UV/MS

A stability-indicating HPLC method is crucial for separating the parent lactone from its degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS/MS) for peak identification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Experimental Workflow

The following diagram illustrates the overall experimental workflow for the stability assessment.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile prep_working Dilute to 100 µg/mL Working Solution prep_stock->prep_working stress_acid Acid Hydrolysis (0.1N HCl, 60°C) prep_working->stress_acid stress_base Base Hydrolysis (0.1N NaOH, RT) prep_working->stress_base stress_ox Oxidative (3% H₂O₂, RT) prep_working->stress_ox stress_therm Thermal (80°C, solid & solution) prep_working->stress_therm stress_photo Photolytic (ICH Q1B) prep_working->stress_photo sampling Time-Point Sampling (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Analysis (% Degradation, Purity) hplc->data

Caption: Experimental workflow for forced degradation studies.

4. Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 100 µg/mL in a suitable solvent like acetonitrile/water) is subjected to the stress conditions. A control sample, protected from the stress condition, should be analyzed alongside.

  • Acid Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.[10]

  • Base Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.[10]

  • Oxidative Degradation:

    • Mix the drug solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep at room temperature.[4]

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by dilution with mobile phase) before analysis.

  • Thermal Degradation:

    • In Solution: Incubate the drug solution at 80°C.

    • Solid State: Place the solid drug powder in an oven at 80°C.[8]

    • Withdraw samples at specified time points. For the solid sample, dissolve in a suitable solvent before analysis.

  • Photostability:

    • Expose the drug solution and solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

5. Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound and the emergence of degradation product peaks.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (Retention Time)
0.1 N HCl24 hours60°C25.4%4-Hydroxy Atorvastatin (hydroxy acid) (Rt: X.X min)
0.1 N NaOH8 hoursRoom Temp.85.2%4-Hydroxy Atorvastatin (hydroxy acid) (Rt: X.X min)
3% H₂O₂24 hoursRoom Temp.15.8%Unknown Product 1 (Rt: Y.Y min)
Thermal (Solution)48 hours80°C10.5%Minor degradation products observed
Thermal (Solid)7 days80°C5.1%Minor degradation products observed
Photolytic7 daysICH Q1B8.9%Unknown Product 2 (Rt: Z.Z min)

Potential Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the lactone ring to its corresponding hydroxy acid. This is particularly prominent under basic conditions.

G Lactone This compound HydroxyAcid 4-Hydroxy Atorvastatin (Hydroxy Acid) Lactone->HydroxyAcid Hydrolysis (OH⁻, H⁺) HydroxyAcid->Lactone Lactonization (H⁺)

Caption: pH-dependent equilibrium of this compound.

This application note provides a comprehensive framework for assessing the stability of this compound. The forced degradation studies are instrumental in identifying the conditions under which the molecule degrades and in elucidating the structure of its degradation products. The stability-indicating analytical method is key to accurately quantifying the parent compound and its degradants. The data generated from these studies are vital for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of pharmaceutical products containing atorvastatin and its metabolites.

References

Application Notes and Protocols for Studying the Effects of 4-Hydroxy Atorvastatin Lactone in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin.[1][2][3] This document outlines detailed protocols for relevant experiments and presents quantitative data in a structured format for ease of comparison.

Introduction

4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, formed through metabolism by cytochrome P450 (CYP) 3A4.[2] While Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, its metabolites, including the lactone forms, also exhibit biological activity.[3][4] Understanding the cellular effects of these metabolites is crucial for a complete picture of the drug's efficacy and potential side effects. The lactone forms of statins have been noted for their increased potency in certain biological contexts, such as myotoxicity. This document provides protocols to assess the effects of this compound on cellular processes, with a focus on its potential role in modulating drug metabolism pathways and cancer cell biology.

Recommended Cell Culture Models

The choice of cell line is critical for studying the specific effects of this compound. Based on studies of Atorvastatin and its metabolites, the following cell lines are recommended:

  • Primary Human Hepatocytes: Ideal for studying the effects on drug metabolism, as they endogenously express relevant enzymes and transporters. They have been used to study the induction of CYP enzymes by Atorvastatin metabolites.[1]

  • HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for liver-related studies, though it may have lower expression of some metabolic enzymes compared to primary cells.

  • Cancer Cell Lines: To investigate anti-proliferative and pro-apoptotic effects, a variety of cancer cell lines can be employed. Studies on the parent compound, Atorvastatin, have utilized:

    • Breast Cancer: MDA-MB-231[5], MCF7[6]

    • Lung Cancer: A-549[5]

    • Ovarian Cancer: Hey and SKOV3[4]

    • Gastric Cancer Stem Cells: MKN45-derived GCSCs

Data Presentation

Table 1: Effects of Atorvastatin Metabolites on CYP3A4 and CYP2B6 mRNA Expression in Primary Human Hepatocytes
CompoundConcentrationFold Induction of CYP3A4 mRNA (Median, Range)Fold Induction of CYP2B6 mRNA (Median, Range)
Rifampin (Control)10 µM8.6 (4.7–16.3)Not Reported
Atorvastatin30 µM6.5 (3.1–12.7)Not Reported
Atorvastatin Lactone30 µM7.1 (3.9–12.3)Not Reported
ortho-hydroxy Atorvastatin30 µM7.9 (1.8–12.7)Not Reported
para-hydroxy Atorvastatin30 µM2.5 (0.4–4.4)Not Reported

Data extracted from a study on the acid form (para-hydroxy Atorvastatin) and other metabolites.[1] The lactone form of 4-hydroxy atorvastatin was not explicitly tested in this assay.

Table 2: IC50 Values of Atorvastatin in Various Cancer Cell Lines (for reference)
Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
MCF7Breast Cancer9.148
MDA-MB-231Breast Cancer~25 (viability reduced by ~50%)48
A-549Lung CancerNot Reported (significant inhibition at 10 µM)72
HeyOvarian CancerDose-dependent inhibition observed72
SKOV3Ovarian CancerDose-dependent inhibition observed72

These values are for the parent drug, Atorvastatin, and serve as a starting point for determining the effective concentration range for this compound.[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Atorvastatin and can be used to determine the cytotoxic effects of this compound.[5]

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on methods used for Atorvastatin, allows for the quantification of apoptotic and necrotic cells.[6]

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Cell Cycle Analysis

This protocol is a standard method for analyzing cell cycle distribution using propidium iodide staining.[7]

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression of specific proteins, such as those involved in the PXR signaling pathway.[1]

Materials:

  • Primary Human Hepatocytes or other suitable cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CYP3A4, anti-CYP2B6, anti-PXR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time (e.g., 48 hours).[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_OH_Atorvastatin_Lactone 4-Hydroxy Atorvastatin Lactone PXR_inactive PXR (Inactive) - Co-repressor 4_OH_Atorvastatin_Lactone->PXR_inactive Enters Cell PXR_active PXR (Active) - Co-activator PXR_inactive->PXR_active Ligand Binding & Co-repressor Dissociation RXR RXR PXR_active->RXR Heterodimerization PXR_RXR_complex PXR-RXR Heterodimer RXR->PXR_RXR_complex DNA DNA (XREM) PXR_RXR_complex->DNA Binds to Xenobiotic Responsive Element (XREM) Target_Genes Target Gene Transcription (e.g., CYP3A4, CYP2B6) DNA->Target_Genes Initiates Transcription

Caption: PXR Signaling Pathway Activation by this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with 4-Hydroxy Atorvastatin Lactone (24, 48, 72h) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for 4h add_mtt->incubate dissolve_formazan Dissolve Formazan with DMSO incubate->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate Cell Viability (%) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Determining Cell Viability using MTT Assay.

Conclusion

The provided application notes and protocols offer a framework for the in vitro investigation of this compound. By utilizing appropriate cell culture models and the detailed experimental procedures outlined, researchers can effectively assess the effects of this metabolite on various cellular processes, including cell viability, apoptosis, cell cycle progression, and the regulation of drug-metabolizing enzymes. The structured data presentation and visual workflows are designed to facilitate experimental planning and data interpretation, ultimately contributing to a better understanding of the pharmacological profile of Atorvastatin and its metabolites.

References

Application Notes and Protocols: Use of Radiolabeled 4-Hydroxy Atorvastatin Lactone in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific context and potential applications of radiolabeled 4-hydroxy atorvastatin (B1662188) lactone in research. Detailed protocols, derived from established methodologies for similar compounds, are presented to guide the design of experiments for researchers in drug metabolism, pharmacokinetics, and pharmacology.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4) to form active metabolites, including ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[1][2] These hydroxylated metabolites exist in equilibrium with their corresponding lactone forms.[2] The lactone metabolites, including 4-hydroxy atorvastatin lactone, are significant products of atorvastatin's biotransformation and play a role in its overall disposition and potential for drug-drug interactions.[1][3] The use of radiolabeled this compound (e.g., with 14C or 3H) is a powerful technique to trace its metabolic fate, quantify its distribution in biological systems, and elucidate its interaction with molecular targets.

Applications in Research

Radiolabeled this compound is a critical tool for a variety of in vitro and in vivo studies:

  • Metabolic Profiling and Stability: To determine the subsequent metabolic pathways of this metabolite and its stability in various biological matrices (e.g., liver microsomes, hepatocytes, plasma).

  • Pharmacokinetic (ADME) Studies: To investigate the absorption, distribution, metabolism, and excretion of the metabolite in preclinical animal models. This includes mass balance studies to quantify the routes and rates of elimination.[4][5]

  • Tissue Distribution Studies: To visualize and quantify the uptake and accumulation of the metabolite in specific organs and tissues, providing insights into its potential sites of action or toxicity.[6]

  • Target Engagement and Binding Assays: To be used as a radioligand in binding assays to identify and characterize its potential molecular targets, such as enzymes or receptors.[7][8]

  • Drug-Drug Interaction Studies: To investigate the potential of this compound to be a substrate or inhibitor of drug transporters or metabolizing enzymes.

Data Presentation

The following tables summarize key quantitative data from in vitro metabolism studies of atorvastatin, which are foundational for designing experiments with its radiolabeled metabolites.

Table 1: In Vitro Metabolism Kinetics of Atorvastatin to Hydroxy Metabolites in Human Liver Microsomes [3][9]

SubstrateMetaboliteApparent Km (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg)
Atorvastatin Acidpara-hydroxy atorvastatin25.6 ± 5.0-35.5 ± 48.1
Atorvastatin Lactonepara-hydroxy atorvastatin lactone1.4 ± 0.2-2949 ± 3511
Atorvastatin Acidortho-hydroxy atorvastatin29.7 ± 9.4-45.8 ± 59.1
Atorvastatin Lactoneortho-hydroxy atorvastatin lactone3.9 ± 0.2-923 ± 965

Data are presented as mean ± standard deviation where available. Vmax values were not explicitly provided in the source but are reflected in the calculated intrinsic clearance.

Table 2: Excretion of Radioactivity Following Oral Administration of [14C]Atorvastatin in Rats and Dogs [5]

SpeciesRouteDose% of Dose in Urine% of Dose in Feces% of Dose in Bile
RatOralNot specifiedTraceRemainder73
DogOralNot specifiedTraceRemainder33

Experimental Protocols

Protocol 1: In Vitro Metabolism of Radiolabeled this compound in Human Liver Microsomes

Objective: To determine the metabolic stability and profile of [14C]this compound in human liver microsomes.

Materials:

  • [14C]this compound (specific activity and concentration to be determined based on experimental needs)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Scintillation fluid

  • Liquid Scintillation Counter

  • LC-MS/MS for metabolite identification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. For a final volume of 200 µL:

    • 158 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 20 µL of NADPH regenerating system

    • 10 µL of HLMs (e.g., at a final concentration of 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 2 µL of [14C]this compound solution (e.g., at a final concentration of 1 µM) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C. Aliquots (e.g., 25 µL) should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing an equal volume of cold ACN.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis:

    • Metabolite Profiling: Analyze the supernatant by radio-HPLC or LC-MS/MS to separate and identify metabolites.

    • Quantification of Parent Compound: Quantify the remaining parent compound at each time point using liquid scintillation counting of the collected HPLC fractions corresponding to the parent compound's retention time.

  • Data Analysis: Plot the percentage of remaining parent compound versus time to determine the metabolic half-life (t1/2) and calculate the intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic and Excretion Study in Rats

Objective: To determine the pharmacokinetic profile and routes of excretion of [14C]this compound in rats.

Materials:

  • [14C]this compound

  • Formulation vehicle (e.g., polyethylene (B3416737) glycol, saline)

  • Sprague-Dawley rats (with cannulated jugular veins for blood sampling)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Sample oxidizer and liquid scintillation counter

Procedure:

  • Dosing: Administer a single oral or intravenous dose of [14C]this compound in a suitable vehicle to the rats.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Urine and Feces Collection: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Analysis:

    • Plasma: Determine the total radioactivity in plasma samples by liquid scintillation counting.

    • Urine: Measure the total radioactivity in urine samples directly by liquid scintillation counting.

    • Feces: Homogenize and combust fecal samples using a sample oxidizer, followed by liquid scintillation counting to determine total radioactivity.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time profile of total radioactivity.

    • Determine the cumulative percentage of the administered radioactive dose recovered in urine and feces over time to establish the primary routes of excretion.

Visualizations

Atorvastatin_Metabolism_Pathway Atorvastatin_Acid Atorvastatin Acid Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone Equilibrium p_OH_Atorvastatin_Acid para-hydroxy Atorvastatin Acid Atorvastatin_Acid->p_OH_Atorvastatin_Acid CYP3A4 o_OH_Atorvastatin_Acid ortho-hydroxy Atorvastatin Acid Atorvastatin_Acid->o_OH_Atorvastatin_Acid CYP3A4 p_OH_Atorvastatin_Lactone para-hydroxy Atorvastatin Lactone Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4 o_OH_Atorvastatin_Lactone ortho-hydroxy Atorvastatin Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone CYP3A4 p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone Equilibrium o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone Equilibrium

Caption: Metabolic pathway of atorvastatin to its hydroxylated metabolites.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Radiolabeled_Compound [14C]4-Hydroxy Atorvastatin Lactone Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Radiolabeled_Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS & LSC) Centrifuge->Analyze

Caption: Workflow for in vitro metabolism study.

ADME_Study_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_quantification Quantification Dosing Administer [14C]4-Hydroxy Atorvastatin Lactone to Rats Blood_Sample Blood Sampling (Serial Time Points) Dosing->Blood_Sample Excreta_Sample Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Sample Plasma_Prep Prepare Plasma Blood_Sample->Plasma_Prep Excreta_Prep Homogenize Feces Excreta_Sample->Excreta_Prep LSC Liquid Scintillation Counting (Plasma, Urine, Feces) Excreta_Sample->LSC Urine Plasma_Prep->LSC Excreta_Prep->LSC

Caption: Workflow for in vivo ADME study in rats.

References

Application Note: Development of a Competitive ELISA for the Detection of 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into active hydroxylated metabolites, including ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[2][3] These metabolites can exist in equilibrium with their corresponding inactive lactone forms. 4-Hydroxy Atorvastatin Lactone is one such key metabolite.[4] Monitoring the levels of atorvastatin and its metabolites is crucial for pharmacokinetic (PK) and drug-drug interaction studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for quantification, immunoassays like ELISA offer a high-throughput and cost-effective alternative for rapid screening.[5][6]

This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound in biological matrices.

Metabolic Pathway of Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive metabolism. The primary pathway involves hydroxylation by CYP3A4/5 to form 2-hydroxyatorvastatin and 4-hydroxyatorvastatin.[2][3] These active metabolites can then undergo lactonization to form their respective inactive lactone derivatives, including the target analyte, this compound.[4][7]

Atorvastatin_Metabolism cluster_0 Metabolic Pathway Atorvastatin Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization OH4_Atorvastatin 4-Hydroxy Atorvastatin (Acid) Atorvastatin->OH4_Atorvastatin CYP3A4/5 OH2_Atorvastatin 2-Hydroxy Atorvastatin (Acid) Atorvastatin->OH2_Atorvastatin CYP3A4/5 OH4_Atorvastatin_Lactone This compound Atorvastatin_Lactone->OH4_Atorvastatin_Lactone CYP3A4 OH2_Atorvastatin_Lactone 2-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->OH2_Atorvastatin_Lactone CYP3A4 OH4_Atorvastatin->OH4_Atorvastatin_Lactone Lactonization OH2_Atorvastatin->OH2_Atorvastatin_Lactone Lactonization

Fig 1. Metabolic conversion of Atorvastatin to its hydroxylated and lactone metabolites.

Principle of the Competitive ELISA

The assay is based on the principle of competitive binding. A microtiter plate is coated with a this compound-protein conjugate. The sample containing the free analyte (this compound) is added to the wells along with a specific primary antibody. The free analyte in the sample competes with the coated analyte for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody captured on the plate. After adding a substrate, a colorimetric signal is generated. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.[8][9]

Experimental Protocols

Preparation of Immunogen and Coating Antigen

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to become immunogenic.[10][11]

Objective: To synthesize this compound-KLH for immunization (immunogen) and this compound-BSA for plate coating (coating antigen).

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable crosslinkers

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Protocol:

  • Hapten Activation: Activate the carboxyl group on a derivative of this compound using DCC and NHS in DMF to create an NHS-ester.

  • Conjugation to Carrier Protein:

    • Dissolve KLH or BSA in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C. A typical hapten-to-protein molar ratio is between 15:1 and 20:1.[12]

  • Purification:

    • Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with multiple buffer changes.

  • Characterization:

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[12]

    • Store conjugates at -20°C.

Hapten_Conjugation cluster_0 Immunogen Synthesis Workflow Hapten 4-Hydroxy Atorvastatin Lactone (Hapten) ActivatedHapten Activated Hapten (NHS-Ester) Hapten->ActivatedHapten Activation (DCC/NHS) Conjugate Hapten-Protein Conjugate ActivatedHapten->Conjugate Coupling Reaction Carrier Carrier Protein (KLH or BSA) Carrier->Conjugate Coupling Reaction Purified Purified Immunogen/Coating Antigen Conjugate->Purified Purification (Dialysis)

Fig 2. Workflow for preparing the hapten-carrier protein conjugate.
Antibody Production

Objective: To generate polyclonal antibodies specific to this compound.

Protocol:

  • Immunization: Immunize rabbits with the this compound-KLH conjugate mixed with a suitable adjuvant (e.g., Freund's Adjuvant). Follow a standard immunization schedule with booster injections.

  • Titer Determination: Collect serum periodically and determine the antibody titer using a non-competitive ELISA with the this compound-BSA conjugate as the coating antigen.[13]

  • Antibody Purification: Once a high titer is achieved, collect the antiserum. Purify the IgG fraction using Protein A/G affinity chromatography.

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates[14]

  • Coating Antigen: this compound-BSA

  • Primary Antibody: Purified anti-4-Hydroxy Atorvastatin Lactone antibody

  • Standard: this compound

  • Sample (serum, plasma, etc.)[15]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)[16]

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[16]

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Substrate (e.g., TMB)[16]

  • Stop Solution (e.g., 2N H₂SO₄)

Protocol:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).[16]

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.[16]

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.[16]

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step (5 times).

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[16]

  • Washing: Repeat the wash step (5 times).

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at 37°C in the dark.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[15]

ELISA_Workflow cluster_0 Competitive ELISA Workflow A 1. Coat Plate (Hapten-BSA) B 2. Wash & Block A->B C 3. Add Sample/Standard & Primary Antibody B->C D 4. Wash C->D E 5. Add Secondary Ab-HRP Conjugate D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Add Stop Solution G->H I 9. Read OD at 450 nm H->I

Fig 3. Step-by-step workflow of the competitive ELISA protocol.

Data Presentation and Performance Characteristics

The concentration of this compound is determined by comparing the OD of the samples to a standard curve generated from known concentrations of the analyte. The data is typically fitted using a four-parameter logistic (4-PL) curve.

Table 1: Target Performance Characteristics for the this compound ELISA

ParameterTarget Specification
Assay Range 0.1 - 50 ng/mL
Lower Limit of Quantitation (LLOQ) ≤ 0.1 ng/mL
Upper Limit of Quantitation (ULOQ) ≥ 50 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Specificity High specificity for this compound with minimal cross-reactivity to Atorvastatin and other metabolites.

Table 2: Comparison of Target ELISA with Existing LC-MS/MS Methods

FeatureTarget Competitive ELISAPublished LC-MS/MS Method
Lower Limit of Quantitation (LLOQ) ~0.1 ng/mL0.05 - 0.5 ng/mL[5][6][17]
Sample Volume ~50 µL50 - 500 µL[5][6]
Throughput High (96-well plate format)Low to Medium
Equipment Cost Low (Plate reader)High (LC-MS/MS system)
Specificity Dependent on antibody qualityVery High (based on mass-to-charge ratio)
Run Time per Sample ~4-5 hours for a full plate~7-10 minutes per sample[6]
Linear Range 0.1 - 50 ng/mL0.05 - 200 ng/mL[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy Atorvastatin Lactone Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4-hydroxy atorvastatin (B1662188) lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of 4-hydroxy atorvastatin lactone in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in plasma?

A1: The primary stability issue is the rapid, pH-dependent hydrolysis of the inactive lactone ring to its corresponding active 4-hydroxy atorvastatin acid form.[1][2][3] In the slightly alkaline environment of plasma (pH ~7.4), this conversion can be substantial, with studies showing nearly complete conversion of lactone compounds within 24 hours at room temperature.[1] This interconversion can lead to inaccurate quantification of the lactone metabolite.

Q2: What are the recommended immediate steps after plasma collection to ensure stability?

A2: To minimize the ex vivo hydrolysis of this compound, plasma samples should be stabilized immediately after collection by controlling both temperature and pH. The recommended best practice is to place blood collection tubes on ice and process them to plasma at refrigerated temperatures (e.g., 4°C) as quickly as possible.[1][4] The resulting plasma should then be acidified.

Q3: What is the optimal pH for stabilizing this compound in plasma?

A3: An acidic pH is crucial for minimizing the interconversion between the lactone and acid forms. Maintaining the sample pH in the range of 4.0 to 6.0 is recommended.[1][2] A common and effective practice is to add an acidic buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) at pH 4.5 or a sodium acetate buffer at pH 5.0, to the plasma sample.[4][5]

Q4: What are the ideal storage conditions for stabilized plasma samples?

A4: Once stabilized by acidification, plasma samples should be stored frozen, typically at –70°C or colder, for long-term stability.[4] For short-term storage (e.g., during sample processing or in an autosampler), maintaining a temperature of 4°C is critical.[1][4][5]

Q5: Should I use esterase inhibitors to stabilize this compound?

A5: While plasma esterases can hydrolyze ester-containing compounds, the primary mechanism for this compound instability in plasma is pH-dependent chemical hydrolysis. Current literature and validated methods prioritize pH and temperature control for stabilization.[1][5] The use of esterase inhibitors is not commonly cited as a necessary step for this specific analyte, but if enzymatic degradation is suspected, specific inhibitors like bis(4-nitrophenyl) phosphate (B84403) (BNPP) or sodium fluoride (B91410) could be investigated.[6][7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound. Hydrolysis to the acid form. The sample was likely processed or stored at room temperature or without pH adjustment, leading to rapid degradation.[1]1. Review your sample handling protocol. Ensure blood is chilled immediately after collection. 2. Centrifuge blood at 4°C to separate plasma. 3. Immediately acidify plasma with a pre-prepared buffer (e.g., ammonium acetate, pH 4.5) before freezing.[4][5] 4. Re-evaluate with a fresh set of samples using the optimized protocol.
High variability in QC samples or between replicates. Inconsistent sample handling. Differences in the time between collection, processing, and stabilization can cause variable degrees of hydrolysis.[1]1. Standardize all sample handling steps. Ensure consistent timing for processing and acidification for all samples, including calibrators and QCs. 2. Prepare QC samples and calibrators in the same stabilized blank matrix as the study samples. 3. Keep samples at 4°C during the entire extraction procedure.[4]
Analyte concentrations decrease after freeze-thaw cycles. Freeze-thaw instability. The analyte may be degrading during the thawing process, especially if the sample pH is not adequately controlled.1. Validate the freeze-thaw stability for at least three cycles as per regulatory guidelines.[4] 2. Ensure samples are thawed quickly and kept at 4°C until extraction. Avoid leaving samples at room temperature for extended periods. 3. Confirm that the pH of the plasma remains acidic after thawing.
Poor recovery during sample extraction (SPE or LLE). Suboptimal pH during extraction. The charge state of the analyte and its corresponding acid form changes with pH, which can affect extraction efficiency.1. Ensure the pH of the sample is adjusted to the optimal range for your chosen extraction method. For SPE with Oasis HLB cartridges, pre-treating the plasma with ammonium acetate buffer (pH 4.5) is effective.[4][5] 2. Verify that the wash and elution solvents for your SPE protocol are appropriate for the analyte's pKa.

Experimental Protocols & Data

Protocol 1: Plasma Sample Collection and Stabilization
  • Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Chilling: Immediately place the blood tubes in an ice bath or refrigerator (2-8°C).

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at ~1600g for 10 minutes at 4°C to separate the plasma.

  • Acidification: Transfer the plasma to a clean polypropylene (B1209903) tube. For every 900 µL of plasma, add 100 µL of a 1 M ammonium acetate buffer (pH 4.6) to achieve a final pH between 4.5 and 5.0.[5] Vortex gently to mix.

  • Storage: Immediately cap the tube and store it at –70°C or colder until analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from validated LC-MS/MS methods.[4][5]

  • Thawing: Thaw the stabilized plasma samples at 4°C.

  • Internal Standard Addition: To 200 µL of stabilized plasma, add 50 µL of the internal standard working solution (e.g., d5-atorvastatin in methanol).

  • Dilution & Loading: Add 400 µL of 100 mM ammonium acetate (pH 4.6) to the sample, vortex, and load the entire mixture onto an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) that has been pre-conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Table 1: Summary of Stability Conditions
ConditionTemperaturepHDurationStability OutcomeReference
Unstabilized Serum Room Temp (~25°C)~7.424 hoursNearly complete conversion to acid form[1]
Stabilized Serum 4°C6.0> 24 hoursStable (minimal conversion)[1]
Stabilized Plasma 4°C4.5 - 5.0> 12 hoursStable[4]
Stabilized Plasma -70°C4.5 - 5.02 weeksStable[4]
Extracted Sample 4°CN/A24 hoursStable in autosampler[4]

Visualizations

Chemical Stability Pathway

cluster_factors Driving Factors Lactone 4-Hydroxy Atorvastatin Lactone (Inactive) Acid 4-Hydroxy Atorvastatin Acid (Active) Lactone->Acid Hydrolysis Acid->Lactone Lactonization Factor1 High pH (e.g., Plasma pH 7.4) High Temperature Plasma Esterases (?) Factor2 Low pH (4-6) Low Temperature

Caption: Interconversion pathway of this compound.

Recommended Experimental Workflow

cluster_preanalytical Pre-Analytical Phase (Critical Stability Steps) cluster_analytical Analytical Phase A 1. Collect Whole Blood (e.g., K2EDTA tube) B 2. Immediate Chilling (Place on Ice / 4°C) A->B C 3. Centrifuge at 4°C (within 30 min) B->C D 4. Separate Plasma C->D E 5. Acidify Plasma (e.g., to pH 4.5-5.0) D->E F 6. Store at ≤ -70°C E->F G 7. Thaw Samples at 4°C F->G Long-Term Storage H 8. Sample Preparation (e.g., SPE at 4°C) G->H I 9. LC-MS/MS Analysis H->I

Caption: Recommended workflow for plasma sample handling and analysis.

Troubleshooting Logic for Low Analyte Recovery

Start Start: Low Recovery of 4-OH Atorvastatin Lactone Q1 Was sample acidified immediately after separation? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Res1 PRIMARY CAUSE: Lactone hydrolyzed due to incorrect pH. Implement acidification step. A1_No->Res1 Q2 Was sample chilled (≤ 4°C) during collection & processing? A1_Yes->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Res2 PRIMARY CAUSE: Lactone hydrolyzed due to high temperature. Implement cold chain handling. A2_No->Res2 Q3 Is extraction pH optimized for the analyte? A2_Yes->Q3 A3_No No Q3->A3_No Res3 POTENTIAL CAUSE: Poor recovery due to suboptimal extraction. Verify method parameters. A3_No->Res3

References

Preventing hydrolysis of 4-Hydroxy Atorvastatin Lactone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-Hydroxy Atorvastatin (B1662188) Lactone during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy Atorvastatin Lactone and why is its stability a concern during analysis?

A1: this compound is a metabolite of Atorvastatin, a widely used drug for lowering cholesterol.[1][2] It exists in a pH-dependent equilibrium with its corresponding open-ring hydroxy acid form.[3][4] The lactone ring is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to form the hydroxy acid. This conversion can lead to inaccurate quantification of the lactone metabolite in biological samples and stability studies.[5][6][7]

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors promoting hydrolysis are:

  • pH: The lactone is most stable in acidic conditions (around pH 4.5).[4] Hydrolysis is significantly accelerated under neutral to basic (alkaline) conditions.[3][4][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis. Conversely, lowering the temperature can help stabilize the lactone.[5]

  • Aqueous Environment: The presence of water is necessary for hydrolysis to occur. Long-term storage in aqueous buffers should be avoided.[8]

Q3: I am observing a new peak in my chromatogram that corresponds to the mass of the hydroxy acid form. What is the likely cause?

A3: The appearance of a peak corresponding to the hydroxy acid form is a strong indication that hydrolysis of the this compound has occurred during your sample preparation, storage, or analysis. This is a common issue, especially if samples are handled at room temperature or in neutral to basic pH buffers.[5][8]

Q4: How can I minimize hydrolysis during sample collection and storage?

A4: To minimize hydrolysis:

  • Collect samples on ice and process them as quickly as possible.

  • Acidify the biological matrix (e.g., plasma or serum) to a pH of around 5.0-6.0 immediately after collection.[5]

  • Store samples at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.[5][8]

  • Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol (B145695) and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent quantification of this compound Hydrolysis occurring to a variable extent across samples.Standardize sample handling procedures. Ensure immediate acidification and cooling of all samples after collection. Use an internal standard to correct for variability.[5]
Low recovery of the lactone Significant hydrolysis during sample extraction.Optimize the extraction procedure. Use an acidified extraction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) and a non-polar organic solvent like methyl tert-butyl ether.[5] Keep samples cold throughout the extraction process.
Peak tailing or splitting for the lactone peak in HPLC On-column interconversion between the lactone and hydroxy acid forms.Acidify the mobile phase. A mobile phase containing 0.1% acetic acid can help maintain the lactone form during chromatographic separation.[9]
Complete absence of the lactone peak, only the hydroxy acid is detected Complete hydrolysis of the lactone.[5]Review the entire workflow for any steps involving prolonged exposure to neutral or basic pH, or high temperatures. Ensure proper acidification and cold storage from the point of sample collection.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the stability data based on studies of atorvastatin and its lactone metabolites.

Condition pH Temperature Stability of Lactone Form Reference
Human Serum~7.4Room Temperature (20-25°C)Unstable, rapid hydrolysis. Conversion nearly complete after 24 hours.[5]
Human Serum6.0Room Temperature (20-25°C)Stabilized.[5]
Human Serum~7.44°CStabilized.[5]
Buffered Solution4.523 ± 1 °CMost stable.[4]
Buffered Solution≥ 723 ± 1 °CHydroxy acid form prevails.[4]
Acidic Conditions< 6-Equilibrium favors the acid form, but interconversion occurs.[4]
Basic Conditions> 6-Conversion of lactone to acid is practically irreversible.[4][4]

Experimental Protocol to Prevent Hydrolysis

This protocol outlines the key steps for the analysis of this compound in human serum using LC-MS/MS, with a focus on minimizing hydrolysis.

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
  • Immediately place the tubes on ice.
  • Centrifuge at 4°C to separate plasma or allow to clot at 4°C to obtain serum.
  • Transfer the plasma/serum to a new tube.
  • Immediately acidify the plasma/serum to pH 5.0-6.0 by adding a small volume of a suitable buffer (e.g., 1M sodium acetate buffer, pH 5.0).
  • If not analyzed immediately, store the acidified samples at -80°C.

2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • Thaw frozen samples on ice.
  • To 0.5 mL of acidified serum, add an internal standard.
  • Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex and centrifuge at 4°C.
  • Transfer the supernatant to a new tube.
  • Add 2 mL of methyl tert-butyl ether and vortex thoroughly.
  • Centrifuge to separate the layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
  • Reconstitute the residue in an acidified mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.[9]
  • Column Temperature: Maintain at a controlled, cool temperature (e.g., 25°C).[9]
  • Autosampler Temperature: Keep the autosampler at 4°C.[9]
  • Detection: Use positive ion electrospray tandem mass spectrometry with selected reaction monitoring.[5]

Visualizations

Hydrolysis_Pathway Lactone 4-Hydroxy Atorvastatin Lactone Acid 4-Hydroxy Atorvastatin (Hydroxy Acid Form) Lactone->Acid Hydrolysis (favored at pH > 6, higher temp.) Acid->Lactone Lactonization (favored at pH < 6)

Caption: pH-dependent interconversion of this compound.

Experimental_Workflow cluster_prevention Key Hydrolysis Prevention Steps step1 1. Sample Collection (On Ice) step2 2. Immediate Acidification (pH 5.0-6.0) step1->step2 step3 3. Cold Storage (4°C or -80°C) step2->step3 step4 4. Acidified Extraction step3->step4 step5 5. Acidified Mobile Phase step4->step5

Caption: Workflow for minimizing hydrolysis during analysis.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-Hydroxy Atorvastatin (B1662188) Lactone.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Significant Ion Suppression/Enhancement Co-elution of endogenous matrix components (e.g., phospholipids (B1166683), salts) with 4-Hydroxy Atorvastatin Lactone. These components compete for ionization in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.[1][2]1. Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to selectively isolate the analyte and remove interfering matrix components. Oasis® HLB cartridges have been shown to be effective.[3] - Liquid-Liquid Extraction (LLE): Employ an appropriate organic solvent to extract the analyte from the aqueous matrix. - Protein Precipitation (PPT): While a simpler method, it may be less effective in removing phospholipids. If using PPT, consider a subsequent clean-up step.[4] 2. Optimize Chromatographic Separation: - Gradient Elution: Develop a gradient elution profile that separates this compound from the regions where matrix components elute. - Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to achieve better separation.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[6]
High Variability in Results Across Different Plasma/Serum Lots The composition of biological matrices can differ between individuals, leading to inconsistent matrix effects.1. Matrix Matching: Prepare calibration standards and quality control (QC) samples in a pooled matrix from at least six different sources to average out individual variations. 2. Thorough Method Validation: During method validation, assess the matrix effect in multiple individual lots of the biological matrix to ensure the method is robust. The precision of the matrix factor across different lots should ideally be ≤15% coefficient of variation (CV).
Poor Peak Shape or Peak Splitting Matrix components can interact with the analytical column or the analyte itself, leading to distorted peak shapes. This can sometimes be mistaken for matrix effects on ionization.[7]1. Improve Sample Clean-up: A more rigorous sample preparation method can remove the interfering components. 2. Column Maintenance: Ensure the analytical column is not clogged or degraded. Implement a column washing protocol between runs. 3. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape.
Differential Ion Suppression for this compound vs. 4-Hydroxy Atorvastatin (Acid form) The lactone and acid forms have different physicochemical properties (e.g., polarity, pKa), which can lead to different retention times and interactions with matrix components.[8]1. Individual Optimization: Optimize the sample preparation and chromatographic conditions specifically for both the acid and lactone forms if they are analyzed simultaneously. 2. pH Control: The interconversion between the acid and lactone forms is pH-dependent.[8] Maintain a consistent and appropriate pH throughout the sample preparation and analysis to ensure the stability of both forms. Acidifying the sample can help stabilize the acid form.[9]
Inconsistent Internal Standard (IS) Response If the IS does not co-elute perfectly with the analyte or is affected differently by the matrix, it will not accurately compensate for matrix effects.1. Select an Appropriate IS: The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structural analog with very similar chromatographic behavior and ionization properties should be used. 2. Evaluate IS Matrix Effects: During method development, assess the matrix effect on the IS in the same way as the analyte to ensure it is also consistent across different matrix lots.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (the matrix), such as plasma, serum, or urine. This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the primary causes of matrix effects for this analyte?

A2: The primary causes are endogenous components of the biological matrix that are not completely removed during sample preparation. For plasma and serum, phospholipids are a major contributor to matrix effects. Other substances like salts, proteins, and other metabolites can also interfere with the ionization of this compound.[10]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The most common and recommended method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with a known concentration of this compound to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 suggests no matrix effect.

Q4: How do I differentiate between matrix effects and the instability of this compound?

A4: This is a critical consideration, as the lactone form can be unstable and hydrolyze to the corresponding acid form.[9] To distinguish between these two phenomena, you should perform separate stability experiments under various conditions (e.g., different pH, temperature, and time) in both neat solution and in the biological matrix. If the analyte concentration decreases over time in both neat solution and matrix, it is likely an instability issue. If the signal is consistently lower in the matrix compared to the neat solution under conditions where the analyte is known to be stable, it is indicative of a matrix effect.

Q5: Is it possible to completely eliminate matrix effects?

A5: While complete elimination is often challenging, matrix effects can be significantly minimized to a level where they do not impact the accuracy and precision of the assay. This is typically achieved through a combination of effective sample preparation, optimized chromatographic separation, and the use of a suitable internal standard.[11]

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects for this compound and related compounds from a published study.

AnalyteBiological MatrixSample PreparationInternal Standard (IS)Matrix Effect (Internal Standard-Corrected Matrix Factor)Reference
This compoundSerumProtein Precipitation²H₅-Atorvastatin95.7% - 111%[11]
AtorvastatinPlasmaLiquid-Liquid ExtractionPitavastatin92% - 110%[2]
2-Hydroxy AtorvastatinPlasmaLiquid-Liquid ExtractionFluvastatin92% - 110%[2]
4-Hydroxy AtorvastatinPlasmaLiquid-Liquid ExtractionFluvastatin92% - 110%[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-condition the SPE Cartridge: Condition a Waters Oasis® HLB (30 mg, 1 cc) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma/serum sample, add an appropriate amount of the internal standard solution. Vortex to mix. Load the entire sample onto the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

  • Elution: Elute the this compound and the IS from the cartridge using an appropriate volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters and should be optimized for your instrument and specific assay requirements.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined by direct infusion and optimization.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_matrix_effect Matrix Effect Interference BiologicalSample Biological Sample (Plasma, Serum) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation MatrixComponents Endogenous Matrix Components Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration ConcentrationCalculation Concentration Calculation PeakIntegration->ConcentrationCalculation MatrixComponents->MS_Ionization Ion Suppression/ Enhancement TroubleshootingFlowchart Start Inaccurate or Imprecise Results (Suspected Matrix Effect) AssessMF Quantitatively Assess Matrix Factor (MF) using Post-Extraction Spike Start->AssessMF IsMFConsistent Is MF Consistent Across Lots and within acceptable limits? AssessMF->IsMFConsistent OptimizeSamplePrep Optimize Sample Preparation (e.g., switch to SPE, refine LLE) IsMFConsistent->OptimizeSamplePrep No MethodAcceptable Method is Acceptable IsMFConsistent->MethodAcceptable Yes CheckStability Investigate Analyte Stability IsMFConsistent->CheckStability If MF is erratic and suppression is severe OptimizeLC Optimize Chromatographic Separation OptimizeSamplePrep->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate Revalidate->AssessMF CheckStability->OptimizeSamplePrep

References

Minimizing interferences in biofluids for 4-Hydroxy Atorvastatin Lactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 4-Hydroxy Atorvastatin (B1662188) Lactone in biofluids.

Troubleshooting Guide

Question: I am observing significant variability in my 4-Hydroxy Atorvastatin Lactone measurements between replicates. What could be the cause?

Answer: Variability in replicate measurements can stem from several factors, primarily related to the inherent instability of the lactone form and its interconversion with the corresponding hydroxy acid. Here are the key areas to investigate:

  • pH-Dependent Interconversion: this compound exists in a pH-dependent equilibrium with its hydroxy acid form.[1] Fluctuations in sample pH during collection, storage, or processing can shift this equilibrium, leading to inconsistent results.

    • Recommendation: Maintain a consistent and controlled pH throughout your workflow. Using a buffer, such as ammonium (B1175870) acetate (B1210297) at pH 4.6, during sample preparation can help minimize this interconversion.[2]

  • Temperature Instability: The lactone form can be unstable at room temperature, hydrolyzing to the acid form.[3]

    • Recommendation: Keep all samples on ice or at 4°C during processing and store them at -70°C for long-term stability.[4][5] Thaw samples at 4°C before analysis.[4]

  • Inconsistent Sample Handling: Variations in the time samples spend at room temperature or differences in extraction efficiency between samples can introduce variability.

    • Recommendation: Standardize your sample handling protocol to ensure all samples are treated identically. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and instrument response.[6]

Question: My assay is suffering from low sensitivity and a high background signal. How can I improve it?

Answer: Low sensitivity and high background are often due to matrix effects and suboptimal analytical conditions. Consider the following troubleshooting steps:

  • Matrix Effects: Endogenous components in biofluids like plasma or urine can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer.

    • Recommendation:

      • Optimize Sample Preparation: Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), resulting in cleaner samples.[2][4][7]

      • Utilize a SIL-IS: A stable isotope-labeled internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.[6]

  • Suboptimal LC-MS/MS Conditions:

    • Recommendation:

      • Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation of this compound from its isomers (e.g., ortho-hydroxyatorvastatin lactone) and other potential interferences. A C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% acetic acid or formic acid) is a common starting point.[2][4]

      • Mass Spectrometry Parameters: Optimize the mass spectrometer settings, including ionization source parameters and collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of your analyte and internal standard to maximize signal intensity.[4]

Question: I am seeing unexpected peaks in my chromatogram that are interfering with the peak for this compound. What are these and how can I get rid of them?

Answer: Interfering peaks can be from various sources. Here's how to identify and address them:

  • Co-eluting Metabolites: Atorvastatin is metabolized into several compounds, including ortho- and para-hydroxy atorvastatin and their corresponding lactones.[8] These structurally similar compounds might have close retention times.

    • Recommendation:

      • Improve Chromatographic Resolution: Adjusting the mobile phase gradient or switching to a different column chemistry can improve the separation of these metabolites.[2]

      • Highly Specific MRM Transitions: Use highly specific precursor-to-product ion transitions in your MS/MS method to differentiate between the analytes.[9]

  • Endogenous Interferences: The biological matrix is complex and contains numerous compounds that could potentially interfere.

    • Recommendation: Analyze at least six different lots of blank matrix to check for interferences at the retention time of your analyte.[5] A more rigorous sample clean-up method like SPE can help remove these.[2]

  • Carryover: If you are analyzing samples with high concentrations, the analyte can be carried over to subsequent injections, appearing as an unexpected peak.

    • Recommendation: Optimize the autosampler wash procedure and inject a blank sample after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

What is the most common analytical technique for this compound analysis in biofluids?

The most common and recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10] This method offers high sensitivity and selectivity, which is crucial for accurately quantifying the low concentrations of this metabolite in complex biological matrices.[5]

Why is the use of a stable isotope-labeled internal standard (SIL-IS) so critical for this analysis?

A SIL-IS is essential for several reasons:

  • It compensates for variability in sample extraction and processing.[6]

  • It corrects for matrix effects (ion suppression or enhancement) that can affect the accuracy of quantification.[6][9]

  • It accounts for fluctuations in the instrument's performance.

What are the key considerations for sample preparation?

The primary goals of sample preparation are to remove proteins and other interfering substances and to concentrate the analyte. The most common techniques are:

  • Solid-Phase Extraction (SPE): Often preferred for its ability to produce cleaner extracts, thereby reducing matrix effects.[2][4]

  • Liquid-Liquid Extraction (LLE): Can be effective for extracting analytes of interest based on their solubility.[7]

  • Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean samples compared to SPE.[6][7]

Regardless of the method, it is crucial to control the pH and temperature during sample preparation to prevent the interconversion of the lactone and acid forms.[2][3]

How can I prevent the interconversion between this compound and its hydroxy acid form?

To minimize the pH-dependent interconversion:

  • pH Control: Work with buffered solutions. For example, using an ammonium acetate buffer at pH 4.6 can help stabilize the compounds.[2]

  • Temperature Control: Perform all sample preparation steps at low temperatures (on ice or at 4°C) and store samples at -70°C.[4][5]

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for the analysis of atorvastatin and its metabolites.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteBiofluidLinearity Range (ng/mL)LLOQ (ng/mL)
AtorvastatinRat Plasma0.1 - 200.05
Atorvastatin LactoneRat Plasma0.1 - 200.05
ortho-hydroxyatorvastatinRat Plasma0.5 - 200.1
para-hydroxyatorvastatinRat Plasma0.5 - 200.13
AtorvastatinHuman Plasma0.229 - 91.60.229
para-hydroxyatorvastatinHuman Plasma0.202 - 80.90.202

Data compiled from multiple sources.[2][5][11]

Table 2: Precision and Accuracy Data

AnalyteBiofluidQC Level (ng/mL)Precision (%RSD)Accuracy (%)
AtorvastatinHuman Plasma0.229 (LLOQ)< 1585-115
0.733 (Low)< 1585-115
7.33 (Medium)< 1585-115
73.3 (High)< 1585-115
para-hydroxyatorvastatinHuman Plasma0.202 (LLOQ)< 1585-115
0.647 (Low)< 1585-115
6.47 (Medium)< 1585-115
64.7 (High)< 1585-115

Acceptance criteria as per FDA and EMA guidelines.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Thawing: Thaw frozen plasma samples at 4°C.[4]

  • Internal Standard Spiking: To 500 µL of plasma, add the internal standard working solution.

  • Buffering: Add 500 µL of 0.1 M ammonium acetate buffer (pH 4.6).[2]

  • Vortex and Centrifuge: Vortex the sample and then centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution designed to remove polar interferences (e.g., 2% formic acid in water).[6]

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in the mobile phase.[6]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: ZORBAX Eclipse C18 Analytical, 4.6 × 100 mm (3.5 μm) or equivalent.[2][11]

    • Mobile Phase A: 0.1% acetic acid in water.[2][11]

    • Mobile Phase B: Acetonitrile.[2][11]

    • Flow Rate: 400 µL/min.[2][11]

    • Gradient: A gradient elution is often used to achieve optimal separation.

    • Column Temperature: 25°C.[2][11]

    • Autosampler Temperature: 4°C.[2][11]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[12]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • Atorvastatin: m/z 559.47 → 440.03[2]

      • Atorvastatin Lactone: m/z 541.36 → 448.02[2]

      • ortho-hydroxyatorvastatin: m/z 575.20 → 440.18[2]

      • para-hydroxyatorvastatin: m/z 575.54 → 440.18[2] (Note: These transitions should be optimized on your specific instrument)

Visualizations

Atorvastatin_Metabolism Atorvastatin Atorvastatin Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization/ Hydrolysis o_OH_Atorvastatin ortho-hydroxy Atorvastatin Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Atorvastatin->p_OH_Atorvastatin CYP3A4 o_OH_Atorvastatin_Lactone ortho-hydroxy Atorvastatin Lactone o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone Lactonization/ Hydrolysis p_OH_Atorvastatin_Lactone para-hydroxy Atorvastatin Lactone (this compound) p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Lactonization/ Hydrolysis Bioanalytical_Workflow start Start: Biofluid Sample (e.g., Plasma) thaw Thaw Sample at 4°C start->thaw spike Spike with Internal Standard thaw->spike buffer Add Buffer (pH 4.6) spike->buffer spe Solid-Phase Extraction (SPE) buffer->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

References

Technical Support Center: Enhancing the Sensitivity of 4-Hydroxy Atorvastatin Lactone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the detection and quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of 4-Hydroxy Atorvastatin Lactone?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in biological matrices.[1][2][3] This technique offers high selectivity and sensitivity, allowing for detection at very low concentrations (ng/mL levels).[1][3]

Q2: What are the key challenges in the analysis of this compound?

A2: The primary challenges include:

  • Chemical Stability: Lactone metabolites of atorvastatin can be unstable and may hydrolyze to their corresponding acid forms in biological matrices like plasma.[3]

  • Low Concentrations: As a metabolite, this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices such as plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.

  • Isomeric Separation: Separating this compound from its isomer, 2-Hydroxy Atorvastatin Lactone, is crucial for accurate quantification and requires optimized chromatographic conditions.

Q3: How can I improve the stability of this compound in my samples?

A3: To minimize the hydrolysis of the lactone form to the acid form, it is recommended to:

  • Keep samples at low temperatures (e.g., on ice or at 4°C) during processing.[3]

  • Acidify the sample matrix (e.g., to pH 6.0) to improve stability.[3]

  • Process samples as quickly as possible to reduce the time for potential degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize the extraction method. Consider using solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation. Ensure the pH of the extraction solvent is appropriate.
Instability of the analyte (hydrolysis to the acid form).Review sample handling procedures. Ensure samples are kept cold and processed quickly. Consider acidification of the sample as mentioned in the FAQs.
Suboptimal mass spectrometry parameters.Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings.
Poor Peak Shape or Tailing Inappropriate chromatographic column.Use a column that provides good retention and separation for the analytes, such as a C18 or a phenyl-based column.
Unsuitable mobile phase composition.Optimize the mobile phase gradient, pH, and organic solvent composition to improve peak shape.
High Background Noise or Matrix Effects Insufficient sample cleanup.Employ a more rigorous sample preparation technique like SPE to remove interfering substances.
Co-elution of interfering compounds.Adjust the chromatographic gradient to better separate the analyte from matrix components.
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended to correct for variability.
Instrument instability.Check the stability and performance of the LC-MS/MS system. Perform system suitability tests before running samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the detection of atorvastatin and its metabolites, including this compound.

Table 1: LC-MS/MS Method Parameters

Parameter Method 1 Method 2 Method 3
Chromatographic Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)[1]C18 reverse-phase fused-core® column[2]Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)[4]
Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in waterB: 40% v/v methanol in acetonitrile[1]0.005% formic acid in water:acetonitrile (B52724):methanol (35:25:40, v/v/v)[2]0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Negative Electrospray Ionization (ESI-)[2]Positive Electrospray Ionization (ESI+)[4]

Table 2: Method Validation Parameters

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 0.05 - 100[1]0.050 - Not specified[2]0.2 - 40[4]
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.05[1]0.050[2]0.2[4]
Mean Extraction Recovery (%) 88.6 - 111[1]Not specifiedNot specified
Intra- and Inter-day Precision (% Imprecision) ≤ 15[1]< 6.6[2]3.3 - 13.9[4]
Intra- and Inter-day Accuracy (% Accuracy) 85 - 115[1]within ±4.3% of nominal values[2]Not specified

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

This protocol is a generalized representation based on common practices found in the literature.[1][2][4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add a known concentration of a stable isotope-labeled internal standard.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18 or Phenyl).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results quantification->results

Caption: Experimental workflow for this compound detection.

metabolic_pathway atorvastatin Atorvastatin atorvastatin_lactone Atorvastatin Lactone atorvastatin->atorvastatin_lactone Lactonization ortho_hydroxy_atorvastatin ortho-Hydroxy Atorvastatin atorvastatin->ortho_hydroxy_atorvastatin CYP3A4 para_hydroxy_atorvastatin para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) atorvastatin->para_hydroxy_atorvastatin CYP3A4 atorvastatin_lactone->atorvastatin Hydrolysis para_hydroxy_atorvastatin_lactone para-Hydroxy Atorvastatin Lactone (this compound) para_hydroxy_atorvastatin->para_hydroxy_atorvastatin_lactone Lactonization para_hydroxy_atorvastatin_lactone->para_hydroxy_atorvastatin Hydrolysis

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-Hydroxy Atorvastatin (B1662188) Lactone during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for 4-Hydroxy Atorvastatin Lactone?

A1: this compound is a solid compound that is soluble in several organic solvents.[1][2] Its solubility in aqueous solutions is limited. Qualitative solubility information is summarized in the table below.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To address this, you should:

  • Minimize the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%.[3][4][5] However, it is always best to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[6][7]

  • Optimize your stock solution concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to your culture medium to achieve the desired final concentration of the compound, thereby keeping the final DMSO percentage low.[3]

  • Use a gentle, stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.

  • Consider warming the medium: Gently warming the cell culture medium to 37°C before and after adding the compound can sometimes help improve solubility.

Q3: Are there alternatives to DMSO for solubilizing this compound for cell-based assays?

A3: Yes, cyclodextrins are a viable alternative to DMSO.[8] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their core, forming a water-soluble inclusion complex.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[8]

Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?

A4: The lactone form of atorvastatin and its metabolites is known to be pH-sensitive. The lactone ring is more stable in acidic conditions (around pH 4.5). As the pH increases towards neutral and alkaline conditions, the lactone ring is more likely to hydrolyze to the open-ring hydroxy acid form. This conversion can affect the compound's activity and solubility. It is crucial to consider the pH of your buffer and cell culture medium.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Symptom: Visible precipitate or cloudiness in the cell culture well after adding the this compound stock solution.

  • Potential Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high, causing the compound to crash out of solution.

  • Solutions:

    • Verify Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with your specific cell line to determine the highest percentage of DMSO that does not cause significant cytotoxicity. A general guideline is to stay at or below 0.5%.[6]

    • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for your final dilution.

    • Employ Sonication: After diluting the stock solution into the medium, briefly sonicate the solution in a water bath. This can help to break down small precipitates and improve dispersion.

    • Utilize Solubilizing Agents: Consider using cyclodextrins to enhance aqueous solubility. A detailed protocol is provided below.

Issue 2: Inconsistent or Non-reproducible Experimental Results
  • Symptom: High variability between replicate wells or experiments.

  • Potential Cause: Incomplete dissolution or precipitation of the compound leading to inconsistent dosing. The compound may also be adsorbing to the plasticware.

  • Solutions:

    • Ensure Complete Initial Dissolution: Before diluting into your aqueous medium, ensure your this compound is fully dissolved in the organic solvent stock. Gentle warming or brief sonication of the stock solution can aid in complete dissolution.

    • Pre-treat Plates (for sticky compounds): In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding of the compound to the plastic.

    • Use Low-Binding Plates: If adsorption is a persistent issue, consider using commercially available low-adhesion or low-binding microplates.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent/SystemThis compoundAtorvastatin LactoneAtorvastatin Calcium
Dimethyl Sulfoxide (DMSO) Soluble[1][2]15 mg/mL[9]100 mg/mL[10]
Dimethylformamide (DMF) Soluble[1]25 mg/mL[9]-
Ethanol (B145695) -10 mg/mL[9]-
Methanol Slightly Soluble[2]--
Ethyl Acetate Soluble[1]--
DMF:PBS (pH 7.2) (1:3) -0.25 mg/mL[9]-

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Tolerance by Cell LinesRecommendations
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells.[3][6]Ideal for long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for incubations up to 72 hours.[6]A common and generally acceptable range for many in vitro assays.
0.5% - 1.0%May cause increased cytotoxicity and affect cell proliferation and function in some cell lines.[4][6]Use with caution and only after thorough validation with your specific cell line.
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.[6]Generally not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the required volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw a fresh aliquot of the stock solution.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration in your experiment is within the tolerated range for your cell line (ideally ≤ 0.1%).

    • Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general method and may require optimization for your specific compound and experimental setup.[11][12]

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in sterile deionized water or your desired buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin (B1172386).

  • Prepare the this compound Solution: In a separate sterile tube, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or a co-solvent mixture (e.g., tert-butyl alcohol/water).

  • Complexation: While vortexing or stirring the HP-β-CD solution, add the dissolved this compound solution dropwise. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation and solubility.

  • Incubation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Lyophilization (Optional but Recommended): For long-term storage and easy reconstitution, freeze the solution and lyophilize it to obtain a dry powder of the drug-cyclodextrin complex.

  • Reconstitution: The aqueous complex solution or the lyophilized powder can be reconstituted in cell culture medium for your experiments.

  • Control: It is important to include a vehicle control with the same concentration of HP-β-CD in your experiments.

Mandatory Visualizations

Atorvastatin Metabolic Pathway

Atorvastatin_Metabolism cluster_atorvastatin Atorvastatin cluster_metabolites Metabolites Atorvastatin Atorvastatin (Acid Form) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone o_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (ortho-hydroxy) Atorvastatin->o_Hydroxy_Atorvastatin Hydroxylation p_Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin (para-hydroxy) Atorvastatin->p_Hydroxy_Atorvastatin Hydroxylation CYP3A4 CYP3A4 o_Hydroxy_Atorvastatin_Lactone 2-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->o_Hydroxy_Atorvastatin_Lactone Hydroxylation p_Hydroxy_Atorvastatin_Lactone 4-Hydroxy Atorvastatin Lactone Atorvastatin_Lactone->p_Hydroxy_Atorvastatin_Lactone Hydroxylation o_Hydroxy_Atorvastatin->o_Hydroxy_Atorvastatin_Lactone p_Hydroxy_Atorvastatin->p_Hydroxy_Atorvastatin_Lactone

Caption: Metabolic pathway of Atorvastatin to its hydroxylated metabolites via CYP3A4.

Experimental Workflow for Solubilization Troubleshooting

Solubility_Workflow Start Start: Poorly Soluble 4-Hydroxy Atorvastatin Lactone Prep_DMSO_Stock Prepare High Concentration Stock in 100% DMSO Start->Prep_DMSO_Stock Dilute_in_Medium Dilute in Aqueous Cell Culture Medium Prep_DMSO_Stock->Dilute_in_Medium Check_Precipitate Observe for Precipitation Dilute_in_Medium->Check_Precipitate Success Proceed with In Vitro Assay Check_Precipitate->Success No Troubleshoot Troubleshoot Check_Precipitate->Troubleshoot Yes Sonication Try Sonication of Final Solution Troubleshoot->Sonication Check_Again Observe for Precipitation Sonication->Check_Again Check_Again->Success No Use_Cyclodextrin Use Cyclodextrin Solubilization Protocol Check_Again->Use_Cyclodextrin Yes Final_Check Observe for Precipitation Use_Cyclodextrin->Final_Check Final_Check->Success No Alternative_Method Consider Alternative Formulation Strategy (e.g., solid dispersion) Final_Check->Alternative_Method Yes

References

Addressing cross-reactivity in immunoassays for atorvastatin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunoassays targeting atorvastatin (B1662188). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cross-reactivity with atorvastatin metabolites and to offer troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for atorvastatin analysis?

A1: Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific molecule (in this case, atorvastatin), also binds to other structurally similar molecules, such as its metabolites.[1][2][3] This is a significant concern in atorvastatin immunoassays because atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into active metabolites.[4][5] The main active metabolites are ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV). Atorvastatin also forms an inactive lactone metabolite.[5] Due to the structural similarities between atorvastatin and these metabolites, antibodies raised against atorvastatin may also recognize and bind to them. This can lead to an overestimation of the atorvastatin concentration in a sample, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.

Q2: What are the major metabolites of atorvastatin that could potentially cross-react in an immunoassay?

A2: The primary metabolites of concern for cross-reactivity in an atorvastatin immunoassay are:

  • Ortho-hydroxyatorvastatin (o-OH-ATV): An active metabolite formed by the hydroxylation of atorvastatin.

  • Para-hydroxyatorvastatin (p-OH-ATV): Another active hydroxylated metabolite.[5]

  • Atorvastatin Lactone: An inactive metabolite formed from atorvastatin.[5]

Q3: Is there publicly available quantitative data on the cross-reactivity of these metabolites in commercial atorvastatin ELISA kits?

A3: Specific quantitative data on the percentage of cross-reactivity for atorvastatin metabolites in commercial ELISA kits is not widely available in the public domain. This information is often proprietary to the kit manufacturer. It is highly recommended to consult the product manual of the specific ELISA kit being used, as some manufacturers may provide this information. If the data is not available, it is crucial to perform in-house validation to determine the cross-reactivity of the key metabolites.

Q4: What is the gold standard method for quantifying atorvastatin and its metabolites to avoid cross-reactivity issues?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of atorvastatin and its metabolites in biological samples.[6][7][8] This method offers high specificity and can distinguish between the parent drug and its various metabolites, thus avoiding the cross-reactivity limitations inherent in immunoassays.[7]

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity with Atorvastatin Metabolites

Symptom: Higher than expected concentrations of atorvastatin are measured, which are not consistent with other analytical methods or expected pharmacokinetic profiles.

Troubleshooting Steps:

  • Review Kit Specificity: Carefully check the product manual for your ELISA kit for any information on cross-reactivity with atorvastatin metabolites.

  • Perform a Cross-Reactivity Experiment: If no data is available, you will need to experimentally determine the percent cross-reactivity. A detailed protocol for this is provided in the "Experimental Protocols" section below.

  • Sample Dilution: Analyze serial dilutions of your samples. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of cross-reacting substances.

  • Confirm with an Orthogonal Method: If possible, confirm your results using a more specific method like LC-MS/MS.

Issue 2: High Background Signal

Symptom: The absorbance values of the blank or zero-standard wells are unusually high, reducing the dynamic range of the assay.

Troubleshooting Steps:

Possible Cause Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[9]
Inadequate Blocking Increase the blocking time or try a different blocking buffer (e.g., increase the percentage of BSA or use a non-mammalian protein blocker).
Antibody Concentration Too High Titrate the primary or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[10]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure the substrate solution is colorless before use.[10]
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with other proteins.
Issue 3: Weak or No Signal

Symptom: The absorbance values for the standards and samples are very low or indistinguishable from the background.

Troubleshooting Steps:

Possible Cause Solution
Reagent Omission or Error Double-check that all reagents were added in the correct order and at the correct concentrations.
Expired or Inactive Reagents Ensure that all kit components are within their expiration date and have been stored correctly. Prepare fresh working solutions of antibodies and substrates.[9][11]
Insufficient Incubation Time/Temperature Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.[11][12]
Incorrect Plate Type Use plates that are specifically designed for ELISA applications to ensure proper protein binding.
Low Antibody Affinity If developing your own assay, the antibody may have low affinity for atorvastatin. Consider screening different antibodies.
Issue 4: High Coefficient of Variation (CV)

Symptom: There is poor reproducibility between replicate wells for standards or samples, leading to a high CV (>15-20%).

Troubleshooting Steps:

Possible Cause Solution
Pipetting Inconsistency Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. Change pipette tips for each standard and sample.[13]
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.[12]
Edge Effects To minimize temperature and evaporation variations across the plate, use a plate sealer during incubations and ensure the plate is evenly warmed to the incubation temperature.
Plate Washing Inconsistency Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.
Bubbles in Wells Inspect the plate for bubbles before reading and remove them if present.

Quantitative Data

Table 1: Example Cross-Reactivity Profile for an Atorvastatin Immunoassay

Compound IC50 (ng/mL) % Cross-Reactivity
Atorvastatin[Experimental Value]100%
Ortho-hydroxyatorvastatin[Experimental Value][Calculated Value]
Para-hydroxyatorvastatin[Experimental Value][Calculated Value]
Atorvastatin Lactone[Experimental Value][Calculated Value]

Experimental Protocols

Protocol for Determining Metabolite Cross-Reactivity in a Competitive ELISA

This protocol provides a framework for assessing the cross-reactivity of atorvastatin metabolites in a competitive ELISA format.

1. Principle: In a competitive ELISA for atorvastatin, free atorvastatin in the sample competes with a fixed amount of enzyme-labeled atorvastatin (or atorvastatin-conjugate coated on the plate) for binding to a limited amount of anti-atorvastatin antibody. The signal is inversely proportional to the concentration of atorvastatin in the sample. To determine cross-reactivity, the same assay is run with the potential cross-reacting metabolites at various concentrations.

2. Materials:

  • Atorvastatin standard

  • Ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone standards

  • Atorvastatin ELISA kit (or individual components: anti-atorvastatin antibody, coated plates or coating buffer, enzyme-labeled atorvastatin, substrate, stop solution, wash buffer, and assay buffer)

  • Microplate reader

3. Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the atorvastatin standard in assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Prepare separate serial dilutions for each metabolite (ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone) in the same concentration range, or higher if lower cross-reactivity is expected.

  • Run the ELISA:

    • Follow the specific instructions of your competitive ELISA kit.

    • In separate wells, run the atorvastatin standard curve and the dilution series for each of the metabolites. Run all standards and samples in duplicate or triplicate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • For each standard and metabolite dilution series, plot the absorbance (or %B/B0) against the logarithm of the concentration.

    • Determine the concentration of atorvastatin and each metabolite that causes 50% inhibition of the maximum signal (the IC50 value).[1][14]

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each metabolite:[1] % Cross-Reactivity = (IC50 of Atorvastatin / IC50 of Metabolite) x 100

Visualizations

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxyatorvastatin (active) Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxyatorvastatin (active) Atorvastatin->p_OH_Atorvastatin CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone (inactive) Atorvastatin->Atorvastatin_Lactone UGTs Glucuronides Glucuronide Metabolites Atorvastatin->Glucuronides UGTs o_OH_Atorvastatin->Glucuronides UGTs p_OH_Atorvastatin->Glucuronides UGTs

Caption: Metabolic pathway of atorvastatin.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Serial Dilutions: - Atorvastatin (Standard) - Metabolites (Test Compounds) Run_ELISA Run Competitive ELISA with all standard and metabolite dilutions Prep_Standards->Run_ELISA Read_Plate Measure Absorbance Run_ELISA->Read_Plate Plot_Curves Plot Dose-Response Curves Read_Plate->Plot_Curves Calc_IC50 Determine IC50 for Atorvastatin and each Metabolite Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR Troubleshooting_Logic Start Inaccurate Results? Check_Signal Signal Issue? Start->Check_Signal High_CV High CV? Start->High_CV No Sol_CR Perform Cross-Reactivity Experiment Start->Sol_CR Suspect Metabolite Interference High_BG High Background? Check_Signal->High_BG Yes Low_Signal Weak/No Signal? Check_Signal->Low_Signal No Sol_Wash_Block Improve Washing & Blocking Procedures High_BG->Sol_Wash_Block Sol_Reagents Check Reagent Prep & Storage Low_Signal->Sol_Reagents Sol_Pipetting Verify Pipetting & Plate Washing Technique High_CV->Sol_Pipetting

References

Strategies to reduce ion suppression for 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to ion suppression during the analysis of 4-Hydroxy Atorvastatin (B1662188) Lactone using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 4-Hydroxy Atorvastatin Lactone?

A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Biological matrices like plasma and serum are complex and contain endogenous substances such as phospholipids, salts, and proteins that are common causes of ion suppression.[1][4]

Q2: How can I detect if ion suppression is affecting my this compound measurement?

A2: A common method to assess ion suppression is the post-extraction spike method.[5] This involves comparing the signal response of this compound in a pure solvent to the response of a blank matrix sample that has been spiked with the analyte after the extraction process.[5] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2] Another technique is the infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank extracted matrix is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2]

Q3: What are the primary strategies to reduce ion suppression for this compound?

A3: The main strategies to mitigate ion suppression for this compound fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components before LC-MS analysis.[1][4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase, gradient, or using a more efficient column.[1][2]

  • Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) of this compound. Since the SIL-IS has nearly identical chemical and physical properties, it will experience similar ion suppression, allowing for accurate quantification through ratio-based calculations.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for this compound Significant ion suppression from matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.[1] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[6]
Poor reproducibility of results Inconsistent matrix effects between samples.[6]1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable ion suppression.[2] 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.
Analyte peak shape is poor (e.g., tailing, fronting) Co-elution with matrix components or issues with the analytical column.1. Modify Chromatographic Conditions: Experiment with different mobile phase compositions, pH, or a different type of C18 column.[7] 2. Check Column Health: Ensure the column is not degraded or clogged.
In-source conversion of this compound The lactone form can be unstable and hydrolyze to its corresponding acid form.[8]1. Control Sample Temperature: Keep samples at a low temperature (e.g., 4°C) during processing.[8] 2. Adjust Sample pH: Acidifying the sample can help stabilize the lactone form.[8]

Quantitative Data on Ion Suppression Mitigation

The following table summarizes the matrix effect for atorvastatin and its metabolites using different sample preparation techniques. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

AnalyteSample Preparation MethodMatrix Effect (%)Reference
AtorvastatinSalting-Out Assisted Liquid-Liquid Extraction (SALLE)>70% (Recovery)[9][10]
o-Hydroxy AtorvastatinSalting-Out Assisted Liquid-Liquid Extraction (SALLE)>70% (Recovery)[9][10]
p-Hydroxy AtorvastatinSalting-Out Assisted Liquid-Liquid Extraction (SALLE)>70% (Recovery)[9][10]
AtorvastatinLiquid-Liquid Extraction (LLE)92-110%[11]
Atorvastatin MetabolitesLiquid-Liquid Extraction (LLE)92-110%[11]
AtorvastatinSolid-Phase Extraction (SPE)Not specified, but used to reduce ion suppression[7]

Note: Direct quantitative comparison for this compound specifically was not available in the provided search results. The data for atorvastatin and its other hydroxylated metabolites are presented as a close surrogate.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies used for the analysis of atorvastatin and its metabolites.[7][12]

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for atorvastatin and its metabolites.[6][13]

  • Sample Preparation: To 500 µL of plasma, add the internal standard.

  • pH Adjustment: Acidify the sample by adding a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0) to stabilize the lactone form.[8]

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis start Plasma Sample is Add Internal Standard start->is ph_adjust pH Adjustment (Optional) is->ph_adjust extraction Extraction (SPE or LLE) ph_adjust->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

ion_suppression_mitigation cluster_strategies Mitigation Strategies ion_suppression Ion Suppression Observed sample_prep Improve Sample Preparation (SPE, LLE) ion_suppression->sample_prep chromatography Optimize Chromatography (Gradient, Column) ion_suppression->chromatography is Use Stable Isotope-Labeled Internal Standard ion_suppression->is reduced_suppression Reduced Ion Suppression Improved Data Quality sample_prep->reduced_suppression chromatography->reduced_suppression is->reduced_suppression

Caption: Strategies to mitigate ion suppression.

References

Optimizing fragmentation parameters for 4-Hydroxy Atorvastatin Lactone in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing mass spectrometry (MS/MS) fragmentation parameters for 4-Hydroxy Atorvastatin (B1662188) Lactone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical starting MS/MS parameters for 4-Hydroxy Atorvastatin Lactone?

A1: The optimal parameters should be determined empirically for your specific instrument and experimental conditions. However, published literature for atorvastatin and its hydroxylated metabolites provides a strong starting point. The protonated molecule [M+H]⁺ is typically used as the precursor ion. For this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 557.3.

Based on available data for related compounds, the most common product ions result from fragmentation of the core structure. For atorvastatin lactone forms, two prominent product ions are often observed at m/z 448 and 422.[1] One study identified the transition m/z 557.3 → 448.3 for para-hydroxy atorvastatin lactone (another name for this compound).[2]

For initial experiments, you can use the parameters in the table below and refine them using the optimization protocol provided.

Table 1: Reported MS/MS Parameters for Atorvastatin Lactones

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)
Atorvastatin Lactone541.36448.0219 eV[3][4][5]
This compound557.3448.3Not specified[2]
General Lactone FormsNot specified448 / 422-25 V (general value)[1]

Q2: How do I experimentally determine the optimal collision energy (CE)?

A2: The ideal collision energy is the value that produces the highest and most stable signal for your target product ion. This is determined by performing a collision energy optimization experiment. The most common method involves directly infusing a standard solution of the analyte and ramping the collision energy across a range of values while monitoring the intensity of the precursor and product ions. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: I am observing a weak precursor ion signal for this compound. What are the potential causes and solutions?

A3: A weak precursor ion signal can stem from several factors:

  • Suboptimal Ion Source Parameters: Ensure that the electrospray ionization (ESI) source settings are optimized. Adjust the spray voltage, sheath and auxiliary gas flows, and capillary temperature to maximize the signal for your analyte.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Atorvastatin and its metabolites are typically analyzed in positive ion mode with a mobile phase containing a small amount of acid, such as formic acid, to promote protonation.[3][4]

  • Analyte Instability: Atorvastatin and its metabolites can be unstable. Ensure stock and working solutions are fresh and stored properly, often at low temperatures.[6]

  • Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma) can lead to low analyte concentration. Re-evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for recovery.

Q4: My product ion signal is inconsistent or shows poor fragmentation. How can I troubleshoot this?

A4: Inconsistent fragmentation can be due to:

  • Collision Energy Not Optimized: If the collision energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented into smaller, unmonitored ions, leading to a loss of signal for the desired product ion. Perform a CE optimization as described below.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte, leading to a fluctuating signal. Improve chromatographic separation to isolate the analyte from interfering matrix components or enhance the sample cleanup process.

  • Analyte Interconversion: Atorvastatin and its hydroxy-metabolites exist in a pH-dependent equilibrium between the active acid form and the inactive lactone form.[1][7] Changes in sample pH or temperature can cause interconversion, leading to signal variability. It is recommended to keep all solutions on ice to minimize this effect.[5]

Experimental Protocols

Protocol: Optimizing Collision Energy for this compound

This protocol describes how to determine the optimal collision energy (CE) for a specific precursor-to-product ion transition using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a working standard solution of this compound at a concentration of approximately 50-100 ng/mL.
  • The solvent should mimic your final mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrument Setup:

  • Set up your mass spectrometer for direct infusion via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Operate the instrument in positive electrospray ionization (ESI+) mode.
  • Optimize ion source parameters (capillary voltage, source temperature, gas flows) to achieve a stable and maximal signal for the this compound precursor ion (m/z 557.3).

3. Collision Energy Ramp Experiment:

  • Set up a product ion scan or Multiple Reaction Monitoring (MRM) method.
  • Define the precursor ion (Q1) as m/z 557.3.
  • Define the target product ion (Q3) as m/z 448.3 (or another ion of interest).
  • Create an experiment that ramps the collision energy. Start from a low value (e.g., 5 eV) and increase to a high value (e.g., 50 eV) in small increments (e.g., 2-3 eV).
  • Acquire data for several minutes to ensure a stable signal at each CE value.

4. Data Analysis:

  • Plot the intensity of the product ion (m/z 448.3) as a function of the collision energy.
  • The collision energy value that corresponds to the peak of this curve is the optimal CE for this specific transition. Select this value for your quantitative analysis method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup MS Optimization cluster_acq Acquisition & Analysis prep_std Prepare 50-100 ng/mL Standard Solution setup_infusion Set up Syringe Pump for Direct Infusion prep_std->setup_infusion opt_source Optimize ESI Source (Voltage, Gas, Temp) for Precursor Ion (m/z 557.3) setup_infusion->opt_source setup_scan Create CE Ramp Method (e.g., 5-50 eV) opt_source->setup_scan acquire Infuse Standard & Acquire Data setup_scan->acquire analyze Plot Product Ion Intensity vs. Collision Energy acquire->analyze determine Identify CE with Maximum Intensity analyze->determine fragmentation_pathway parent This compound [M+H]⁺ m/z 557.3 frag1 Product Ion m/z 448.3 parent->frag1 Primary Transition frag2 Product Ion m/z 422 parent->frag2 Secondary Transition neutral_loss - C5H7O3 (Side Chain Fragment)

References

Technical Support Center: Purification of Synthetic 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 4-Hydroxy Atorvastatin (B1662188) Lactone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 4-Hydroxy Atorvastatin Lactone using various chromatography and crystallization techniques.

Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer. A gradient elution may be necessary to separate closely eluting impurities.[1][2]
Incorrect stationary phase.For atorvastatin and its metabolites, C18 columns are commonly used.[1][3] Consider a different packing material or particle size if co-elution persists.
Column overloading.Reduce the sample concentration or injection volume.
Peak Tailing Presence of acidic or basic functional groups in the analyte interacting with the stationary phase.Add a modifier to the mobile phase, such as a small percentage of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.[4]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Low Recovery Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Modify the mobile phase to improve solubility.
Adsorption of the compound to the stationary phase.Modify the mobile phase pH or ionic strength.
High Backpressure Clogged column frit or tubing.Filter all samples and mobile phases before use.[5] If necessary, reverse flush the column (if permitted by the manufacturer) or replace the in-line filter.[5]
Sample precipitation at the head of the column.Use a guard column and ensure sample solubility in the mobile phase.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) pre-screening with various solvent systems to determine the optimal eluent for separation. A gradient elution from a non-polar to a more polar solvent is often effective.
Incorrect stationary phase.Silica (B1680970) gel is a common choice for compounds like atorvastatin lactones. Consider using alumina (B75360) if silica gel does not provide adequate separation.
Column channeling.Ensure proper packing of the column to avoid cracks or channels in the stationary phase.
Slow Elution Eluent is too non-polar.Gradually increase the polarity of the eluent.
Fine particles clogging the column.Ensure the crude sample is free of particulate matter before loading.
Compound Crashing Out on the Column Low solubility in the eluent.Choose a solvent system in which the compound has moderate solubility. It should not be too soluble (will elute too quickly) or insoluble.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Incorrect solvent.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a variety of solvents or solvent mixtures.
Oiling Out The boiling point of the solvent is too high, causing the compound to melt before dissolving.Use a lower-boiling point solvent.
The solution is cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
Crystals were filtered before crystallization was complete.Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include starting materials, reagents, by-products from the synthetic route, and other atorvastatin-related compounds such as diastereomers or over-oxidation products. Atorvastatin itself can have impurities like desfluoro-atorvastatin and diastereomers.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or with a suitable staining agent to identify the fractions containing the pure compound.

Q3: What is a good starting point for a preparative HPLC method for this compound?

A3: Based on analytical methods for atorvastatin and its metabolites, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., with 0.1% formic or acetic acid).[3][6] You can start with an isocratic elution and then optimize to a gradient for better separation.

Q4: My this compound is slightly soluble in methanol (B129727). Can I use it for recrystallization?

A4: Since this compound is slightly soluble in methanol at room temperature, methanol could be a good candidate for recrystallization.[7] You would dissolve your crude product in a minimal amount of hot methanol and then allow it to cool slowly to induce crystallization of the pure compound.

Q5: How can I scale up my analytical HPLC method to a preparative scale?

A5: Scaling up involves adjusting the flow rate, injection volume, and gradient time in proportion to the column dimensions. The goal is to maintain a similar linear velocity of the mobile phase. There are online calculators and established formulas to assist with these calculations.

Experimental Protocols

Preparative HPLC Method

This protocol is a general guideline and should be optimized for your specific crude product and impurity profile.

  • Column: C18, 5-10 µm particle size, dimensions appropriate for your sample size (e.g., 20 mm x 250 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it over 20-30 minutes. A typical starting point could be 40% B, increasing to 95% B.

  • Flow Rate: Adjust based on the column diameter. For a 20 mm ID column, a flow rate of 10-20 mL/min is a reasonable starting point.

  • Detection: UV at 245-255 nm.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase composition.[7] Ensure the sample is fully dissolved and filtered before injection.

  • Fraction Collection: Collect fractions based on the retention time of the target compound, as determined by analytical HPLC.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.

Column Chromatography Method
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice for similar compounds. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate).

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Synthetic This compound Prep_HPLC Preparative HPLC Crude->Prep_HPLC Col_Chrom Column Chromatography Crude->Col_Chrom Recrystal Recrystallization Crude->Recrystal Analysis Purity Analysis (Analytical HPLC, NMR, MS) Prep_HPLC->Analysis Col_Chrom->Analysis Recrystal->Analysis Pure_Product Pure 4-Hydroxy Atorvastatin Lactone Analysis->Pure_Product

Caption: General workflow for the purification of synthetic this compound.

troubleshooting_logic Start Purification Issue (e.g., Poor Separation) Identify_Method Identify Purification Method Start->Identify_Method HPLC_Causes Check: - Mobile Phase - Stationary Phase - Column Load Identify_Method->HPLC_Causes HPLC Column_Causes Check: - Eluent System - Column Packing Identify_Method->Column_Causes Column Chrom. Recrystal_Causes Check: - Solvent Choice - Saturation Level Identify_Method->Recrystal_Causes Recrystallization Optimize Optimize Parameters HPLC_Causes->Optimize Column_Causes->Optimize Recrystal_Causes->Optimize

Caption: A logical flow for troubleshooting common purification problems.

References

Method refinement for simultaneous analysis of atorvastatin and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atorvastatin (B1662188) and Metabolite Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of atorvastatin and its primary active metabolites, ortho-hydroxy atorvastatin (o-OH-ATV) and para-hydroxy atorvastatin (p-OH-ATV), as well as their corresponding lactone forms, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Stability

  • Q1: My analyte recovery is low and inconsistent. What are the common causes and solutions?

    • A1: Low and variable recovery often stems from the sample extraction procedure.

      • Extraction Technique: Protein precipitation is a simple method, but it may be insufficient for removing all matrix interferences.[1] Consider optimizing your procedure or switching to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2][3][4] LLE with solvents like ethyl acetate (B1210297) has proven effective for atorvastatin and its metabolites.[5][6][7]

      • pH Adjustment: The extraction efficiency of atorvastatin, which is a carboxylic acid, is pH-dependent. Acidifying the plasma sample before extraction can improve the recovery of the parent drug and its acidic metabolites.[4]

      • Choice of SPE Cartridge: If using SPE, ensure the cartridge type is appropriate. A mixed-mode cation exchange SPE cartridge can be effective for urine samples.[1]

      • Internal Standard (IS): Use a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., atorvastatin-d5).[8] A SIL-IS is the best way to compensate for variability in sample extraction, matrix effects, and instrument response.[1][9]

  • Q2: I'm concerned about the stability of atorvastatin and its metabolites during sample handling and storage. How can I prevent degradation?

    • A2: Atorvastatin can convert to its lactone form, and acyl glucuronide metabolites are known to be unstable.[10][11][12]

      • pH Control: Atorvastatin is more stable under neutral or slightly basic conditions and degrades under acidic conditions.[13] To prevent the interconversion of the acid and lactone forms, it can be beneficial to add a buffer, such as sodium phosphate, to plasma samples upon collection.[11]

      • Temperature: Store plasma samples at or below -50°C until analysis.[9] Keep samples on an ice-cold water bath during preparation.[9] Limit freeze-thaw cycles; studies have shown stability for at least three cycles, but minimizing them is best practice.[4]

      • Acyl Glucuronides: These metabolites are particularly labile and can undergo hydrolysis and acyl migration depending on pH and temperature.[10] Careful and rapid sample handling, collection, and storage at low temperatures are critical for accurate quantification.[10]

Chromatography & Mass Spectrometry

  • Q3: I am seeing poor peak shape and resolution, especially for the hydroxylated metabolites. How can I improve my chromatography?

    • A3:

      • Mobile Phase: The mobile phase composition is critical. A common approach is a gradient elution using acetonitrile (B52724) or methanol (B129727) with water containing a small amount of acid, like 0.1% formic acid or acetic acid.[3][4][15] This aids in protonation for positive ion mode ESI.

      • Flow Rate & Temperature: Optimize the flow rate and column temperature. Warming the column (e.g., to 40°C) can reduce system backpressure and improve peak shape.[16]

  • Q4: My signal intensity is fluctuating, and I suspect matrix effects. How can I diagnose and mitigate this?

    • A4: Matrix effects, caused by co-eluting endogenous components from plasma like phospholipids, can suppress or enhance the analyte signal.[8][17]

      • Diagnosis: To evaluate matrix effects, compare the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[18][19] Regulatory guidelines often require testing in special matrices like hyperlipidemic plasma.[18]

      • Mitigation:

        • Improve Sample Cleanup: Use a more effective extraction method (LLE or SPE) to remove interfering components.[20]

        • Chromatographic Separation: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute.

        • Use SIL-IS: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard for each analyte, as it will be affected similarly to the analyte of interest.[1][9]

        • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.[20]

  • Q5: Which ionization mode and MS/MS transitions should I use?

    • A5: Electrospray ionization (ESI) in the positive ion mode is most common and effective for atorvastatin and its hydroxy-metabolites.[5][6][16] Quantification should be performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[16] See the data tables below for typical MRM transitions.

Experimental Protocols & Data

Workflow for Atorvastatin Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection (Add buffer to stabilize) Spike Spike with Internal Standards (SIL-IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample onto UPLC/HPLC System Recon->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: General experimental workflow for the bioanalysis of atorvastatin.

Detailed Protocol: Liquid-Liquid Extraction (LLE) Method

This protocol is a representative example based on common procedures.[4][5][6]

  • Sample Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard Spiking: To a 200 µL aliquot of human plasma, add 20 µL of the working internal standard solution (containing deuterated analogs like Atorvastatin-d5). Vortex for 10 seconds.

  • Acidification: Add 50 µL of 0.1 M HCl or 1% formic acid to the sample to acidify. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Tables: Instrument Parameters

Table 1: Representative LC-MS/MS Parameters for Atorvastatin and its Metabolites. Parameters are examples and require optimization for specific instruments and columns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Atorvastatin (ATV)559.2 - 559.4440.1 - 440.3ESI+[5][18]
o-hydroxy ATV575.4 - 575.5440.2 - 466.2ESI+[5][15][18]
p-hydroxy ATV575.4 - 575.5440.3 - 440.5ESI+[5][15][18]
Atorvastatin Lactone541.3448.3ESI+[5][15]
o-hydroxy ATV Lactone557.3448.3ESI+[5]
p-hydroxy ATV Lactone557.3448.3ESI+[5]
Atorvastatin-d5 (IS)564.1445.4ESI+[21]

Table 2: Example Chromatographic Conditions.

ParameterValueReference(s)
ColumnAcquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[5][6]
Mobile Phase A0.05% Formic Acid in Water[5][6]
Mobile Phase BAcetonitrile[5][6][18]
Flow Rate0.4 mL/min[18]
Column Temp.40 °C[16]
Injection Volume5 µL[19]
GradientIsocratic or Gradient elution optimized for separation[5][9][18]

Signaling Pathway

Atorvastatin's Mechanism of Action

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a critical rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of mevalonate, a precursor to cholesterol, ultimately leading to lower cholesterol levels in the body.

G ACoA Acetyl-CoA HMG_CoA HMG-CoA ACoA->HMG_CoA Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Mev Mevalonate Chol Cholesterol Synthesis Mev->Chol Enzyme->Mev Catalyzes ATV Atorvastatin ATV->Enzyme Inhibits

Caption: Atorvastatin inhibits the HMG-CoA reductase enzyme.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy Atorvastatin Lactone and 2-Hydroxy Atorvastatin Lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Atorvastatin (B1662188), a leading synthetic statin, undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy). These hydroxylated metabolites exist in equilibrium with their corresponding lactone forms. This guide provides a comparative analysis of 4-hydroxy atorvastatin lactone and 2-hydroxy atorvastatin lactone, presenting available experimental data to aid researchers, scientists, and drug development professionals in understanding their relative pharmacological profiles.

Chemical and Pharmacological Properties

Both this compound and 2-hydroxy atorvastatin lactone are metabolites of atorvastatin. While the acid forms of the hydroxylated metabolites are known to be pharmacologically active, the lactone forms are also considered active metabolites. The interconversion between the acid and lactone forms is a key aspect of atorvastatin's overall disposition and activity.

Data Summary: In Vitro Activity and Metabolic Parameters

ParameterThis compound2-Hydroxy Atorvastatin LactoneAtorvastatin LactoneReference
HMG-CoA Reductase Inhibition (IC50) Data not availableData not available7 nM[1]
CYP3A4 Metabolism (Km for formation from Atorvastatin Lactone) 1.4 µM3.9 µMN/A[2]

Note: The IC50 values for the corresponding acid forms are: 4-hydroxy atorvastatin (3.29 nM) and 2-hydroxy atorvastatin (5.54 nM)[2]. This suggests that the 4-hydroxy metabolite in its acid form is a potent inhibitor of HMG-CoA reductase.

Metabolic Pathway of Atorvastatin

Atorvastatin can undergo hydroxylation to its active metabolites, which are then lactonized, or it can first be lactonized and subsequently hydroxylated. The primary enzyme responsible for the hydroxylation steps is CYP3A4.

Atorvastatin_Metabolism Atorvastatin Atorvastatin (Acid Form) CYP3A4_1 CYP3A4 Atorvastatin->CYP3A4_1 Lactonization_1 Lactonization Atorvastatin->Lactonization_1 Atorvastatin_Lactone Atorvastatin Lactone CYP3A4_2 CYP3A4 Atorvastatin_Lactone->CYP3A4_2 Hydrolysis_1 Hydrolysis Atorvastatin_Lactone->Hydrolysis_1 Metabolite_2OH_Acid 2-Hydroxy Atorvastatin (Acid Form) Lactonization_2 Lactonization Metabolite_2OH_Acid->Lactonization_2 Metabolite_4OH_Acid 4-Hydroxy Atorvastatin (Acid Form) Lactonization_3 Lactonization Metabolite_4OH_Acid->Lactonization_3 Metabolite_2OH_Lactone 2-Hydroxy Atorvastatin Lactone Hydrolysis_2 Hydrolysis Metabolite_2OH_Lactone->Hydrolysis_2 Metabolite_4OH_Lactone 4-Hydroxy Atorvastatin Lactone Hydrolysis_3 Hydrolysis Metabolite_4OH_Lactone->Hydrolysis_3 CYP3A4_1->Metabolite_2OH_Acid ortho-hydroxylation CYP3A4_1->Metabolite_4OH_Acid para-hydroxylation CYP3A4_2->Metabolite_2OH_Lactone ortho-hydroxylation CYP3A4_2->Metabolite_4OH_Lactone para-hydroxylation Lactonization_1->Atorvastatin_Lactone Lactonization_2->Metabolite_2OH_Lactone Lactonization_3->Metabolite_4OH_Lactone Hydrolysis_1->Atorvastatin Hydrolysis_2->Metabolite_2OH_Acid Hydrolysis_3->Metabolite_4OH_Acid PK_Analysis_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic Analysis Dosing Atorvastatin Administration to Subjects Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Preparation (Protein Precipitation or SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Concentration Determination Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantification->PK_Modeling

References

A Comparative Guide to the Validation of 4-Hydroxy Atorvastatin Lactone as a Biomarker for CYP3A4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of Cytochrome P450 3A4 (CYP3A4) activity is a cornerstone of drug development and personalized medicine. The search for sensitive, specific, and minimally invasive biomarkers is a continuous effort. This guide provides a comprehensive comparison of 4-hydroxy atorvastatin (B1662188) lactone as an emerging biomarker for CYP3A4 activity against established alternatives, supported by experimental data and detailed protocols.

The Role of CYP3A4 and the Need for Reliable Biomarkers

CYP3A4 is the most abundant cytochrome P450 enzyme in the human liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs. Significant inter-individual variability in CYP3A4 activity, arising from genetic and environmental factors, can lead to unpredictable drug responses and adverse events. Consequently, validated biomarkers are crucial for phenotyping individuals' CYP3A4 activity to optimize drug therapy and mitigate risks.

4-Hydroxy Atorvastatin Lactone: A Candidate Biomarker

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily by CYP3A4. This process generates two main active metabolites: 2-hydroxyatorvastatin and 4-hydroxyatorvastatin. These hydroxy metabolites can then undergo reversible lactonization. The formation of 4-hydroxy atorvastatin is directly catalyzed by CYP3A4, making its subsequent lactone form, this compound, a potential surrogate marker for in vivo CYP3A4 activity.

The metabolic pathway is illustrated below:

Atorvastatin_Metabolism Atorvastatin Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization Four_Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin (Acid) Atorvastatin->Four_Hydroxy_Atorvastatin CYP3A4 Four_Hydroxy_Atorvastatin_Lactone This compound Atorvastatin_Lactone->Four_Hydroxy_Atorvastatin_Lactone CYP3A4 Four_Hydroxy_Atorvastatin->Four_Hydroxy_Atorvastatin_Lactone Lactonization

Caption: Atorvastatin metabolism to this compound via CYP3A4.

Comparative Analysis of CYP3A4 Biomarkers

While the direct validation of this compound as a CYP3A4 biomarker through head-to-head in vivo comparisons with gold-standard probes is not yet extensively documented, we can compare its characteristics with established biomarkers based on current knowledge.

BiomarkerTypeMatrixAdvantagesDisadvantages
This compound Drug MetabolitePlasma- Formation is directly dependent on CYP3A4 activity.[1][2] - High formation clearance from atorvastatin lactone in vitro, suggesting sensitivity to CYP3A4 activity.[3] - Can be measured alongside the parent drug, allowing for metabolic ratio calculation.- Requires administration of atorvastatin. - Limited in vivo data directly correlating its levels with CYP3A4 phenotype. - Inter-individual variability in lactonization and further metabolism is possible.
Midazolam Exogenous ProbePlasma- Considered the "gold standard" for in vivo CYP3A4 phenotyping.[4][5] - High sensitivity and specificity for CYP3A4 inhibition and induction.[6]- Requires administration of a separate probe drug, which can have sedative effects. - Invasive due to the need for timed blood sampling.
4β-Hydroxycholesterol (4βHC) EndogenousPlasma- Does not require administration of a probe drug. - Reflects long-term CYP3A4 activity. - Good correlation with hepatic CYP3A4 expression.- Long half-life results in a slow response to changes in CYP3A4 activity. - Can be influenced by changes in cholesterol levels.[7][8]
6β-Hydroxycortisol/Cortisol Ratio EndogenousUrine- Non-invasive sample collection.- High intra- and inter-individual variability. - Can be influenced by physiological factors such as stress.
Quantitative Data from In Vitro Studies

In vitro studies using human liver microsomes provide valuable insights into the kinetics of 4-hydroxy atorvastatin formation, supporting its potential as a sensitive biomarker.

SubstrateMetaboliteKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km) (μL/min/mg)
Atorvastatin Acid4-Hydroxy Atorvastatin25.6 ± 5.0-35.5 ± 48.1
Atorvastatin LactoneThis compound1.4 ± 0.2-2949 ± 3511
Data from an in vitro study with human liver microsomes, highlighting the significantly higher affinity and metabolic clearance of the lactone form by CYP3A4 compared to the acid form.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a validated method for the simultaneous quantification of atorvastatin and its metabolites.

1. Sample Preparation

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of an internal standard solution (e.g., deuterated atorvastatin).

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.

Protocol 2: In Vitro Metabolism of Atorvastatin in Human Liver Microsomes

This protocol is for determining the kinetic parameters of this compound formation.

1. Incubation Setup

  • Prepare a stock solution of atorvastatin or atorvastatin lactone in a suitable solvent (e.g., DMSO, final concentration in incubation <0.5%).

  • In a 96-well plate, add pooled human liver microsomes (final concentration 0.2-0.5 mg/mL) to a pre-warmed potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Add the substrate (atorvastatin or its lactone) at a range of concentrations.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

2. Reaction Initiation and Termination

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) within the linear range of metabolite formation.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis

  • Centrifuge the plate at 4,000 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis as described in Protocol 1.

4. Data Analysis

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis.

Logical Workflow and Relationships

The validation and application of this compound as a CYP3A4 biomarker follow a logical progression from analytical method development to clinical correlation.

Biomarker_Validation_Workflow cluster_0 Foundational Steps cluster_1 In Vivo Validation cluster_2 Clinical Application A Develop & Validate LC-MS/MS Method B In Vitro Kinetic Studies (Human Liver Microsomes) A->B Provides tool for C Pharmacokinetic Studies in Healthy Volunteers B->C Informs in vivo study design D Correlation with Midazolam Clearance C->D Generates comparative data E Drug-Drug Interaction Studies (Inhibitors/Inducers) D->E Confirms sensitivity F Population Pharmacokinetic Modeling E->F Characterizes variability G Therapeutic Drug Monitoring & Dose Personalization F->G Enables clinical utility

Caption: Workflow for the validation and clinical application of a new biomarker.

Conclusion

This compound holds promise as a specific and sensitive biomarker for CYP3A4 activity. Its formation is mechanistically linked to CYP3A4, and in vitro data suggest that its formation from the lactone precursor is a high-clearance pathway, indicating sensitivity to changes in enzyme activity. However, comprehensive in vivo studies that directly compare its performance against the gold-standard midazolam and other established endogenous biomarkers are necessary to fully validate its clinical utility. The detailed experimental protocols provided herein offer a robust framework for conducting such validation studies, which will be critical in establishing this compound's role in the landscape of CYP3A4 phenotyping.

References

Atorvastatin vs. its Lactone Metabolite: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the widely prescribed cholesterol-lowering drug, atorvastatin (B1662188), and its primary metabolite, atorvastatin lactone. While atorvastatin is the active therapeutic agent, its lactone metabolite exhibits a distinct pharmacological profile that is crucial for a comprehensive understanding of the drug's efficacy and safety. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the involved biological pathways.

Core Findings

Atorvastatin, administered as a calcium salt, is the active inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its lactone form is a major metabolite that can be formed non-enzymatically in the acidic environment of the stomach or enzymatically in the liver by UDP-glucuronosyltransferases (UGTs).[2][3] While often considered inactive, atorvastatin lactone can be hydrolyzed back to the active acid form and demonstrates its own distinct biological activities, including a more potent myotoxic profile.[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters comparing the biological activity of atorvastatin and its lactone metabolite.

Table 1: HMG-CoA Reductase Inhibition

CompoundIC50 (nM)Enzyme SourceReference
Atorvastatin3.71Recombinant Human HMG-CoA Reductase[6]
Atorvastatin Lactone7Rat Liver HMG-CoA Reductase[5]

Table 2: Off-Target Effects

CompoundTargetIC50 (µM)Assay SystemReference
Atorvastatin LactoneCYP2C9.116.8Recombinant Human Enzyme[5]
Atorvastatin LactoneCYP2C9.35.62Recombinant Human Enzyme[5]
Atorvastatin LactoneP-glycoprotein (P-gp)3.1-5.2P-gp expressing cells[5]
AtorvastatinP-glycoprotein (P-gp)>100P-gp expressing cells[7]

Table 3: Cytotoxicity in Human Skeletal Muscle Cells

CompoundRelative Myotoxicity Potency (vs. Acid Form)Cell TypeReference
Atorvastatin Lactone14-fold higherPrimary Human Skeletal Muscle Cells[4]

Mandatory Visualization

Diagram 1: Metabolic Conversion of Atorvastatin

Atorvastatin Atorvastatin (Acid Form) Lactone Atorvastatin Lactone Atorvastatin->Lactone UGT1A1, UGT1A3 (Lactonization) Metabolites Ortho- and Para-hydroxylated Metabolites (Active) Atorvastatin->Metabolites CYP3A4 Lactone->Atorvastatin Hydrolysis Inactive_Metabolites Inactive Lactone Metabolites Lactone->Inactive_Metabolites CYP3A4

Caption: Metabolic pathway of atorvastatin to its lactone and hydroxylated metabolites.

Diagram 2: Atorvastatin's Impact on Cellular Signaling

cluster_atorvastatin Atorvastatin cluster_pathways Signaling Pathways Atorvastatin Atorvastatin PI3K_Akt PI3K/Akt Pathway Atorvastatin->PI3K_Akt Modulates mTOR mTOR Signaling Atorvastatin->mTOR Inhibits TLR2 TLR2 Signaling Atorvastatin->TLR2 Inhibits NFkB NF-κB Activation Atorvastatin->NFkB Inhibits PI3K_Akt->mTOR Activates TLR2->NFkB Activates

Caption: Atorvastatin modulates multiple intracellular signaling pathways.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available kits and literature sources.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Test compounds (Atorvastatin and Atorvastatin Lactone) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Test compound dilution (or DMSO for control)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add HMG-CoA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay in Human Skeletal Muscle Cells

This protocol is based on the methodology described by Sir et al. (2008).[4]

Objective: To assess the myotoxic potential of atorvastatin and its lactone metabolite on primary human skeletal muscle cells.

Materials:

  • Primary human skeletal muscle cells

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Atorvastatin and Atorvastatin Lactone stock solutions in DMSO

  • Fluorescence staining solution (e.g., Calcein AM and Ethidium homodimer-1 for live/dead staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture primary human skeletal muscle cells in appropriate culture vessels until they differentiate into myotubes.

  • Compound Treatment: Treat the myotubes with increasing concentrations of atorvastatin and atorvastatin lactone for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Cell Viability Staining: After the incubation period, wash the cells and incubate them with a live/dead staining solution according to the manufacturer's instructions.

  • Quantification: Quantify the number of living myotubes by fluorescence microscopy or by measuring fluorescence intensity using a plate reader.

  • Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (EC50). Compare the EC50 values to determine the relative myotoxicity.

CYP Inhibition Assay

This protocol is a generalized procedure based on FDA guidance and common laboratory practices.[10][11]

Objective: To determine the inhibitory potential of a test compound on major cytochrome P450 (CYP) isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C9)

  • CYP-specific substrate (e.g., diclofenac (B195802) for CYP2C9)

  • NADPH regenerating system

  • Test compound (Atorvastatin Lactone)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Setup: In a microcentrifuge tube, pre-incubate the human liver microsomes or recombinant CYP enzyme with the test compound at various concentrations in the incubation buffer at 37°C.

  • Reaction Initiation: Add the CYP-specific substrate to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and calculate the IC50 value.

Caco-2 Permeability Assay

This protocol is based on established methods for assessing intestinal drug permeability.[12][13]

Objective: To determine the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compounds (Atorvastatin and Atorvastatin Lactone)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Add the test compound to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

References

A Comparative Guide to the Cytotoxicity of Atorvastatin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Understanding the cytotoxic potential of these metabolites is crucial for a comprehensive assessment of the drug's safety and for the development of new therapeutic agents. This guide provides an objective comparison of the cytotoxicity of different atorvastatin metabolites, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of atorvastatin and its metabolites have been evaluated in various cell lines. The following tables summarize the available quantitative data from in vitro studies. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Table 1: Comparative Cytotoxicity of Atorvastatin and its Metabolites in Rainbow Trout Hepatocytes

CompoundCytotoxic Effect
Atorvastatin (Acid Form)Dose-dependent cytotoxicity observed.
Atorvastatin LactoneMore potent in inducing myotoxicity compared to the acid form.
ortho-hydroxy Atorvastatin (Acid Form)No significant cytotoxic effect reported in this study.
para-hydroxy Atorvastatin (Acid Form)No significant cytotoxic effect reported in this study.
ortho-hydroxy Atorvastatin LactoneDose-dependent cytotoxicity observed.

Source: Based on qualitative findings from Ellesat KS et al., Toxicol In Vitro, 2010.[1]

Table 2: IC50 Values of Atorvastatin in Different Cell Lines

Cell LineIC50 Value (µM)
U266 (Myeloma)94
A172 (Glioma)Cytotoxic effect observed at 10 and 20 µM
HepG2 (Hepatocellular Carcinoma)Significant suppression of viability at concentrations from 10 to 100 µM.
Huh-7 (Hepatocellular Carcinoma)Inhibition of viability at 80, 90, and 100 µM.

Key Findings on Cytotoxicity

Several key trends emerge from the available research:

  • Lactone Forms are Generally More Cytotoxic: Studies consistently show that the lactone forms of statins, including atorvastatin, are more potent in inducing cytotoxicity than their corresponding open-acid forms.[4][5] This is often attributed to the higher lipophilicity of the lactone, allowing for easier passage through cell membranes via passive diffusion.[6][7]

  • Metabolite-Specific Effects: The hydroxylation of atorvastatin to its ortho- and para-hydroxy metabolites appears to reduce its cytotoxic potential in the acid form, as observed in rainbow trout hepatocytes.[1] However, the lactone form of the ortho-hydroxy metabolite retains cytotoxic activity.[1]

  • Cell-Type Dependent Cytotoxicity: The cytotoxic effects of atorvastatin and its metabolites can vary significantly between different cell types. For instance, atorvastatin shows cytotoxic effects on various cancer cell lines and hepatocytes.[2][3][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of atorvastatin and its metabolites.

Cell Viability and Cytotoxicity Assay using Alamar Blue (Resazurin)

This assay measures the metabolic activity of cells as an indicator of viability.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: Treat the cells with various concentrations of atorvastatin and its metabolites (e.g., 0.4-400 µM) for the desired exposure times (e.g., 24, 48, and 72 hours).[1] Include vehicle-treated and untreated cells as controls.

  • Reagent Preparation: Prepare the Alamar Blue solution by diluting it 1:10 in phenol (B47542) red-free cell culture medium.[10][11]

  • Incubation: After the treatment period, remove the culture medium and add the prepared Alamar Blue solution to each well.[12] Incubate the plates for 1-4 hours at 37°C, protected from light.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background fluorescence from wells containing only medium and the Alamar Blue reagent.

Membrane Integrity Assay using 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM)

This assay assesses cell membrane integrity, another indicator of cell viability.

Principle: CFDA-AM is a non-fluorescent, cell-permeable compound. Inside viable cells, intracellular esterases cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting it to the fluorescent carboxyfluorescein (CF), which is retained within cells that have intact membranes.[14][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Alamar Blue assay protocol.

  • Staining: After compound exposure, wash the cells with a suitable buffer (e.g., PBS).

  • Incubation: Add a working solution of CFDA-AM in buffer to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a percentage of the fluorescence of the control cells, representing the percentage of cells with intact membranes.

Signaling Pathways and Experimental Workflow

The cytotoxicity of atorvastatin and its metabolites can be mediated through various signaling pathways, primarily leading to apoptosis.

Atorvastatin-Induced Apoptosis Signaling Pathway

Atorvastatin has been shown to induce apoptosis through the mitochondrial pathway. This involves the activation of caspase-9 and subsequently caspase-3, key executioner caspases.

Atorvastatin_Apoptosis_Pathway Atorvastatin Atorvastatin Mitochondrion Mitochondrion Atorvastatin->Mitochondrion induces dysfunction Caspase9 Caspase-9 activation Mitochondrion->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Atorvastatin-induced mitochondrial apoptosis pathway.

Inhibition of Nrf2 Pathway by Atorvastatin

Atorvastatin can also induce cytotoxicity by inhibiting the Nrf2 pathway, which plays a crucial role in protecting cells from oxidative stress. This inhibition leads to mitochondrial dysfunction and subsequent apoptosis.

Nrf2_Inhibition_Pathway Atorvastatin Atorvastatin Nrf2 Nrf2 Pathway Atorvastatin->Nrf2 inhibits MitochondrialDysfunction Mitochondrial Dysfunction Nrf2->MitochondrialDysfunction prevents Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

Caption: Nrf2 pathway inhibition by atorvastatin.

General Experimental Workflow for Cytotoxicity Comparison

A typical workflow for comparing the cytotoxicity of different atorvastatin metabolites is outlined below.

Experimental_Workflow Start Start CellCulture Cell Line Selection and Culture Start->CellCulture CompoundPrep Preparation of Atorvastatin and Metabolite Solutions CellCulture->CompoundPrep DoseResponse Dose-Response and Time-Course Exposure CompoundPrep->DoseResponse CytotoxicityAssay Cytotoxicity/Viability Assays (e.g., Alamar Blue, CFDA-AM) DoseResponse->CytotoxicityAssay DataAnalysis Data Analysis and IC50 Determination CytotoxicityAssay->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for cytotoxicity testing.

References

A Head-to-Head Comparison of Analytical Methods for 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of atorvastatin (B1662188), the accurate quantification of its metabolites is paramount. Among these, 4-Hydroxy Atorvastatin Lactone, a significant metabolite, presents unique analytical challenges due to its potential for interconversion with its corresponding hydroxy acid form. This guide provides a head-to-head comparison of various analytical methods for the determination of this compound in biological matrices, with a focus on providing supporting experimental data and detailed protocols.

Quantitative Performance of Analytical Methods

The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The following table summarizes the quantitative performance of several published LC-MS/MS methods.

MethodMatrixSample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (% CV)Reference
LC-MS/MS Human SerumMethyl tert-butyl ether extraction0.50.5 - 200Within 15% deviation< 15%[1]
LC-MS/MS Human PlasmaProtein Precipitation0.050.05 - 10085 - 115%≤ 15%[2][3]
UPLC-MS/MS Human PlasmaLiquid-Liquid Extraction (ethyl acetate)0.20.2 - 40Not explicitly stated3.3 - 13.9%[4]
LC-MS/MS Rat PlasmaSolid-Phase Extraction0.10.1 - 20Not explicitly statedNot explicitly stated[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of this compound.

Method 1: LC-MS/MS with Protein Precipitation[2][3]
  • Sample Preparation: To 50 μL of human plasma, an internal standard is added. Protein precipitation is achieved by adding a precipitating solvent (e.g., acetonitrile (B52724) containing 0.1% acetic acid). The mixture is vortexed and centrifuged. The supernatant is then collected for analysis. To minimize the interconversion of the lactone to the acid form, samples are maintained at low temperatures (e.g., on an ice-water slurry) and the autosampler is kept at 4°C.[3]

  • Chromatography:

    • Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[2][3]

    • Mobile Phase: A gradient mixture of solvent A (0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and solvent B (40% v/v methanol in acetonitrile).[2][3]

    • Flow Rate: 0.35 mL/min.[2][3]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).[2][3]

    • Scan Mode: Multiple-reaction monitoring (MRM).[2][3]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)[5][6][7]
  • Sample Preparation: Plasma samples are loaded onto an SPE column (e.g., Waters Oasis HLB). The column is washed, and the analytes are then eluted with an appropriate solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatography:

    • Column: ZORBAX Eclipse C18 Analytical, 4.6 × 100 mm (3.5 μm).[5][6][7]

    • Mobile Phase: A gradient mobile phase composed of acetonitrile and 0.1% acetic acid.[5][6][7]

    • Flow Rate: 400 μL min−1.[5][6][7]

  • Mass Spectrometry:

    • Ionization: Positive ion mode.[5][6][7]

    • Scan Mode: Selected reaction monitoring (SRM).[5][6][7]

    • SRM Transition for this compound: Not explicitly stated in the provided text, but a similar lactone (Atorvastatin Lactone) had a transition of m/z 541.36 → 448.02.[5][6][7]

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation SPE/LLE LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound analysis.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the analytical methods themselves, the metabolism of atorvastatin is a key consideration. Atorvastatin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active hydroxylated metabolites, including 4-hydroxy atorvastatin.[6] These metabolites can then undergo lactonization to form their corresponding lactone derivatives. The interconversion between the hydroxy acid and lactone forms is a pH-dependent equilibrium.[1]

The following diagram illustrates the metabolic relationship.

Metabolic Relationship of Atorvastatin Atorvastatin Atorvastatin Hydroxy_Atorvastatin 4-Hydroxy Atorvastatin Atorvastatin->Hydroxy_Atorvastatin CYP3A4 Lactone This compound Hydroxy_Atorvastatin->Lactone Lactonization

Caption: Metabolic pathway of Atorvastatin to its lactone metabolite.

References

Cross-Validation of an In-House 4-Hydroxy Atorvastatin Lactone Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation and comparison of an in-house developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone against a well-established, published reference method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and suitability of similar bioanalytical methods.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active hydroxylated metabolites, including ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[1][3][4][5] These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin Lactone is a significant metabolite, and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[6][7]

This guide details the cross-validation of a newly developed in-house LC-MS/MS assay for this compound. The performance of the in-house method is compared against a validated reference LC-MS/MS method adapted from the scientific literature. The cross-validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[8][9]

Atorvastatin Metabolic Pathway

The metabolic conversion of Atorvastatin involves several key steps, primarily hydroxylation and subsequent lactonization. The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.

Atorvastatin Metabolism Atorvastatin Atorvastatin o_Hydroxy_Atorvastatin ortho-Hydroxy Atorvastatin Atorvastatin->o_Hydroxy_Atorvastatin CYP3A4 p_Hydroxy_Atorvastatin para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Atorvastatin->p_Hydroxy_Atorvastatin CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Lactonization o_Hydroxy_Atorvastatin_Lactone ortho-Hydroxy Atorvastatin Lactone o_Hydroxy_Atorvastatin->o_Hydroxy_Atorvastatin_Lactone Lactonization p_Hydroxy_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone (this compound) p_Hydroxy_Atorvastatin->p_Hydroxy_Atorvastatin_Lactone Lactonization Atorvastatin_Lactone->o_Hydroxy_Atorvastatin_Lactone CYP3A4 Atorvastatin_Lactone->p_Hydroxy_Atorvastatin_Lactone CYP3A4

Simplified metabolic pathway of Atorvastatin.

Experimental Protocols

In-House LC-MS/MS Method
  • Sample Preparation: A protein precipitation method was employed. To 50 µL of human plasma, 150 µL of acetonitrile (B52724) containing the internal standard (d5-Atorvastatin) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • MRM Transition: Precursor and product ions specific for this compound and the internal standard were monitored.

Reference LC-MS/MS Method

The reference method was adapted from a published study.[10][11][12]

  • Sample Preparation: Solid-phase extraction (SPE) was used. Plasma samples (500 µL) were diluted with ammonium (B1175870) acetate (B1210297) buffer and loaded onto an SPE cartridge. The cartridge was washed, and the analyte was eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 100 mm, 3.5 µm)[10][11]

    • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.[10][11]

    • Flow Rate: 0.4 mL/min[10][11]

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • MRM Transition: The selected reaction monitoring (SRM) transitions for atorvastatin lactone were m/z 541.36 → 448.02.[10][11][12]

Cross-Validation Workflow

The cross-validation process was designed to ensure the comparability of results obtained from the in-house and reference methods.

Cross-Validation Workflow start Start: Prepare Quality Control (QC) and Incurred Samples in_house Analyze Samples with In-House Method start->in_house reference Analyze Samples with Reference Method start->reference data_comp Compare Quantitative Results in_house->data_comp reference->data_comp stats Perform Statistical Analysis (e.g., Bland-Altman Plot) data_comp->stats report Generate Cross-Validation Report stats->report end End report->end

References

In Vitro vs. In Vivo Correlation of 4-Hydroxy Atorvastatin Lactone Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo metabolism of 4-hydroxy atorvastatin (B1662188) lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the correlation between laboratory-based (in vitro) findings and whole-organism (in vivo) data is crucial for predicting a drug's pharmacokinetic profile and its potential for drug-drug interactions. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic pathways and workflows to facilitate a comprehensive understanding.

Executive Summary

The metabolism of atorvastatin is a complex process involving the interplay of its acid and lactone forms with cytochrome P450 enzymes, primarily CYP3A4. In vitro studies using human liver microsomes have demonstrated that the lactone form of atorvastatin is a significantly better substrate for hydroxylation than its corresponding acid form. This leads to the formation of ortho- and para-hydroxy metabolites. Specifically, the formation of the para-hydroxy metabolite, which can then exist as 4-hydroxy atorvastatin lactone, is markedly more efficient from atorvastatin lactone. In vivo studies in humans confirm the presence of 4-hydroxy atorvastatin and its lactone in plasma, although the para-hydroxy metabolites generally constitute a minor pathway compared to the ortho-hydroxy metabolites. The correlation between in vitro metabolic rates and in vivo plasma concentrations is influenced by various factors, including the interconversion between the acid and lactone forms, as well as the activity of drug transporters.

Data Presentation: In Vitro vs. In Vivo Metabolism

The following tables summarize quantitative data from in vitro and in vivo studies on the metabolism of atorvastatin, with a focus on the formation of the para-hydroxy metabolite and its lactone.

Table 1: In Vitro Metabolic Parameters for the Formation of para-Hydroxy Atorvastatin

SubstrateEnzyme SystemKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint, µL/min/mg)Reference
Atorvastatin AcidHuman Liver Microsomes25.6 ± 5.0-35.5 ± 48.1[1]
Atorvastatin LactoneHuman Liver Microsomes1.4 ± 0.2143122949 ± 3511[1][2]
Atorvastatin LactoneHuman Liver Microsomes from Diabetic Donors--Significantly lower clearance compared to non-diabetic donors[3][4]
Atorvastatin LactoneRecombinant CYP3A4--Major enzyme responsible for biotransformation[3]

Km: Michaelis-Menten constant, representing the substrate concentration at half-maximal reaction velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax: Maximum reaction velocity. CLint: Intrinsic clearance, a measure of the metabolic capacity of an enzyme for a particular substrate (Vmax/Km).

Table 2: In Vivo Pharmacokinetic Parameters of Atorvastatin and its Metabolites in Humans

CompoundDoseCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Study PopulationReference
Atorvastatin80 mg84.31.4269.0Healthy Korean Volunteers[5]
Atorvastatin Lactone40 mg & 80 mgLevels higher than atorvastatin acid in diabetic patients--Diabetic Renal Transplant Recipients[3]
ortho-Hydroxy Atorvastatin40 mg & 80 mgLevels relatively lower in hemodialysis patients compared to healthy volunteers--Hypercholesterolemic Hemodialysis Patients[6]
para-Hydroxy Atorvastatin40 mg & 80 mgConstituted a minor metabolic pathway--Hypercholesterolemic Hemodialysis Patients[6]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters (Km and Vmax) and intrinsic clearance (CLint) for the formation of 4-hydroxy atorvastatin from atorvastatin acid and lactone.

Methodology:

  • Enzyme Source: Pooled human liver microsomes (HLMs) from multiple donors or recombinant human CYP3A4 expressed in a suitable system.[1][3]

  • Substrate Incubation: Atorvastatin acid or atorvastatin lactone is incubated with HLMs or recombinant CYP3A4 at various concentrations in a temperature-controlled environment (typically 37°C).[1][3]

  • Cofactor: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

  • Reaction Termination: After a specified incubation time, the reaction is stopped by adding a quenching solution, such as acetonitrile (B52724) or methanol.[1]

  • Sample Analysis: The formation of 4-hydroxy atorvastatin is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.[1]

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profiles of atorvastatin and its metabolites, including 4-hydroxy atorvastatin and its lactone, in humans following oral administration.

Methodology:

  • Study Population: Healthy volunteers or specific patient populations (e.g., patients with diabetes, renal impairment) are recruited for the study.[3][5][6]

  • Drug Administration: A single or multiple oral doses of atorvastatin are administered to the study participants.[5][6]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[5][6]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentrations of atorvastatin, 4-hydroxy atorvastatin, and their lactone forms in the plasma samples are quantified using a validated LC-MS/MS method.[5][6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental or population pharmacokinetic modeling approaches.[3][5]

Visualizations

Metabolic Pathway of Atorvastatin

Atorvastatin_Metabolism cluster_0 Atorvastatin Forms cluster_1 Metabolites Atorvastatin_Acid Atorvastatin (Acid Form) Atorvastatin_Lactone Atorvastatin (Lactone Form) Atorvastatin_Acid->Atorvastatin_Lactone Lactonization (e.g., acidic pH, UGTs) p_OH_Atorvastatin para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin) Atorvastatin_Acid->p_OH_Atorvastatin CYP3A4 (Minor Pathway) o_OH_Atorvastatin ortho-Hydroxy Atorvastatin Atorvastatin_Lactone->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone (this compound) Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone CYP3A4 (Major Pathway) p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Lactonization

Caption: Metabolic pathway of atorvastatin leading to the formation of this compound.

Experimental Workflow for In Vitro-In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Modeling invitro_exp Metabolism Assay (Human Liver Microsomes) invitro_data Kinetic Parameters (Km, Vmax, CLint) invitro_exp->invitro_data correlation IVIVC Analysis / PBPK Modeling invitro_data->correlation invivo_exp Clinical Pharmacokinetic Study (Human Subjects) invivo_data Plasma Concentration Data (Cmax, Tmax, AUC) invivo_exp->invivo_data invivo_data->correlation prediction Prediction of In Vivo Pharmacokinetics correlation->prediction

Caption: General workflow for establishing an in vitro-in vivo correlation for drug metabolism.

Discussion and Conclusion

The metabolism of atorvastatin to its hydroxylated metabolites, including 4-hydroxy atorvastatin, is significantly influenced by its lactonization. In vitro data unequivocally demonstrate that atorvastatin lactone is a much more efficiently metabolized substrate by CYP3A4 to form the para-hydroxy metabolite compared to atorvastatin acid.[1] This is evidenced by the substantially lower Km and higher CLint values for the lactone.[1]

In vivo, while the para-hydroxy metabolites of atorvastatin are detected in human plasma, they are generally considered a minor pathway compared to the ortho-hydroxylated metabolites.[6] The plasma concentrations of 4-hydroxy atorvastatin and its lactone are the net result of several processes: the rate of atorvastatin lactonization, the high-affinity metabolism of the lactone by CYP3A4, the interconversion between the hydroxy-acid and hydroxy-lactone forms, and the influence of drug transporters on the hepatic uptake of the parent drug.[7]

A direct quantitative in vitro-in vivo correlation for the formation of this compound is complex. While in vitro studies provide a clear indication of the high metabolic potential of atorvastatin lactone, predicting its precise in vivo concentrations requires sophisticated modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling. These models integrate in vitro metabolic and permeability data with physiological parameters to simulate the in vivo behavior of a drug and its metabolites.[8]

References

Unveiling the Potency: A Comparative Analysis of Atorvastatin and its Metabolites on HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory effects of atorvastatin (B1662188) and its primary metabolites on the key enzyme for cholesterol synthesis, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Atorvastatin, a leading synthetic statin, plays a pivotal role in managing hypercholesterolemia by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Following administration, atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several derivatives.[2][3] The most prominent of these are the active ortho-hydroxy (2-hydroxyatorvastatin) and para-hydroxy (4-hydroxyatorvastatin) metabolites, as well as atorvastatin lactone.[2][4] Understanding the comparative inhibitory potency of these metabolites is crucial for a comprehensive assessment of atorvastatin's overall therapeutic efficacy.

This guide provides a quantitative comparison of the inhibitory effects of atorvastatin and its principal metabolites on HMG-CoA reductase, presents a detailed experimental protocol for assessing this inhibition, and visualizes the metabolic pathway and experimental workflow.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for atorvastatin and its metabolites against HMG-CoA reductase.

CompoundIC50 (nM)
Atorvastatin10.5[1]
2-hydroxyatorvastatin12.1[1]
4-hydroxyatorvastatin63.5[1]
Atorvastatin Lactone7.0 (for the rat liver enzyme)[5]

Data for atorvastatin and its hydroxylated metabolites are from a single comparative study to ensure consistency.[1]

The data reveals that 2-hydroxyatorvastatin possesses an inhibitory potency comparable to the parent drug, atorvastatin.[6] In contrast, 4-hydroxyatorvastatin is considerably less active.[6] Atorvastatin lactone also demonstrates potent inhibition of HMG-CoA reductase.[5]

Atorvastatin Metabolism

Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of ortho- and para-hydroxylated metabolites.[2] Additionally, atorvastatin can undergo lactonization to form atorvastatin lactone, a process that can be mediated by UDP-glucuronosyltransferases (UGTs).[5] These metabolites, particularly the hydroxylated forms, contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[2]

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxyatorvastatin Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxyatorvastatin Atorvastatin->p_OH_Atorvastatin CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone UGTs HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA) Plate_Setup Plate Setup (Buffer, Compounds, NADPH) Reagents->Plate_Setup Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Plate_Setup Enzyme_Add Add HMG-CoA Reductase Plate_Setup->Enzyme_Add Incubation Incubate (37°C) Enzyme_Add->Incubation Reaction_Start Initiate with HMG-CoA Incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

References

Inter-laboratory Comparison of 4-Hydroxy Atorvastatin Lactone Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone, a significant metabolite of Atorvastatin. While a formal inter-laboratory study is not publicly available, this document synthesizes data from published, validated methods to offer a comparative perspective on performance and protocols. The aim is to assist laboratories in the selection and implementation of robust analytical methods for pharmacokinetic and drug metabolism studies.

Comparative Analysis of LC-MS/MS Methods

The quantification of 4-Hydroxy Atorvastatin Lactone, along with Atorvastatin and its other metabolites, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for complex biological matrices. Below is a summary of key parameters from various validated methods reported in the literature.

Table 1: Comparison of Sample Preparation Techniques

Method Matrix Sample Preparation Technique Key Steps Reported Recovery Range
Method AHuman SerumProtein PrecipitationAddition of acidified methanol, acetonitrile (B52724), and aqueous zinc sulfate.[1]Not explicitly stated
Method BHuman PlasmaProtein PrecipitationAddition of ice-cold acetonitrile.[2]88.6-111% (for Atorvastatin and its metabolites)[3]
Method CRat PlasmaSolid-Phase Extraction (SPE)OASIS® HLB SPE cartridges, preconditioned with acetonitrile and water, washed, and eluted with an acetonitrile/ammonium (B1175870) acetate (B1210297) buffer mixture.[4][5]>50% considered adequate[5]
Method DHuman PlasmaLiquid-Liquid Extraction (LLE)Extraction with ethyl acetate.[6]Not explicitly stated

Table 2: Comparison of Chromatographic Conditions

Method Analytical Column Mobile Phase Flow Rate Run Time
Method AZorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)[3]Not specifiedNot specifiedNot specified
Method BGenesis C18 (2.1 x 50 mm, 4 µm)[7]0.1% acetic acid in water:acetonitrile (4:6, v/v)[7]0.2 mL/min[7]Not specified
Method CZORBAX Eclipse C18 (4.6 × 100 mm, 3.5 μm)[4][5]Gradient of acetonitrile and 0.1% acetic acid[4][5]400 μL/min[4][5]8 min[5]
Method DAcquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)[6]0.05% (v/v) formic acid in water:acetonitrile (25:75, v/v)[6]Not specified4 min[6]

Table 3: Comparison of Mass Spectrometry Parameters and Performance

Method Ionization Mode MRM Transition (m/z) Linear Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL) Intra/Inter-day Precision (%CV)
Method 1Positive Ion Electrospray[8]Not specified0.5 - 200[8]0.5[8]< 15%[8]
Method 2Positive Ion Mode[9]541.36 → 448.02[9]0.1 - 20[4][9]0.05[4]Not specified
Method 3Positive Ion ESI[6]541.3 → 448.3[6]0.2 - 40[6]0.2[6]3.3% - 13.9%[6]
Method 4Not specifiedNot specified0.05 - 100[3]0.05[3]≤ 15%[3]

Experimental Protocols

The following protocols are generalized representations of the methodologies summarized above. For specific applications, validation in the target matrix is essential.

Protocol 1: Protein Precipitation Method
  • Sample Thawing: Thaw frozen plasma or serum samples on ice to minimize degradation. The lactone forms of atorvastatin metabolites can be unstable at room temperature, hydrolyzing to their acid forms.[8]

  • Internal Standard Addition: To a 50 µL aliquot of plasma, add the internal standard (e.g., deuterated this compound).

  • Precipitation: Add 150 µL of ice-cold acetonitrile, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method
  • Sample Pre-treatment: Thaw 500 µL of plasma samples on ice. Add an internal standard and dilute with an appropriate buffer (e.g., 0.1 M ammonium acetate, pH 4.6) to a total volume of 1 mL.[5]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., OASIS® HLB) with 2 mL of acetonitrile followed by 2 mL of water.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% acetonitrile in water to remove interferences.[5]

  • Elution: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 95:5 v/v acetonitrile:0.1 M ammonium acetate buffer, pH 4.6).[5]

  • Injection: Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Atorvastatin

Atorvastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[10] This process leads to the formation of active hydroxylated metabolites, including p-hydroxy atorvastatin (4-hydroxy atorvastatin). These metabolites can exist in equilibrium with their corresponding lactone forms.[7]

G cluster_cyp3a4 Metabolism by CYP3A4 Atorvastatin Atorvastatin o_OH_Atorvastatin 2-Hydroxy Atorvastatin Atorvastatin->o_OH_Atorvastatin Hydroxylation p_OH_Atorvastatin 4-Hydroxy Atorvastatin Atorvastatin->p_OH_Atorvastatin Hydroxylation Atorvastatin_Lactone Atorvastatin_Lactone Atorvastatin->Atorvastatin_Lactone o_OH_Atorvastatin_Lactone 2-Hydroxy Atorvastatin Lactone o_OH_Atorvastatin->o_OH_Atorvastatin_Lactone p_OH_Atorvastatin_Lactone 4-Hydroxy Atorvastatin Lactone p_OH_Atorvastatin->p_OH_Atorvastatin_Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone Hydroxylation Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone Hydroxylation

Caption: Metabolic pathway of Atorvastatin highlighting CYP3A4 hydroxylation and lactonization.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is extraction Extraction (PPT, SPE, or LLE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing end Final Concentration data_processing->end

Caption: General workflow for this compound quantification.

References

The Role of 4-Hydroxy Atorvastatin Lactone in Statin-Induced Myopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the evidence supporting the role of 4-hydroxy atorvastatin (B1662188) lactone in statin-induced myopathy against other leading hypotheses. Experimental data, detailed methodologies, and visual representations of the key signaling pathways are presented to offer an objective overview for researchers in drug development and muscle biology.

Executive Summary

Statin-induced myopathy is a significant clinical challenge, and its underlying mechanisms remain a subject of intense investigation. While the therapeutic effects of statins are attributed to their active acid forms, emerging evidence suggests that their lactone metabolites, particularly 4-hydroxy atorvastatin lactone, may play a crucial role in the development of muscle-related adverse effects. This guide evaluates the evidence for the myotoxicity of this compound in comparison to two prominent alternative hypotheses: Coenzyme Q10 (CoQ10) depletion and isoprenoid depletion.

Current research indicates that the lactone forms of statins are significantly more myotoxic to muscle cells than their parent acid forms.[1] Clinical studies have further revealed that patients experiencing statin-induced myopathy exhibit elevated systemic levels of both atorvastatin lactone and its hydroxylated metabolite, this compound.[2] While direct in vitro cytotoxicity data for this compound is limited, its increased presence in symptomatic patients suggests a potential contribution to the myotoxic effects.

This guide will delve into the quantitative data available for each hypothesis, outline the experimental protocols used to generate this data, and provide visual diagrams of the implicated biological pathways to facilitate a deeper understanding of this complex pharmacological issue.

Comparative Analysis of Myotoxicity

The following tables summarize the key quantitative findings from in vitro and clinical studies, comparing the effects of atorvastatin metabolites with the evidence supporting the CoQ10 and isoprenoid depletion hypotheses.

Table 1: In Vitro Myotoxicity of Atorvastatin and its Metabolites

CompoundCell TypeEndpointResultReference
Atorvastatin LactonePrimary human skeletal muscle cellsCell Viability14-fold more potent in inducing myotoxicity compared to atorvastatin acid.[1]
Atorvastatin AcidPrimary human skeletal muscle cellsCell ViabilityLess potent than atorvastatin lactone.[1]
This compound--Direct comparative IC50 data not readily available in the reviewed literature.-

Table 2: Clinical Observations in Patients with Statin-Induced Myopathy

Molecule/BiomarkerPatient CohortFindingReference
Atorvastatin LactonePatients with statin-induced myopathy vs. controlsSignificantly higher systemic exposure in patients with myopathy.[2]
This compoundPatients with statin-induced myopathy vs. controlsSignificantly higher systemic exposure in patients with myopathy.[2]
Coenzyme Q10Patients with statin-related myopathy vs. controlsMild decrease in muscle CoQ10 concentration, not statistically significant in all studies.[3]
Geranylgeranyl Pyrophosphate (GGPP)In vitro and animal modelsDepletion linked to induction of muscle damage markers (e.g., atrogin-1).[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (LDH Assay)

This protocol is a common method to assess the cytotoxicity of compounds on muscle cells in culture (e.g., C2C12 myotubes).

Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • C2C12 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin (B12071052)

  • Atorvastatin lactone, this compound, atorvastatin acid (and other test compounds)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density that allows for differentiation into myotubes.

    • Once confluent, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • Treatment:

    • Prepare serial dilutions of the test compounds (atorvastatin lactone, this compound, atorvastatin acid) in the differentiation medium.

    • Remove the old medium from the differentiated myotubes and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (lysis buffer provided in the kit).

    • Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • LDH Measurement:

    • Following incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cytotoxicity relative to the positive control (maximal LDH release).

Mitochondrial Respiration Assay

This protocol outlines the measurement of mitochondrial function in isolated mitochondria from skeletal muscle.

Objective: To assess the impact of test compounds on the oxygen consumption rate (OCR) of mitochondria.

Materials:

  • Skeletal muscle tissue

  • Mitochondrial isolation buffer

  • Respiration buffer (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., glutamate (B1630785), malate, succinate, ADP)

  • Inhibitors of respiratory chain complexes (e.g., rotenone (B1679576), antimycin A, oligomycin)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • Test compounds

Procedure:

  • Mitochondrial Isolation:

    • Homogenize fresh skeletal muscle tissue in ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

    • Resuspend the final mitochondrial pellet in a small volume of respiration buffer.

    • Determine the protein concentration of the isolated mitochondria.

  • Respirometry:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add a known amount of isolated mitochondria to the respirometer chamber containing the respiration buffer.

    • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol may include:

      • State 2 (Leak respiration): Addition of Complex I substrates (e.g., glutamate and malate).

      • State 3 (Oxidative phosphorylation): Addition of ADP.

      • State 4o (Oligomycin-induced leak respiration): Addition of oligomycin (B223565) to inhibit ATP synthase.

      • Uncoupled respiration: Addition of a protonophore (e.g., FCCP) to measure the maximum capacity of the electron transport chain.

      • Residual oxygen consumption: Addition of inhibitors like rotenone (Complex I) and antimycin A (Complex III).

  • Treatment and Data Analysis:

    • To test the effect of a compound, it can be added at the beginning of the assay or at a specific point during the SUIT protocol.

    • The software associated with the respirometer will record the oxygen consumption rate in real-time.

    • Analyze the data to determine the effect of the test compound on different respiratory states.

Signaling Pathways and Mechanisms of Myotoxicity

Atorvastatin Metabolism and Formation of Myotoxic Metabolites

Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its ortho- and para-hydroxylated metabolites. Both the parent drug and its hydroxylated metabolites can undergo lactonization, a process of intramolecular esterification, to form their respective lactone derivatives.[5]

Atorvastatin_Metabolism Atorvastatin_Acid Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin_Acid->Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Acid 2-OH-Atorvastatin (Acid) Atorvastatin_Acid->o_OH_Atorvastatin_Acid CYP3A4 p_OH_Atorvastatin_Acid 4-OH-Atorvastatin (Acid) Atorvastatin_Acid->p_OH_Atorvastatin_Acid CYP3A4 Atorvastatin_Lactone->Atorvastatin_Acid Hydrolysis o_OH_Atorvastatin_Lactone 2-OH-Atorvastatin Lactone o_OH_Atorvastatin_Acid->o_OH_Atorvastatin_Lactone Lactonization p_OH_Atorvastatin_Lactone 4-OH-Atorvastatin Lactone p_OH_Atorvastatin_Acid->p_OH_Atorvastatin_Lactone Lactonization o_OH_Atorvastatin_Lactone->o_OH_Atorvastatin_Acid Hydrolysis p_OH_Atorvastatin_Lactone->p_OH_Atorvastatin_Acid Hydrolysis

Atorvastatin metabolism and interconversion between acid and lactone forms.
Proposed Myotoxicity Pathway of this compound

The lipophilic nature of lactone metabolites allows them to readily diffuse across cell membranes and accumulate in muscle tissue. The proposed mechanism of myotoxicity involves the disruption of key cellular processes, leading to muscle cell damage and apoptosis.

Myotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Myocyte) 4_OH_Atorvastatin_Lactone 4-OH Atorvastatin Lactone Mitochondrial_Dysfunction Mitochondrial Dysfunction 4_OH_Atorvastatin_Lactone->Mitochondrial_Dysfunction Inhibition of respiratory chain Ca_Dysregulation Calcium Dysregulation 4_OH_Atorvastatin_Lactone->Ca_Dysregulation AKT_mTOR_Inhibition AKT/mTOR Pathway Inhibition 4_OH_Atorvastatin_Lactone->AKT_mTOR_Inhibition Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Ca_Dysregulation->Apoptosis AKT_mTOR_Inhibition->Apoptosis Muscle_Damage Muscle Damage & Myopathy Apoptosis->Muscle_Damage

Proposed myotoxicity pathway of this compound in muscle cells.
Alternative Hypothesis 1: Coenzyme Q10 Depletion

Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is a precursor for both cholesterol and CoQ10 synthesis. A deficiency in CoQ10 could impair mitochondrial function and lead to myopathy.

CoQ10_Depletion Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibition CoQ10_Synthesis Coenzyme Q10 Synthesis Statins->CoQ10_Synthesis Decreased Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Mevalonate->CoQ10_Synthesis Mitochondrial_Function Mitochondrial Function CoQ10_Synthesis->Mitochondrial_Function Supports Myopathy Myopathy Mitochondrial_Function->Myopathy Impaired function leads to

The Coenzyme Q10 depletion hypothesis of statin-induced myopathy.
Alternative Hypothesis 2: Isoprenoid Depletion

The mevalonate pathway also produces isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins involved in various signaling pathways crucial for muscle cell survival and function.

Isoprenoid_Depletion Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibition Isoprenoids Isoprenoids (FPP, GGPP) Statins->Isoprenoids Decreased Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation Signaling_Proteins Signaling Proteins (e.g., Rho, Ras) Protein_Prenylation->Signaling_Proteins Activates Cell_Survival_Function Muscle Cell Survival & Function Signaling_Proteins->Cell_Survival_Function Regulates Myopathy Myopathy Cell_Survival_Function->Myopathy Impaired function leads to

The isoprenoid depletion hypothesis of statin-induced myopathy.

Conclusion

The available evidence strongly suggests that the lactone metabolites of atorvastatin are more myotoxic than the parent acid form. The elevated levels of this compound in patients with myopathy point towards its potential involvement in the pathology, although direct quantitative comparisons of its in vitro myotoxicity are still needed. The CoQ10 and isoprenoid depletion hypotheses present plausible alternative or contributing mechanisms, and it is likely that the etiology of statin-induced myopathy is multifactorial. Further research is warranted to elucidate the precise contribution of each of these factors and to develop targeted strategies for the prevention and management of this common and clinically significant adverse drug reaction. This guide serves as a foundational resource for researchers to navigate the current landscape of evidence and to inform the design of future studies in this critical area of drug safety and development.

References

A Comparative Analysis of the Pharmacodynamics of Atorvastatin and Its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. Its therapeutic efficacy is not solely attributable to the parent compound; its active hydroxylated metabolites, ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA), play a crucial role in its overall pharmacodynamic profile. This guide provides a detailed comparison of the pharmacodynamics of atorvastatin and its primary active metabolites, supported by experimental data, to aid in research and drug development endeavors.

Atorvastatin Metabolism and Mechanism of Action

Atorvastatin is administered as an active acid.[1] Following oral administration, it undergoes extensive first-pass metabolism primarily in the liver by cytochrome P450 3A4 (CYP3A4) to form its two major active metabolites: o-HA and p-HA.[2][3] Both atorvastatin and its metabolites exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[3] Notably, approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites.[5]

cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 Inhibition Atorvastatin->Inhibition o-Hydroxyatorvastatin o-Hydroxyatorvastatin o-Hydroxyatorvastatin->Inhibition p-Hydroxyatorvastatin p-Hydroxyatorvastatin p-Hydroxyatorvastatin->Inhibition CYP3A4->o-Hydroxyatorvastatin CYP3A4->p-Hydroxyatorvastatin HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Inhibition->HMG_CoA_Reductase

Caption: Metabolic pathway and mechanism of action of atorvastatin.

Comparative In Vitro Potency

The inhibitory potency of atorvastatin and its hydroxylated metabolites against HMG-CoA reductase has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare their efficacy.

CompoundHMG-CoA Reductase IC50 (nM)Reference
Atorvastatin3 - 20[4]
ortho-HydroxyatorvastatinSimilar to Atorvastatin[4]
para-HydroxyatorvastatinConsiderably less active than Atorvastatin[4]

As indicated in the table, ortho-hydroxyatorvastatin exhibits an inhibitory potency comparable to the parent drug, atorvastatin. In contrast, para-hydroxyatorvastatin is significantly less potent in inhibiting HMG-CoA reductase.

Comparative Efficacy in Cellular and In Vivo Models

While direct comparative studies on the cholesterol-lowering effects of the individual metabolites in cellular and in vivo models are limited, the collective contribution of the metabolites to the overall efficacy of atorvastatin is well-established.

Inhibition of Cholesterol Synthesis in Human Hepatocytes:

In Vivo Reduction of LDL Cholesterol:

In a study involving miniature pigs, treatment with atorvastatin (3 mg/kg per day) for 21 days resulted in a significant reduction in plasma LDL cholesterol by 31% (P < 0.01).[7] This in vivo effect is a consequence of the combined action of atorvastatin and its active metabolites on hepatic cholesterol metabolism. Clinical studies in humans have consistently demonstrated a dose-dependent reduction in LDL cholesterol with atorvastatin treatment. For instance, daily doses of 20 mg have been shown to reduce LDL cholesterol by approximately 41%.[8]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay quantifies HMG-CoA reductase activity by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • Test compounds (Atorvastatin, o-HA, p-HA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NADPH in each well of the microplate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor like pravastatin).

  • Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme to all wells.

  • Immediately after adding the enzyme, add the HMG-CoA substrate to all wells.

  • Measure the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each concentration of the test compound.

  • Determine the percent inhibition of HMG-CoA reductase activity for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

prep Prepare Reaction Mix (Buffer + NADPH) add_compounds Add Test Compounds (Atorvastatin, o-HA, p-HA) prep->add_compounds add_enzyme Add HMG-CoA Reductase add_compounds->add_enzyme add_substrate Add HMG-CoA Substrate add_enzyme->add_substrate measure Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure analyze Calculate IC50 Values measure->analyze

Caption: Experimental workflow for HMG-CoA reductase activity assay.

Cell-Based Cholesterol Synthesis Assay (using [¹⁴C]-Acetate)

This method measures the de novo synthesis of cholesterol in cultured cells by tracing the incorporation of radiolabeled acetate, a primary precursor for cholesterol biosynthesis.

Materials:

  • Cultured hepatocytes (e.g., HepG2)

  • Cell culture medium

  • [¹⁴C]-Acetate

  • Test compounds (Atorvastatin, o-HA, p-HA)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Seed hepatocytes in culture plates and allow them to adhere and grow to a desired confluency.

  • Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Following pre-incubation, add [¹⁴C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separate the different lipid classes (including cholesterol) from the total lipid extract using TLC.

  • Identify the cholesterol band on the TLC plate (using a standard) and scrape it into a scintillation vial.

  • Quantify the amount of [¹⁴C] incorporated into the cholesterol by liquid scintillation counting.

  • Normalize the radioactivity counts to the total protein content of the cell lysate.

  • Calculate the percent inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control and determine the IC50 values.

Conclusion

Atorvastatin's potent lipid-lowering effect is a synergistic outcome of the parent drug and its active hydroxylated metabolites. The ortho-hydroxyatorvastatin metabolite demonstrates comparable in vitro potency to atorvastatin in inhibiting HMG-CoA reductase, while the para-hydroxyatorvastatin metabolite is considerably less active. Although direct comparative data for the metabolites in cellular and in vivo models are not extensively available, their significant contribution to the overall HMG-CoA reductase inhibition underscores their importance in the therapeutic efficacy of atorvastatin. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacodynamics of these compounds, which can inform the development of next-generation lipid-lowering therapies.

References

Evaluating the Clinical Relevance of 4-Hydroxy Atorvastatin Lactone Levels: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-hydroxy atorvastatin (B1662188) lactone with its parent drug, atorvastatin, and other key metabolites. It is designed to assist researchers and professionals in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology in understanding the clinical significance of this specific metabolite. The information presented is supported by experimental data and detailed methodologies to facilitate further research and development.

Data Presentation: Comparative Analysis of Atorvastatin and its Metabolites

The clinical relevance of atorvastatin is not solely dependent on the parent drug's concentration but is significantly influenced by its various metabolites. This section provides a comparative summary of atorvastatin, its active hydroxylated metabolites, and their corresponding lactone forms, with a particular focus on 4-hydroxy atorvastatin lactone.

Therapeutic Efficacy: Contribution to LDL-C Reduction

While the lactone metabolites of atorvastatin are often considered inactive due to their structural form, their levels can be clinically relevant as they exist in equilibrium with their active acid forms. Recent clinical data has shed light on the correlation between the plasma concentrations of hydroxylated metabolites and the primary therapeutic outcome of atorvastatin therapy: the reduction of low-density lipoprotein cholesterol (LDL-C).

A study investigating the relationship between atorvastatin metabolite plasma concentrations and LDL-C reduction in patients with coronary heart disease found a moderate correlation between the combined sum of 4-hydroxy atorvastatin acid and lactone and the percentage of LDL-C reduction.[1][2] This suggests that monitoring the levels of 4-hydroxy atorvastatin, including its lactone form, may provide insights into the therapeutic response to atorvastatin.

AnalyteCorrelation with LDL-C Reduction (Spearman ρ)95% Confidence IntervalR² (Nonlinear Regression)Key Findings
Sum of 4-OH-Atorvastatin Acid and Lactone 0.27[1][2]0.03 to 0.48[1][2]0.14 (Adjusted R² = 0.11)[1][2]Trough plasma concentrations of the 4-hydroxy atorvastatin metabolites (acid + lactone) showed a moderate correlation with LDL-C reduction.[1][2] A plateau in LDL-C response was observed above a certain concentration threshold, suggesting that monitoring these levels could be useful in optimizing dosage for individual patients to achieve desired efficacy at the lowest possible dose.[2]
Atorvastatin (Parent Drug) Not explicitly reported in the provided clinical correlation study.--While the parent drug is the administered active compound, its extensive metabolism means that metabolite concentrations are crucial contributors to the overall therapeutic effect.
2-OH-Atorvastatin (Acid + Lactone) Not explicitly reported in the provided clinical correlation study.--2-hydroxy atorvastatin is another major active metabolite, and its levels also contribute to the overall HMG-CoA reductase inhibition.

Data synthesized from a study by Kristiansen et al. (2023) published in Pharmacology Research & Perspectives.[1][2]

Adverse Effects: Potential for Myotoxicity

A significant concern with statin therapy is the risk of myotoxicity, ranging from myalgia to rhabdomyolysis. Emerging evidence suggests that the lactone forms of statins may play a crucial role in these adverse effects. In vitro studies have demonstrated that atorvastatin lactone exhibits a significantly higher potency for inducing myotoxicity compared to its active acid form.

CompoundComparative Myotoxicity (in vitro)Key Findings
Atorvastatin Lactone Reported to have a higher potency for inducing myotoxicity in human skeletal muscle cells compared to atorvastatin acid.[3]An altered metabolic pattern with increased systemic exposure to atorvastatin lactone has been observed in patients with statin-induced myopathy (SIM).[3] The ratio of atorvastatin lactone to atorvastatin acid has been proposed as a potential diagnostic tool for SIM, with a reported specificity of 83% at a cut-off ratio of 1.1.[3]
Atorvastatin Acid Lower myotoxic potential compared to its lactone form in vitro.[3]The primary therapeutic form of the drug.
This compound While direct comparative myotoxicity data for this compound is not as extensively reported, its structural similarity to atorvastatin lactone suggests a potential for similar myotoxic effects.Further research is needed to fully elucidate the specific contribution of this compound to myotoxicity.

Experimental Protocols

Accurate quantification of atorvastatin and its metabolites is essential for clinical and research purposes. The following section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of atorvastatin and its five major metabolites, including this compound, in human plasma.

UPLC-MS/MS Method for Quantification of Atorvastatin and its Metabolites

This protocol is based on a validated method described by Cai et al. (2017) in the journal Analytical Methods.[4]

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a clean microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of atorvastatin).

  • Add 1 mL of ethyl acetate (B1210297) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see below).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

2.1.2. Chromatographic Conditions

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of 0.05% (v/v) formic acid in water (A) and acetonitrile (B52724) (B).[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atorvastatin: m/z 559.4 → 440.1[4]

    • ortho-hydroxy atorvastatin: m/z 575.4 → 466.2[4]

    • para-hydroxy atorvastatin: m/z 575.5 → 440.5[4]

    • Atorvastatin lactone: m/z 541.3 → 448.3[4]

    • ortho-hydroxy atorvastatin lactone: m/z 557.3 → 448.3[4]

    • para-hydroxy atorvastatin lactone: m/z 557.3 → 448.3[4]

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

2.1.4. Method Validation

The described method was validated for linearity, precision, accuracy, and matrix effects. The linear range for atorvastatin and its metabolites was 0.2–40 ng/mL, with intra- and inter-day precision variations between 3.3% and 13.9%.[4] The matrix effects of plasma were found to be in the range of 102.7–105.5% for atorvastatin and 90.3–96.6% for atorvastatin lactone, indicating minimal ion suppression or enhancement.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to atorvastatin and its metabolites.

Atorvastatin Metabolic Pathway

Atorvastatin_Metabolism cluster_cyp CYP3A4/5 Metabolism Atorvastatin Atorvastatin (Acid) Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone UGT1A1, UGT1A3 o_OH_Atorvastatin 2-OH-Atorvastatin (Acid) (Active) Atorvastatin->o_OH_Atorvastatin p_OH_Atorvastatin 4-OH-Atorvastatin (Acid) (Active) Atorvastatin->p_OH_Atorvastatin Atorvastatin_Lactone->Atorvastatin pH-dependent equilibrium o_OH_Atorvastatin_Lactone 2-OH-Atorvastatin Lactone Atorvastatin_Lactone->o_OH_Atorvastatin_Lactone p_OH_Atorvastatin_Lactone 4-OH-Atorvastatin Lactone Atorvastatin_Lactone->p_OH_Atorvastatin_Lactone o_OH_Atorvastatin_Lactone->o_OH_Atorvastatin p_OH_Atorvastatin_Lactone->p_OH_Atorvastatin

Caption: Atorvastatin metabolism to active and lactone forms.

Experimental Workflow for Metabolite Quantification

Experimental_Workflow Start Plasma Sample Collection IS_Spiking Internal Standard Spiking Start->IS_Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Spiking->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: UPLC-MS/MS sample preparation workflow.

Statin Inhibition of the Mevalonate Pathway and Downstream Signaling

Mevalonate_Pathway_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation Ras_Rho Ras, Rho GTPases Protein_Prenylation->Ras_Rho Signaling Downstream Signaling (Cell Growth, Proliferation) Ras_Rho->Signaling Atorvastatin Atorvastatin & Active Metabolites Atorvastatin->HMGCR Inhibition HMGCR->Mevalonate

References

A Comparative Guide to Analytical Methods for Atorvastatin and its Metabolites: Established Protocols vs. New Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin (B1662188) and its active metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of established analytical methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), against newer, more sensitive techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This comparison is supported by a summary of performance data from various studies, detailed experimental protocols, and visualizations of the metabolic pathway and analytical workflows to aid in methodological evaluation and selection.

Atorvastatin Metabolism: A Brief Overview

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4][5] This process results in the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[2][3][4][5] These metabolites contribute significantly to the overall therapeutic effect of the drug. Atorvastatin can also be converted to atorvastatin lactone, an inactive metabolite. The accurate measurement of both the parent drug and its active metabolites is therefore crucial for a comprehensive pharmacokinetic assessment.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxyatorvastatin (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxyatorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Atorvastatin_Lactone

Atorvastatin metabolic pathway.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following tables summarize the quantitative performance data for established HPLC-UV methods and modern UPLC-MS/MS methods for the analysis of atorvastatin and its metabolites.

Table 1: Performance Characteristics of Established HPLC-UV Methods

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Atorvastatin15.62 - 200010.45<15Within ±15[6]
Atorvastatin500 - 2500500Not ReportedNot Reported[7]

Table 2: Performance Characteristics of New UPLC-MS/MS Methods

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Atorvastatin & 5 metabolites0.2 - 400.23.3 - 13.9Not Reported[8][9]
Atorvastatin, 2-OH & 4-OH Atorvastatin0.5 - 250 (ATV, 2-OH), 0.2 - 20 (4-OH)0.5 (ATV, 2-OH), 0.2 (4-OH)<1585-115[10]
Atorvastatin0.05 - 500.05<1585-115[11]
Atorvastatin & p-OH Atorvastatin0.229 (ATV), 0.202 (p-OH) - Not specified0.229 (ATV), 0.202 (p-OH)Not ReportedNot Reported[12]
Atorvastatin, o-OH, p-OH & Lactone0.1 - 20 (ATV, Lactone), 0.5 - 20 (o-OH, p-OH)0.05 (ATV, Lactone), 0.1 (o-OH), 0.13 (p-OH)<1585-115[6]

As evidenced by the data, UPLC-MS/MS methods generally offer significantly lower limits of quantification (LLOQ) and a broader linear range compared to traditional HPLC-UV methods.[13] This enhanced sensitivity is crucial for studies involving low dosage forms or for detailed pharmacokinetic profiling where metabolite concentrations can be very low.

Experimental Protocols

Below are detailed methodologies for a representative established HPLC-UV method and a new UPLC-MS/MS method for the quantification of atorvastatin and its metabolites in biological matrices.

Established Method: HPLC-UV Protocol

This protocol is based on a method for the quantification of atorvastatin in rat plasma.[6]

1. Sample Preparation (Protein Precipitation)

  • To a 200 µL plasma sample, add a known concentration of an internal standard (e.g., diclofenac).

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: LiChrospher RP C-18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:water (containing 0.05% glacial acetic acid) (70:30, v/v), pH 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Run Time: Approximately 10 minutes

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex (5 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (20 µL) Supernatant->Inject Column C18 Column (250 x 4.6 mm, 5 µm) Inject->Column Detection UV Detection (248 nm) Column->Detection Mobile_Phase Isocratic Mobile Phase (Methanol:Water) Mobile_Phase->Column Data Data Acquisition & Analysis Detection->Data

Experimental workflow for HPLC-UV analysis.
New Method: UPLC-MS/MS Protocol

This protocol is a representative method for the simultaneous determination of atorvastatin and its metabolites in human plasma.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL plasma sample, add an internal standard.

  • Add 50 µL of 0.1 M NaOH and vortex.

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex for 3 minutes and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Column: Acquity UPLC HSS T3 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)

  • Flow Rate: 0.4 mL/min

  • Run Time: Approximately 4 minutes

3. Mass Spectrometric Conditions

  • Ionization: Positive ion electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • Atorvastatin: 559.4 → 440.1

    • o-OH-Atorvastatin: 575.4 → 466.2

    • p-OH-Atorvastatin: 575.5 → 440.5

    • Atorvastatin Lactone: 541.3 → 448.3

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject Column UPLC HSS T3 Column (3.0 x 100 mm, 1.8 µm) Inject->Column Detection Tandem Mass Spectrometry (MRM) Column->Detection Mobile_Phase Isocratic Mobile Phase (ACN:Water with Formic Acid) Mobile_Phase->Column Data Data Acquisition & Analysis Detection->Data

Experimental workflow for UPLC-MS/MS analysis.

Conclusion

While established HPLC-UV methods can be robust and cost-effective for the analysis of atorvastatin, they often lack the sensitivity required for the quantification of its metabolites at therapeutic concentrations.[13] Newer UPLC-MS/MS methods provide superior sensitivity, specificity, and speed, allowing for the simultaneous determination of atorvastatin and its multiple active metabolites with high accuracy and precision.[8][9][10] The choice of method should be guided by the specific analytical needs, balancing the required sensitivity and throughput against instrumentation cost and complexity. For comprehensive pharmacokinetic and clinical studies, UPLC-MS/MS is the recommended approach.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy Atorvastatin Lactone (CAS No. 163217-70-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE) as outlined in standard laboratory safety protocols.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective garments.

Contradictory Hazard Classifications

Safety Data Sheets (SDS) for this compound and related compounds present conflicting hazard information. Due to this ambiguity, a conservative approach is mandated. All waste materials containing this compound must be treated as hazardous chemical waste.

Data Source Hazard Classification Disposal Recommendation
Cayman Chemical SDS for this compound Not classified as hazardous according to GHS."Smaller quantities can be disposed of with household waste." "Disposal must be made according to official regulations."
EDQM SDS for Atorvastatin impurity mixture (contains Atorvastatin lactone) [1]Suspected of causing cancer. May damage fertility or the unborn child.[1]Dispose of contents/container to a hazardous or special waste collection point.[1]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound waste and its empty containers.

  • Designate as Hazardous: All materials contaminated with this compound, including the pure compound, solutions, and used consumables (e.g., pipette tips, weigh boats), must be designated as hazardous chemical waste.

  • Segregate Waste: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. Store separately from incompatible materials.

  • Select a Proper Container:

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with no leaks or cracks.[2]

    • The container must have a secure, tight-fitting lid.[3]

  • Label the Container:

    • As soon as the first waste is added, affix a "Hazardous Waste" label.[2]

    • Clearly write "this compound Waste" and list all components and their approximate concentrations. Do not use abbreviations.[2]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Utilize secondary containment to prevent the spread of material in case of a leak.[3]

Containers that held pure this compound must be managed as follows to be disposed of as non-hazardous waste.

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent capable of removing the compound (e.g., methanol (B129727) or dimethyl sulfoxide, in which the compound is soluble).[2][4][5]

    • Each rinse should use a solvent volume of approximately 5-10% of the container's volume.[3]

  • Collect Rinseate: The solvent used for rinsing (the "rinseate") is now considered hazardous waste and must be collected in your designated this compound waste container.[2][3]

  • Prepare Container for Disposal:

    • Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, completely remove or deface the original chemical label.[3][5]

    • The clean, dry, and unlabeled container can now be disposed of as regular laboratory glass or plastic waste.

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container. Do not dispose of this chemical waste down the drain or in the regular trash.[6]

Experimental Protocols

This document provides disposal procedures and does not cite experimental protocols.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

G cluster_waste Waste Generation cluster_decision Waste Characterization cluster_solid_liquid Contaminated Material Disposal cluster_container Empty Container Disposal start Generate Waste (this compound) is_empty Is it an empty container? start->is_empty collect_hw Collect in a Labeled Hazardous Waste Container is_empty->collect_hw No triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes contact_ehs Contact EHS for Pickup collect_hw->contact_ehs collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate collect_rinseate->collect_hw deface_label Air Dry and Deface Label collect_rinseate->deface_label dispose_trash Dispose of Container as Regular Lab Waste deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy Atorvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy Atorvastatin Lactone (CAS No. 163217-70-7).[1] Given the intended research applications of this compound, all procedures should be conducted with a thorough understanding of safe laboratory practices.

I. Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is prudent practice to adhere to a comprehensive PPE protocol when handling any chemical compound, especially in a research setting. The following PPE is recommended as a minimum standard:

PPE CategoryItemStandardPurpose
Hand Protection Disposable Nitrile GlovesASTM D6319 or EN 455Provides a barrier against incidental skin contact and chemical splashes.[2][3]
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from airborne particles and minor splashes.[2]
Chemical Splash GogglesANSI Z87.1Recommended when there is a higher risk of splashing, such as when handling solutions.[3][4]
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination.[2][5]
Foot Protection Closed-toe ShoesN/APrevents injuries from spills and dropped objects.[3]
Respiratory Protection N95 Respirator or equivalentNIOSH or EN 149 approvedRecommended when handling the powder outside of a certified chemical fume hood to minimize inhalation.

II. Operational Plan: Step-by-Step Handling

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order information.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration at 2-8°C is advised.[1]

B. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wear all recommended PPE, including a respirator if not in a fume hood.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid generating dust.

  • Clean all surfaces and equipment thoroughly after use.

C. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Wear chemical splash goggles and appropriate gloves.[3][4]

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated hazardous waste container.

  • Unused Product and Solutions: Unused solid material and prepared solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. While some sources suggest that small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.

  • Empty Containers: "Empty" containers that have held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate should be collected as hazardous waste.

IV. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect (Check for damage) store Store Compound (2-8°C) receive->store If OK ppe Don PPE (Lab Coat, Gloves, Goggles) store->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) experiment->waste_solid Post-Experiment waste_liquid Dispose of Unused Solution experiment->waste_liquid Post-Experiment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.